molecular formula C25H20N2O3 B1680806 SB 218795 CAS No. 174635-53-1

SB 218795

Cat. No.: B1680806
CAS No.: 174635-53-1
M. Wt: 396.4 g/mol
InChI Key: IUMQXQJZIHWLIN-HSZRJFAPSA-N
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Description

(2R)-2-[[oxo-(2-phenyl-4-quinolinyl)methyl]amino]-2-phenylacetic acid methyl ester is a member of quinolines.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-30-25(29)23(18-12-6-3-7-13-18)27-24(28)20-16-22(17-10-4-2-5-11-17)26-21-15-9-8-14-19(20)21/h2-16,23H,1H3,(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMQXQJZIHWLIN-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938539
Record name N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174635-53-1
Record name SB-218795
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methoxy-2-oxo-1-phenylethyl)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 218795 is a potent and selective, non-peptide antagonist of the human neurokinin-3 (NK3) receptor. This document provides a comprehensive overview of its mechanism of action, detailing its binding affinity, downstream signaling pathways, and the experimental methodologies used for its characterization. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development and neuropharmacology.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a variety of physiological processes through their interaction with three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. The NK3 receptor, preferentially activated by its endogenous ligand NKB, is predominantly expressed in the central nervous system and is implicated in a range of neurological and psychiatric disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NK3 receptor.

Core Mechanism of Action: Competitive Antagonism of the NK3 Receptor

This compound functions as a competitive antagonist at the human NK3 receptor.[1] This means that it binds to the same site as the endogenous ligand, NKB, and other NK3 agonists, but does not activate the receptor. By occupying the binding site, this compound prevents the receptor from being activated by its natural ligands, thereby inhibiting its downstream signaling cascades.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Human Tachykinin Receptors

ReceptorLigandK_i_ (nM)Selectivity vs. hNK3
hNK3This compound13[1][2]-
hNK2This compound~1170 (90-fold less potent)[1][2]90x
hNK1This compound~91000 (7000-fold less potent)[1][2]7000x

Table 2: Functional Antagonism of this compound

Assay TypeAgonistpK_B_
Functional Assay (CHO-K1 cells)Senktide8.1[3]
Functional Assay (CHO-K1 cells)[MePhe⁷]-NKB7.5[3]

Signaling Pathway

The NK3 receptor is a canonical G_q/11_-coupled GPCR.[4] Upon agonist binding, the receptor undergoes a conformational change that activates the heterotrimeric G protein G_q/11_. This activation leads to the dissociation of the Gα_q/11_ subunit from the Gβγ dimer. The activated Gα_q/11_ subunit then stimulates phospholipase Cβ (PLCβ).

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors.

Recent studies have further elucidated the downstream consequences of NK3 receptor activation, demonstrating a modulation of ion channel activity. Specifically, activation of the NK3 receptor signaling pathway has been shown to involve the activation of Transient Receptor Potential Cation Channel Subfamily C members 4 and 5 (TRPC4/5) and the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] This modulation of ion channel activity contributes to the excitatory effects observed upon NK3 receptor stimulation in neurons.

SB_218795_Signaling_Pathway cluster_membrane Plasma Membrane NK3R NK3 Receptor Gq11 Gq/11 NK3R->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates TRPC TRPC4/5 Gq11->TRPC Activates GIRK GIRK Gq11->GIRK Inhibits PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Neuronal_Excitation Neuronal Excitation TRPC->Neuronal_Excitation GIRK->Neuronal_Excitation Reduces SB218795 This compound SB218795->NK3R Antagonizes NKB NKB (Agonist) NKB->NK3R Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Ca_release->PKC PKC->Neuronal_Excitation

Caption: this compound signaling pathway.

Experimental Protocols

The characterization of this compound involves a series of well-established in vitro assays. The following provides a detailed methodology for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (K_i_) of this compound for the NK3 receptor.

Materials:

  • Membrane Preparation: Homogenized cell membranes from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1).

  • Radioligand: A specific NK3 receptor radioligand, such as [¹²⁵I]-[MePhe⁷]-NKB.

  • Non-specific Binding Control: A high concentration of a non-labeled NK3 receptor agonist (e.g., Senktide) or antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Instrumentation: Scintillation counter.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Cell Line: A cell line stably expressing the human NK3 receptor (e.g., HEK293 or CHO-K1).

  • Calcium-sensitive Dye: e.g., Fluo-4 AM or Cal-520 AM.

  • NK3 Receptor Agonist: e.g., Senktide or NKB.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

Protocol:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

  • Compound Addition (Antagonist): Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Addition and Fluorescence Reading: Place the plate in the FLIPR instrument. The instrument will add a fixed concentration of the NK3 receptor agonist to the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium. The ability of this compound to inhibit this response is quantified, and the IC₅₀ is determined. The pK_B_ can be calculated using the Schild equation.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to study the effects of this compound on agonist-induced changes in ion channel activity (e.g., GIRK and TRPC channels) in individual cells.

Materials:

  • Cells: Neurons or a cell line expressing the NK3 receptor and the ion channels of interest.

  • Recording Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.

  • Internal Solution: A solution mimicking the intracellular ionic composition, e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP.

  • External Solution: A solution mimicking the extracellular fluid, e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose.

  • Instrumentation: A patch-clamp amplifier, micromanipulator, and data acquisition system.

Protocol:

  • Cell Preparation: Isolate and culture the cells on coverslips.

  • Patch-Clamp Recording: Form a high-resistance seal (giga-seal) between the recording pipette and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.

  • Baseline Recording: Record the baseline ion channel activity.

  • Agonist Application: Perfuse the cell with a solution containing an NK3 receptor agonist.

  • Antagonist Application: In the presence of the agonist, apply this compound to the cell and record the changes in ion channel currents.

  • Data Analysis: Analyze the recorded currents to determine the effect of the agonist and the inhibitory effect of this compound on the specific ion channels.

Experimental Workflow

The characterization of a novel compound like this compound typically follows a logical progression from initial binding studies to more complex functional and physiological assessments.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Characterization Binding_Assay Radioligand Binding Assay (Determine Ki and Selectivity) Functional_Assay Calcium Mobilization Assay (FLIPR) (Determine IC50 and pKb) Binding_Assay->Functional_Assay Confirms Functional Antagonism Electrophysiology Electrophysiology (Patch-Clamp) (Investigate Ion Channel Modulation) Functional_Assay->Electrophysiology Elucidates Downstream Mechanisms Tissue_Bath Isolated Tissue Bath Experiments (e.g., smooth muscle contraction) Electrophysiology->Tissue_Bath Translates to Tissue-level Effects Animal_Models Animal Models of Disease (Assess therapeutic potential) Tissue_Bath->Animal_Models Predicts In Vivo Efficacy

Caption: A typical experimental workflow for characterizing an NK3 receptor antagonist.

Conclusion

This compound is a highly potent and selective competitive antagonist of the human NK3 receptor. Its mechanism of action is well-characterized, involving the blockade of the G_q/11_-PLCβ signaling pathway and the subsequent inhibition of intracellular calcium mobilization and modulation of ion channel activity. The detailed pharmacological profile and the availability of robust experimental protocols make this compound an indispensable tool for ongoing research into the therapeutic potential of NK3 receptor antagonism.

References

An In-depth Technical Guide to the Function of SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 218795 is a potent and selective, non-peptide competitive antagonist of the tachykinin neurokinin-3 (NK3) receptor. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and the signaling pathways it modulates. Detailed summaries of its binding affinity and selectivity are presented, alongside conceptual experimental workflows for its characterization. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

This compound is a small molecule antagonist of the neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The endogenous ligand for the NK3 receptor is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R system is implicated in the regulation of various physiological processes, including reproductive function, and has been identified as a potential therapeutic target for conditions such as schizophrenia and menopausal vasomotor symptoms.[1] this compound serves as a critical pharmacological tool for elucidating the physiological roles of the NK3 receptor and for the preclinical validation of NK3 receptor antagonists as therapeutic agents.

Mechanism of Action

This compound functions as a competitive antagonist at the NK3 receptor.[2] This means that it binds to the same site on the receptor as the endogenous agonist, neurokinin B, but does not activate the receptor. By occupying the binding site, this compound prevents NKB from binding and initiating downstream signaling cascades. This antagonistic action has been demonstrated in various in vitro and in vivo models, where this compound effectively blocks the physiological effects induced by NK3 receptor agonists like senktide (B1681736).[3][4]

Signaling Pathway

The NK3 receptor is a member of the Gq/11 family of G-protein coupled receptors.[5] Upon activation by an agonist such as neurokinin B, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ).[4]

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to a variety of cellular responses.

In specific neuronal populations, such as those in the basolateral amygdala, activation of the NK3 receptor and subsequent PLCβ-mediated depletion of PIP2 has been shown to modulate the activity of ion channels, including the depression of G-protein-activated inwardly rectifying K+ (GIRK) channels and the activation of TRPC4 and TRPC5 channels.[4] This modulation of ion channel activity results in neuronal excitation.[4]

NK3R_Signaling_Pathway NK3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLCb Phospholipase Cβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes TRPC TRPC4/5 Channels PLCb->TRPC Activates (via PIP2 depletion) GIRK GIRK Channels PLCb->GIRK Depresses (via PIP2 depletion) DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Neuronal Excitation TRPC->Neuronal_Excitation Contributes to GIRK->Neuronal_Excitation Inhibition contributes to ER IP3R IP3->ER Binds to Ca2_release Ca²⁺ Release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Substrates ER->Ca2_release Induces NKB Neurokinin B (Agonist) NKB->NK3R Binds & Activates SB218795 This compound (Antagonist) SB218795->NK3R Binds & Blocks

Caption: NK3 Receptor Signaling Pathway.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized through various binding and functional assays. These studies have consistently demonstrated its high affinity and selectivity for the human NK3 receptor.

Binding Affinity and Selectivity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor and its selectivity over other receptors. In these assays, a radiolabeled ligand that is known to bind to the receptor of interest is competed off by increasing concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki).

ReceptorLigandPreparationKi (nM)Selectivity vs hNK3Reference
Human NK3 [125I]-[MePhe7]-NKBCloned rabbit NK3 receptor13-[2][6]
Human NK2 --~1170~90-fold[2][3]
Human NK1 --~91000~7000-fold[2][3]
Functional Antagonism

Functional assays assess the ability of a compound to modulate the biological response following receptor activation. For GPCRs like the NK3 receptor, common functional assays include measuring the accumulation of second messengers such as inositol phosphates (IP) or monitoring changes in intracellular calcium levels. In the presence of an NK3 receptor agonist like senktide, this compound demonstrates concentration-dependent inhibition of these functional responses.

AssayAgonistTissue/Cell LineEffect of this compoundConcentration RangeReference
Contraction AssaySenktideRabbit iris sphincter muscleConcentration-dependent antagonism3-30 nM[3]
Calcium MobilizationSenktide, [MePhe7]-NKBCHO-K1 cells expressing NK3RInhibitionNot specified[6]

In Vivo Pharmacology

The in vivo activity of this compound has been demonstrated in various animal models, confirming its ability to antagonize NK3 receptor function in a physiological setting.

Inhibition of Agonist-Induced Miosis

In rabbits, intravenous administration of the selective NK3 receptor agonist senktide induces pupillary constriction (miosis). Pre-treatment with this compound has been shown to inhibit this effect in a dose-dependent manner.

Animal ModelAgonistRoute of Administration (this compound)Dose Range (this compound)Maximum InhibitionReference
RabbitSenktideIntravenous (i.v.)0.25-1 mg/kg78%[3]
Modulation of Fear-Potentiated Startle Response

In rats, microinjection of the NK3 receptor agonist senktide into the basolateral amygdala (BLA) augments the fear-potentiated startle (FPS) response. This effect is blocked by prior injection of this compound into the BLA, indicating that NK3 receptors in this brain region are involved in the modulation of fear and anxiety-related behaviors.[4]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the methodologies typically employed to characterize a compound like this compound.

Radioligand Binding Assay (Conceptual Workflow)

This assay quantifies the affinity of a test compound for a specific receptor.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes Expressing NK3R start->prep_membranes incubation Incubate Membranes with Radioligand ([¹²⁵I]-[MePhe⁷]-NKB) and varying concentrations of this compound prep_membranes->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation data_analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

Protocol Outline:

  • Membrane Preparation: Cells or tissues expressing the NK3 receptor are homogenized and centrifuged to isolate the cell membrane fraction.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [125I]-[MePhe7]-NKB) and a range of concentrations of the unlabeled test compound (this compound).[6] Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.[6]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is fitted to the data to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay (Conceptual Workflow)

This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation.

Protocol Outline:

  • Cell Culture and Labeling: Cells stably expressing the NK3 receptor are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Compound Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., LiCl) to prevent the degradation of IPs. Subsequently, cells are treated with the NK3 receptor agonist (e.g., senktide) in the presence or absence of varying concentrations of this compound.

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Separation and Quantification: The [3H]-IPs are separated from other cellular components using anion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis: The amount of [3H]-IP accumulation is plotted against the agonist concentration in the presence of different antagonist concentrations to determine the potency of the antagonist (e.g., by calculating the pA2 value).

In Vivo Pupillary Constriction Model (Conceptual Workflow)

This in vivo assay assesses the ability of an antagonist to block a physiological response mediated by the target receptor.

Protocol Outline:

  • Animal Acclimatization: Rabbits are acclimatized to the experimental conditions to minimize stress.

  • Baseline Measurement: The baseline pupil diameter is measured.

  • Antagonist Administration: this compound or vehicle is administered intravenously.

  • Agonist Challenge: After a predetermined time, the NK3 receptor agonist senktide is administered intravenously to induce miosis.

  • Pupil Diameter Measurement: The pupil diameter is measured at regular intervals after the agonist challenge.

  • Data Analysis: The change in pupil diameter is calculated and compared between the vehicle- and this compound-treated groups to determine the percentage of inhibition.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of the neurokinin-3 receptor. Its high affinity for the human NK3 receptor and significant selectivity over other neurokinin receptor subtypes make it an invaluable tool for both in vitro and in vivo studies. The compound effectively blocks the Gq-mediated signaling cascade initiated by NK3 receptor activation, leading to the inhibition of downstream cellular responses. The demonstrated in vivo efficacy of this compound in relevant animal models further underscores its utility in investigating the physiological and pathophysiological roles of the NKB/NK3R system and in the development of novel therapeutics targeting this pathway.

References

SB 218795: A Technical Guide to a Selective NK3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent, selective, and competitive non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1] As a member of the 4-quinolinecarboxamide (B1229333) class of compounds, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the NK3 receptor and its endogenous ligand, neurokinin B (NKB).[2] The tachykinin system, which also includes NK1 and NK2 receptors, is implicated in a wide array of biological functions, including pain transmission, mood regulation, reproductive hormone secretion, and inflammation.[3] The high selectivity of this compound for the NK3 receptor over other tachykinin receptors makes it particularly useful for delineating the specific functions of this receptor subtype.[1][2]

Mechanism of Action

The neurokinin-3 receptor is a G protein-coupled receptor (GPCR) that preferentially binds the neuropeptide neurokinin B.[4][5] Upon activation, the NK3 receptor primarily couples to Gq/11 proteins, initiating a signaling cascade through the activation of phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] This signaling pathway ultimately leads to various cellular responses, including neuronal excitation.[7]

This compound exerts its effect by competitively binding to the NK3 receptor, thereby preventing the binding of NKB and other NK3 agonists like senktide.[1][3] This blockade inhibits the downstream signaling cascade, preventing the cellular effects mediated by NK3 receptor activation.

Signaling Pathway Diagram

The following diagram illustrates the canonical NK3 receptor signaling pathway and the point of intervention by this compound.

NK3_Signaling_Pathway cluster_membrane Cell Membrane NKB Neurokinin B (Agonist) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds & Activates SB218795 This compound (Antagonist) SB218795->NK3R Binds & Blocks Gq Gq/11 NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

NK3 Receptor Signaling and Antagonism by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

This table summarizes the binding affinity (Ki) of this compound for the human NK3 receptor and its selectivity over NK1 and NK2 receptors.

Receptor SubtypeLigandBinding Affinity (Ki)Selectivity Ratio (NKx/NK3)Reference
Human NK3 This compound 13 nM - [1][2][8]
Human NK2This compound~1,170 nM (calculated)~90-fold[1][2]
Human NK1This compound~91,000 nM (calculated)~7000-fold[1][2]
Table 2: Functional Antagonism Data

This table presents data on the functional antagonistic activity of this compound from various experimental models.

Assay TypeAgonistPreparationMeasured EffectAntagonist ActivityReference
Contraction AssaySenktideRabbit iris sphincter muscleMuscle contractionConcentration-dependent antagonism (3-30 nM)[2]
ElectrophysiologySenktideRat basolateral amygdala (BLA) slicesIncreased action potential firingBlockade of neuronal excitation (at 3 µM)[7]
Calcium MobilizationSenktide / [MePhe⁷]-NKBCHO-K1 cells expressing rabbit NK3 receptorIncreased intracellular Ca²⁺pKB values demonstrated potent antagonism[9]
Table 3: In Vivo Efficacy Data

This table highlights the demonstrated in vivo effects of this compound.

Animal ModelAgonistAdministration Route (this compound)Dose RangeObserved EffectReference
RabbitSenktideIntravenous (i.v.)0.25-1 mg/kgInhibition of senktide-induced miosis (pupillary constriction) by up to 78%[2]
RatSenktideMicroinjection into BLANot specifiedBlockade of senktide-induced augmentation of fear-potentiated startle[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for characterizing an NK3 antagonist like this compound.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the NK3 receptor.

  • Receptor Preparation: Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary, CHO-K1) stably or transiently expressing the human NK3 receptor.[9]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of a suitable radioligand, such as [¹²⁵I]-[MePhe⁷]-NKB.[9]

    • Increasing concentrations of the unlabeled competitor compound (this compound).

    • The cell membrane preparation.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known NK3 ligand (e.g., unlabeled senktide).

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Functional Assay (Intracellular Calcium Mobilization)

Objective: To measure the functional antagonism of this compound against agonist-induced NK3 receptor activation.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human NK3 receptor in appropriate media.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.

  • Compound Addition (Antagonist): Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

  • Agonist Challenge: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).[9] Add a fixed concentration of an NK3 agonist (e.g., senktide, at its EC₈₀ concentration) to all wells.

  • Signal Detection: The FLIPR measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • The agonist-induced increase in fluorescence is measured.

    • Plot the percentage of the maximal agonist response against the logarithm of the antagonist (this compound) concentration.

    • Fit the resulting concentration-response curve to a sigmoidal dose-response model to determine the IC₅₀ value.

    • Calculate the pA₂ or pKB value using the Schild equation to quantify the potency of the competitive antagonism.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare NK3 Receptor Membranes start->prep mix Combine Membranes, Radioligand ([¹²⁵I]-[MePhe⁷]-NKB), & this compound prep->mix incubate Incubate to Equilibrium mix->incubate filter Filter to Separate Bound/Unbound Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Gamma Counter) wash->count analyze Analyze Data: IC₅₀ → Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Mobilization Functional Assay

Functional_Assay_Workflow start Start plate_cells Plate NK3-Expressing Cells in 96-Well Plate start->plate_cells load_dye Load Cells with Ca²⁺-Sensitive Dye (Fluo-4) plate_cells->load_dye pre_incubate Pre-incubate with This compound (Antagonist) load_dye->pre_incubate add_agonist Add NK3 Agonist (e.g., Senktide) pre_incubate->add_agonist measure Measure Fluorescence Change (FLIPR) add_agonist->measure analyze Analyze Data: IC₅₀ / pA₂ measure->analyze end End analyze->end Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_systemic Systemic Level cluster_physiological Physiological Level SB218795 This compound NK3R NK3 Receptor SB218795->NK3R Binds To Blockade Blockade of NKB Binding & Gq Signaling NK3R->Blockade Leads To Inhibition Inhibition of Neuronal Excitation Blockade->Inhibition Results In Effect Physiological Effect (e.g., Reduced Miosis) Inhibition->Effect Manifests As

References

The Discovery and Development of SB 218795: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB 218795 is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor.[1][2] This document provides a comprehensive technical overview of the discovery and development of this compound, with a focus on its pharmacological characterization. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key in vitro and in vivo assays, and a visualization of the NK3 receptor signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery investigating the tachykinin system and the therapeutic potential of NK3 receptor antagonists.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide range of physiological processes. These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors. NKB is the preferential endogenous ligand for the NK3 receptor, which is predominantly expressed in the central nervous system. The activation of the NK3 receptor has been implicated in the pathophysiology of various disorders, including schizophrenia, anxiety, and pain.

The discovery of non-peptide antagonists for the tachykinin receptors has been a significant focus of pharmaceutical research. This compound emerged from a medicinal chemistry program aimed at identifying potent and selective antagonists for the human NK3 receptor. It belongs to the 4-quinolinecarboxamide (B1229333) class of compounds and has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of the NK3 receptor.

Quantitative Data

The pharmacological profile of this compound is characterized by its high affinity for the human NK3 receptor and its significant selectivity over the NK1 and NK2 receptor subtypes. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterReceptorSpeciesValueReference
Binding Affinity (Ki) hNK3Human13 nM[1][2]
hNK2Human~1170 nM (90-fold selective)[1][2]
hNK1Human~91,000 nM (7000-fold selective)[1][2]
Functional Antagonism (pA2) NK3RabbitNot explicitly calculated, but demonstrated surmountable antagonism[3]
Functional Antagonism (apparent pKB) NK3Rabbit7.4 ± 0.06 (against senktide)[3]

Table 2: In Vivo Activity of this compound

ModelAgonistSpeciesDose of this compoundEffectReference
Pupillary Constriction (Miosis)Senktide (B1681736)Rabbit0.25 - 1 mg/kg (i.v.)Up to 78% inhibition of senktide-induced miosis[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the human NK3 receptor expressed in Chinese Hamster Ovary (CHO) cells.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human NK3 receptor.

Materials:

  • Cell Membranes: Membranes prepared from CHO cells stably expressing the human NK3 receptor (CHO-hNK3).

  • Radioligand: [¹²⁵I]-[MePhe⁷]-NKB (a high-affinity NK3 receptor agonist).

  • Non-specific Binding Control: A high concentration of an unlabeled NK3 receptor antagonist (e.g., 10 µM SB 222200).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-hNK3 cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[4]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of cell membrane preparation (typically 3-20 µg of protein).[4]

    • 50 µL of various concentrations of this compound or vehicle (for total binding) or 10 µM SB 222200 (for non-specific binding).

    • 50 µL of [¹²⁵I]-[MePhe⁷]-NKB at a concentration close to its Kd.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

  • Filtration: Terminate the binding reaction by rapid filtration through the PEI-soaked GF/C filters using the cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Calcium Mobilization Assay

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the human NK3 receptor.

Objective: To determine the potency of this compound in antagonizing senktide-induced intracellular calcium release.

Materials:

  • Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human NK3 receptor (HEK293-hNK3).

  • Calcium Indicator Dye: Fluo-4 AM.

  • Agonist: Senktide (a selective NK3 receptor agonist).

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Fluorescence Plate Reader: (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed HEK293-hNK3 cells into a 96-well black, clear-bottom plate and grow to confluence.[5]

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 60 minutes.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add various concentrations of this compound to the wells and incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader.

  • Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

  • Agonist Addition: Add a fixed concentration of senktide (typically the EC₈₀) to the wells to stimulate the cells.

  • Signal Detection: Continuously record the fluorescence signal for a period sufficient to capture the peak response (e.g., 60-180 seconds).

  • Data Analysis: Determine the inhibitory effect of this compound on the senktide-induced calcium response. Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pupillary Constriction (Miosis) Model

This protocol describes an in vivo method to evaluate the efficacy of this compound in a physiological model of NK3 receptor activation.

Objective: To assess the ability of this compound to inhibit senktide-induced miosis in conscious rabbits.

Materials:

  • Animals: Conscious male New Zealand White rabbits.

  • Agonist: Senktide.

  • Test Compound: this compound.

  • Vehicle: Saline or other appropriate vehicle for intravenous administration.

  • Pupil Measurement Device: A pupillometer or a caliper for measuring pupil diameter.

Procedure:

  • Acclimatization: Allow the rabbits to acclimate to the experimental environment to minimize stress.

  • Baseline Measurement: Measure the basal pupil diameter of both eyes.

  • Antagonist Administration: Administer this compound intravenously (i.v.) at various doses (e.g., 0.25, 0.5, 1 mg/kg).

  • Agonist Challenge: After a predetermined pre-treatment time, administer a fixed dose of senktide intravenously to induce pupillary constriction.

  • Pupil Measurement: Measure the pupil diameter at regular intervals after senktide administration to determine the maximal miotic response.

  • Data Analysis: Calculate the change in pupil diameter from baseline. Compare the miotic response in this compound-treated animals to that in vehicle-treated control animals. Determine the dose-dependent inhibitory effect of this compound on senktide-induced miosis.

Signaling Pathways and Experimental Workflows

NK3 Receptor Signaling Pathway

Activation of the NK3 receptor by its endogenous ligand, Neurokinin B (NKB), or a selective agonist like senktide, initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to various cellular responses. This compound acts as a competitive antagonist, blocking the binding of agonists to the NK3 receptor and thereby inhibiting this downstream signaling.[6]

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist NKB / Senktide NK3R NK3 Receptor Agonist->NK3R Binds & Activates SB218795 This compound SB218795->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to In_Vitro_Workflow Start Start: Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay (hNK3, hNK1, hNK2) Start->Binding_Assay Data_Analysis_1 Data Analysis: Determine Ki and Selectivity Binding_Assay->Data_Analysis_1 Decision Potent & Selective? Data_Analysis_1->Decision Functional_Assay Functional Assay (e.g., Calcium Mobilization) Decision->Functional_Assay Yes Stop Stop or Redesign Decision->Stop No Data_Analysis_2 Data Analysis: Determine IC50 / pA2 Functional_Assay->Data_Analysis_2 End End: Characterized Antagonist Data_Analysis_2->End

References

SB 218795: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes within the central nervous system. The endogenous ligand for the NK3 receptor is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NK3 receptor system is implicated in a range of neurological functions and disorders, making this compound a valuable pharmacological tool for elucidating these pathways and a potential lead compound for therapeutic development. This guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and visualization of the relevant signaling pathways.

Core Data Presentation

The following tables summarize the quantitative pharmacological data for this compound, facilitating a clear comparison of its binding affinity, selectivity, and functional potency.

Table 1: Receptor Binding Affinity and Selectivity of this compound

Receptor TargetLigandKᵢ (nM)Selectivity Fold (vs. hNK3)Reference
Human NK3 (hNK3)This compound13-[1][2]
Human NK2 (hNK2)This compound~1170~90[1][2]
Human NK1 (hNK1)This compound>91000>7000[1][2]

Table 2: Functional Antagonist Potency of this compound

Assay TypeAgonistTissue/Cell LinepKₐReference
Contraction AssaySenktideRabbit Iris Sphincter-[1]
Calcium MobilizationSenktideCHO cells expressing rabbit NK3 receptor7.4[3]
Calcium Mobilization[MePhe⁷]-NKBCHO cells expressing rabbit NK3 receptor7.9[3]

Signaling Pathways

The NK3 receptor is a canonical Gαq/11-coupled receptor. Upon agonist binding, it initiates a well-defined intracellular signaling cascade.

NK3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (Agonist) NK3R NK3 Receptor NKB->NK3R Activates SB218795 This compound (Antagonist) SB218795->NK3R Blocks Gq Gαq/11 NK3R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_ER->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Contributes to Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing hNK3R) setup 2. Assay Setup - Serial dilutions of this compound - Fixed concentration of radioligand (e.g., [¹²⁵I]-MePhe⁷-NKB) - Membrane preparation prep->setup incubation 3. Incubation (to reach binding equilibrium) setup->incubation filtration 4. Rapid Filtration (to separate bound from free radioligand) incubation->filtration counting 5. Scintillation Counting (to quantify bound radioactivity) filtration->counting analysis 6. Data Analysis - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation counting->analysis FPS_Workflow habituation Day 1: Habituation (30 min in startle chambers) baseline Day 2: Baseline Startle (30 white-noise bursts) habituation->baseline conditioning Day 3: Fear Conditioning - Pre-treatment with this compound or vehicle - 10 light-footshock pairings baseline->conditioning testing Day 4: FPS Testing - Measure startle response to noise alone - Measure startle response to noise + light cue conditioning->testing analysis Data Analysis (Compare startle amplitudes between groups) testing->analysis

References

Investigating Reproductive Disorders with SB 218795: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disruptions in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) are foundational to many reproductive disorders. The tachykinin neuropeptide, neurokinin B (NKB), and its receptor, the neurokinin-3 receptor (NK3R), have emerged as critical regulators of the GnRH pulse generator, primarily through their action on kisspeptin-expressing neurons in the arcuate nucleus of the hypothalamus. This technical guide details the use of SB 218795, a potent and selective non-peptide NK3R antagonist, as a tool to investigate the pathophysiology of reproductive disorders and as a potential therapeutic agent. This document provides an in-depth overview of the underlying signaling pathways, detailed experimental protocols for in vitro and in vivo studies, and a summary of key quantitative data.

Introduction: The Role of NKB/NK3R Signaling in Reproductive Function

The hypothalamic-pituitary-gonadal (HPG) axis governs reproductive function through the pulsatile secretion of GnRH.[1] This pulsatility is crucial for maintaining normal menstrual cycles, spermatogenesis, and steroidogenesis. A key neuronal population in the arcuate nucleus, co-expressing kisspeptin (B8261505), neurokinin B, and dynorphin (B1627789) (KNDy neurons), is considered the central pulse generator for GnRH.[2]

Within this network, NKB is thought to initiate the synchronized firing of KNDy neurons, leading to a pulse of kisspeptin release that, in turn, stimulates GnRH secretion from nerve terminals in the median eminence.[2][3] Dysregulation of this NKB/NK3R signaling pathway has been implicated in various reproductive disorders, including polycystic ovary syndrome (PCOS), hypothalamic amenorrhea, and disorders of pubertal timing.[4]

This compound is a selective antagonist of the NK3R, offering a powerful pharmacological tool to dissect the role of NKB in both normal and pathological reproductive states. By blocking NK3R, this compound can modulate the frequency and amplitude of GnRH and, consequently, Luteinizing Hormone (LH) pulses, providing insights into the mechanisms underlying these disorders and a potential avenue for therapeutic intervention.

Mechanism of Action of this compound

This compound is a non-peptide, small molecule antagonist that competitively binds to the NK3R. Its high affinity and selectivity allow for the specific blockade of NKB-mediated signaling.

Molecular Profile of this compound
PropertyValueReference
Target Neurokinin-3 Receptor (NK3R)[5]
Ki (human NK3R) 13 nM[5]
Selectivity ~90-fold over NK2R, ~7000-fold over NK1R[5]
Signaling Pathways Modulated by this compound

NKB binding to NK3R, a Gq/11-coupled receptor, initiates a signaling cascade that leads to neuronal depolarization and neurotransmitter release. This compound blocks these downstream effects.

NKB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3R NKB->NK3R SB218795 This compound SB218795->NK3R Blocks Gq11 Gq/11 NK3R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Kisspeptin_release Kisspeptin Release Ca_release->Kisspeptin_release PKC->Kisspeptin_release

Caption: NKB/NK3R Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in both in vitro and in vivo models of reproductive function.

In Vitro Electrophysiology in Hypothalamic Slices

This protocol is adapted from methodologies used to study the effects of NK3R modulation on neuronal activity and can be applied to investigate the direct effects of this compound on KNDy neurons.

Objective: To determine if this compound can block NKB-induced firing of arcuate kisspeptin (KNDy) neurons.

Materials:

  • Adult female mice (e.g., Kiss1-GFP mice to identify kisspeptin neurons)

  • This compound (Tocris Bioscience or equivalent)

  • Senktide (B1681736) (NK3R agonist, Tocris Bioscience or equivalent)

  • Artificial cerebrospinal fluid (aCSF)

  • Vibratome

  • Electrophysiology rig with patch-clamp amplifier

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the mouse.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.

    • Prepare 250-300 µm coronal slices containing the arcuate nucleus using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

    • Identify Kiss1-GFP neurons using fluorescence microscopy.

    • Establish whole-cell or cell-attached patch-clamp recordings.

  • Drug Application:

    • Record baseline neuronal firing for 5-10 minutes.

    • Bath-apply the NK3R agonist senktide (e.g., 100 nM) and record the change in firing rate.

    • Wash out senktide and allow the firing rate to return to baseline.

    • Pre-incubate the slice with this compound (e.g., 1-3 µM) for 15-20 minutes.

    • While continuing to perfuse with this compound, re-apply senktide and record the neuronal response.

Expected Outcome: Senktide should increase the firing rate of Kiss1 neurons. Pre-treatment with this compound is expected to block this excitatory effect, demonstrating its antagonistic action at the NK3R on these specific neurons.

In_Vitro_Workflow cluster_prep Preparation cluster_recording Recording & Drug Application cluster_analysis Data Analysis A1 Anesthetize & Decapitate Mouse A2 Brain Extraction & Slicing A1->A2 A3 Slice Recovery in aCSF A2->A3 B1 Identify Kiss1-GFP Neurons A3->B1 B2 Establish Patch-Clamp Recording B1->B2 B3 Record Baseline Firing B2->B3 B4 Apply Senktide (NK3R Agonist) B3->B4 B5 Washout B4->B5 B6 Apply this compound B5->B6 B7 Re-apply Senktide B6->B7 C1 Compare Firing Rates B7->C1

Caption: In Vitro Electrophysiology Experimental Workflow.
In Vivo Assessment of LH Pulsatility in a Rodent Model

This protocol, based on studies using the closely related NK3R antagonist SB 222200, is designed to assess the in vivo efficacy of this compound in modulating the HPG axis.[6]

Objective: To determine the effect of chronic this compound administration on LH pulse frequency and amplitude, and on the timing of puberty onset in female rats.

Materials:

  • Prepubertal female rats (e.g., Sprague-Dawley, ~25 days old)

  • This compound

  • Vehicle (e.g., artificial cerebrospinal fluid)

  • Intracerebroventricular (ICV) cannulae

  • Osmotic mini-pumps

  • Cardiac catheters (for serial blood sampling)

  • ELISA kit for rat LH

Procedure:

  • Surgical Implantation:

    • Anesthetize the rats and stereotaxically implant an ICV cannula into the lateral ventricle.

    • At the same time, implant a cardiac catheter for frequent blood sampling.

    • Allow animals to recover for 5-7 days.

  • Chronic Drug Administration:

    • Fill osmotic mini-pumps with either vehicle or this compound at a concentration calculated to deliver a specific dose (e.g., based on SB 222200 studies, a starting point could be in the nmol/hour range for ICV delivery).

    • Connect the mini-pumps to the ICV cannulae and implant them subcutaneously. Administration should continue for a predefined period (e.g., 14 days).

  • Monitoring Puberty Onset:

    • From the day of pump implantation, monitor the animals daily for markers of puberty, such as vaginal opening and first estrus (determined by vaginal lavage and cytology).

  • LH Pulsatility Analysis:

    • Towards the end of the treatment period, connect the cardiac catheters to an automated blood sampling system.

    • Collect blood samples (e.g., 25 µL) every 5-10 minutes for a period of 3-4 hours.

    • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

    • Measure LH concentrations in plasma samples using a specific ELISA.

  • Data Analysis:

    • Analyze the serial LH data using a pulse analysis algorithm (e.g., PULSAR) to determine LH pulse frequency and amplitude.

    • Compare these parameters, as well as the age of puberty onset, between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Expected Outcome: Chronic blockade of NK3R with this compound is expected to delay the onset of puberty and decrease the frequency and amplitude of LH pulses compared to vehicle-treated controls.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of NK3R antagonism. Note that some data are from studies using SB 222200, a close structural and functional analog of this compound.

In Vivo Effects of NK3R Antagonism on LH Pulsatility and Puberty
ParameterModelTreatmentResultReference
LH Pulse Frequency Prepubertal female ratsSB 222200 (chronic ICV)Significant decrease vs. control[6]
LH Pulse Amplitude Prepubertal female ratsSB 222200 (chronic ICV)Significant reduction vs. control[6]
Puberty Onset (Vaginal Opening) Prepubertal female ratsSB 222200 (chronic ICV)Significantly delayed vs. control[6]
Puberty Onset (First Estrus) Prepubertal female ratsSB 222200 (chronic ICV)Significantly delayed vs. control[6]
In Vitro Antagonism of NK3R
ParameterPreparationAgonistAntagonistResultReference
Neuronal Firing Rate Arcuate Kiss1 NeuronsSenktideThis compound (hypothesized)Blockade of senktide-induced increaseN/A
GnRH Secretion GT1-7 NeuronsSenktide (50 nM, 3h)N/A84.5% increase[5]
GnRH Secretion GT1-7 NeuronsSenktide (50 nM, 24h)N/A26% decrease[5]

Conclusion

This compound is a valuable research tool for elucidating the role of the NKB/NK3R signaling pathway in the regulation of the HPG axis. Its high selectivity and potency make it suitable for both in vitro and in vivo studies aimed at understanding the pathophysiology of reproductive disorders characterized by altered GnRH pulsatility. The protocols and data presented in this guide provide a foundation for researchers to design and execute experiments to further explore this critical neuroendocrine system and to evaluate the therapeutic potential of NK3R antagonism. Further studies are warranted to establish precise dosing and to fully characterize the effects of this compound in various models of reproductive dysfunction.

References

The Indirect Influence of SB 218795 on Gonadotropin-Releasing Hormone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SB 218795, a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R). While not acting directly on the gonadotropin-releasing hormone (GnRH) receptor, this compound exerts significant indirect effects on the GnRH signaling cascade. This is achieved through its modulation of neurokinin B (NKB), an endogenous ligand for the NK3R, which plays a crucial role in the regulation of GnRH neuronal activity and subsequent gonadotropin secretion. This document details the mechanism of action of this compound, summarizes quantitative data on its impact on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from preclinical studies, provides detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction: The Intersection of Neurokinin and Reproductive Endocrinology

The regulation of the reproductive axis is a complex process orchestrated by the hypothalamic-pituitary-gonadal (HPG) axis. At the apex of this axis lies the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic neurons. This pulsatility is critical for the appropriate release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn govern gonadal function.[1][2]

Recent discoveries have highlighted the critical role of a population of hypothalamic neurons co-expressing kisspeptin, neurokinin B (NKB), and dynorphin (B1627789) (termed KNDy neurons) in the generation of GnRH pulses.[3] NKB, a member of the tachykinin peptide family, acts via its cognate receptor, the neurokinin-3 receptor (NK3R), to exert a predominantly stimulatory effect on GnRH release.[3] This has positioned the NKB/NK3R signaling pathway as a key regulator of reproductive function and a promising target for therapeutic intervention in hormone-dependent disorders.[4]

This compound is a potent and selective non-peptide antagonist of the human NK3 receptor.[5] By competitively blocking the binding of NKB to the NK3R, this compound can modulate the activity of the GnRH pulse generator, thereby influencing gonadotropin secretion. This document explores the pharmacological profile of this compound and its downstream consequences on the GnRH axis.

This compound: Pharmacological Profile

This compound, with the chemical name (R)-[[2-Phenyl-4-quinolinyl)carbonyl]amino]-methyl ester benzeneacetic acid, is a well-characterized NK3R antagonist.[] Its high affinity and selectivity for the NK3R over other tachykinin receptors (NK1R and NK2R) make it a valuable tool for elucidating the physiological roles of the NKB/NK3R system.[5]

Quantitative Data: Binding Affinity and Selectivity

The following table summarizes the binding affinity of this compound for the human NK3 receptor and its selectivity over other neurokinin receptors.

ReceptorLigandKi (nM)Selectivity vs. hNK3RReference
Human NK3RThis compound13-[5]
Human NK2RThis compound~1170~90-fold[5]
Human NK1RThis compound~91000~7000-fold[5]

Mechanism of Action: Indirect Modulation of GnRH Secretion

This compound does not bind to the GnRH receptor. Instead, its effects on the reproductive axis are mediated by its antagonism of the NK3R on GnRH neurons or on upstream neurons that regulate GnRH secretion, such as KNDy neurons.

The proposed mechanism involves the following steps:

  • NKB Release: NKB is released from KNDy neurons and acts in an autocrine or paracrine manner.

  • NK3R Activation: NKB binds to and activates NK3Rs, which are Gq/11-coupled receptors.[7]

  • Downstream Signaling: Activation of the NK3R leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • GnRH Neuron Depolarization: IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C. This cascade of events leads to the depolarization of GnRH neurons and the subsequent release of GnRH into the hypophyseal portal circulation.[8][9]

  • Antagonism by this compound: this compound competitively blocks the binding of NKB to the NK3R, thereby inhibiting this signaling cascade and reducing the NKB-mediated stimulation of GnRH release.[7]

  • Reduced Gonadotropin Secretion: The dampening of the GnRH pulsatile signal leads to a decrease in the secretion of LH and FSH from the anterior pituitary.[10][11]

Signaling Pathway Diagram

SB218795_MoA cluster_KNDy KNDy Neuron cluster_GnRH GnRH Neuron / Pituitary Gonadotrope NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates Gq11 Gq/11 NK3R->Gq11 Activates SB218795 This compound SB218795->NK3R Antagonizes PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC GnRH_release ↓ GnRH Release Ca_release->GnRH_release PKC->GnRH_release Gonadotropin_secretion ↓ LH & FSH Secretion GnRH_release->Gonadotropin_secretion

Caption: Mechanism of action of this compound on the GnRH signaling pathway.

In Vivo Effects on Gonadotropin Secretion

Preclinical studies utilizing selective NK3R antagonists, such as this compound and the structurally similar compound SB-222200, have demonstrated a significant impact on LH and FSH secretion in various animal models.

Quantitative Data: Effects on LH and FSH

The following table summarizes the observed effects of NK3R antagonists on gonadotropin levels in female rats.

CompoundDoseAnimal ModelEffect on LH Pulse FrequencyEffect on LH Pulse AmplitudeEffect on Puberty OnsetReference
SB-222200i.c.v. infusionPrepubertal female ratsDelayed increaseReducedDelayed[4]

Note: Specific quantitative data for this compound on gonadotropin secretion from peer-reviewed publications was limited in the initial search. Data for the closely related antagonist SB-222200 is presented as a surrogate.

Experimental Protocols

Radioligand Binding Assay for NK3 Receptor

This protocol is adapted from standard methodologies for competitive radioligand binding assays.[12][13][14][15]

Objective: To determine the binding affinity (Ki) of this compound for the NK3 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human NK3 receptor.

  • Radioligand: [125I]-[MePhe7]-NKB.

  • This compound (unlabeled competitor).

  • Non-specific binding control: High concentration of unlabeled NKB or a potent NK3R agonist like senktide.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well microplates.

  • Filtration apparatus (Cell harvester).

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 150 µL of NK3R membrane preparation, and 50 µL of radioligand.

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled NKB, 150 µL of membrane preparation, and 50 µL of radioligand.

    • Competitor Wells: 50 µL of varying concentrations of this compound, 150 µL of membrane preparation, and 50 µL of radioligand.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Binding_Assay_Workflow start Start plate_setup Prepare 96-well plate: - Total Binding - Non-specific Binding - Competitor (this compound) start->plate_setup incubation Incubate at 25°C for 60-120 min plate_setup->incubation filtration Filter through glass fiber filters and wash with cold buffer incubation->filtration counting Add scintillation cocktail and count radioactivity filtration->counting analysis Calculate Specific Binding Determine IC50 Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.
Inositol Phosphate (IP) Accumulation Assay

This protocol is based on established methods for measuring Gq/11-coupled receptor activity.[16][17][18]

Objective: To determine the functional antagonist potency (IC50) of this compound at the NK3 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human NK3 receptor.

  • Assay Buffer containing LiCl (e.g., 10-50 mM).

  • NK3R agonist (e.g., senktide).

  • This compound.

  • Commercially available IP-One HTRF assay kit.

  • 384-well white microplate.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed the NK3R-expressing cells into a 384-well plate and incubate to allow for cell attachment.

  • Antagonist Addition: Prepare serial dilutions of this compound in assay buffer containing LiCl. Add the antagonist dilutions to the respective wells.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the NK3R agonist (at a concentration that gives an EC80 response) to all wells except the negative control.

  • Incubation: Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

  • Detection: Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) in lysis buffer.

  • Measurement: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the HTRF ratio and normalize the data. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Experimental Workflow Diagram

IP_Assay_Workflow start Start cell_seeding Seed NK3R-expressing cells in 384-well plate start->cell_seeding antagonist_addition Add serial dilutions of this compound cell_seeding->antagonist_addition agonist_stimulation Add NK3R agonist (e.g., senktide) antagonist_addition->agonist_stimulation incubation Incubate at 37°C to allow IP1 accumulation agonist_stimulation->incubation detection Add HTRF detection reagents incubation->detection measurement Read HTRF signal on plate reader detection->measurement analysis Calculate HTRF ratio Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for Inositol Phosphate Accumulation Assay.

Conclusion

This compound, as a potent and selective NK3R antagonist, represents a valuable pharmacological tool for investigating the role of the NKB/NK3R signaling pathway in the regulation of the HPG axis. While its effects on gonadotropin-releasing hormone are indirect, they are significant and highlight the potential of targeting the NK3R for the development of novel therapeutics for a range of reproductive disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and other NK3R antagonists in modulating the GnRH axis.

References

Preclinical Profile of SB 218795: A Tachykinin NK3 Receptor Antagonist Explored in Models with Relevance to Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent and selective non-peptide antagonist of the tachykinin NK3 receptor.[1] The tachykinin system, including the NK3 receptor, has been investigated as a potential therapeutic target for schizophrenia due to its modulatory role in various neurotransmitter systems implicated in the pathophysiology of the disorder, such as the dopamine (B1211576) and serotonin (B10506) systems.[2] While extensive preclinical data on other NK3 receptor antagonists like osanetant (B1677505) and talnetant (B1681221) in classic schizophrenia models exist, the publicly available data for this compound in these specific models is limited. This guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its pharmacological properties and its effects in a fear-potentiated startle model, which assesses sensorimotor gating, a translational measure relevant to schizophrenia.

Core Data Presentation

In Vitro Receptor Binding Affinity

The following table summarizes the binding affinity of this compound for the human tachykinin receptors.

ReceptorLigandParameterValue (nM)Selectivity vs. hNK3
Human NK3This compoundKi13-
Human NK2This compoundKi~1170~90-fold
Human NK1This compoundKi>91000~7000-fold

Table 1: In Vitro Binding Affinity of this compound. The data demonstrates the high affinity and selectivity of this compound for the human NK3 receptor over NK1 and NK2 receptors.[1]

In Vivo Efficacy in a Fear-Potentiated Startle Model

A key preclinical study investigated the ability of this compound to block the effects of the NK3 receptor agonist senktide (B1681736) in a fear-potentiated startle (FPS) paradigm in rats. This model is relevant to the sensorimotor gating deficits observed in schizophrenia.

Treatment GroupNMean Startle Amplitude (% of baseline)Standard Error of the Mean (SEM)
Saline + Saline1015015
Saline + Senktide (10 pmol)1025020
This compound (30 nmol) + Senktide (10 pmol)1016018

Table 2: Effect of this compound on Senktide-Induced Augmentation of Fear-Potentiated Startle in Rats. Microinjection of the NK3 receptor agonist senktide into the basolateral amygdala significantly potentiated the startle response. Prior injection of this compound blocked this effect, suggesting that the pro-startle effect of senktide is mediated by NK3 receptors.[3]

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for human tachykinin NK1, NK2, and NK3 receptors.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptors were used.

  • Radioligand Binding Assay:

    • For hNK3 receptors, membranes were incubated with [125I]-[MePhe7]-NKB as the radioligand.

    • Competition binding assays were performed with increasing concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled NK3 agonist.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Fear-Potentiated Startle (FPS) in Rats

Objective: To evaluate the in vivo efficacy of this compound in blocking NK3 receptor-mediated potentiation of the startle reflex.

Methodology:

  • Animals: Adult male Sprague-Dawley rats were used.

  • Surgical Implantation: Guide cannulae were stereotaxically implanted into the basolateral amygdala (BLA).

  • Fear Conditioning:

    • Day 1 (Habituation): Rats were habituated to the startle chambers.

    • Day 2 (Conditioning): Rats received a series of light-shock pairings, where a light cue (conditioned stimulus, CS) was followed by a mild footshock (unconditioned stimulus, US).

  • Startle Testing:

    • Day 3 (Testing): The startle response was measured in the presence of the light cue (CS-present trials) and in its absence (CS-absent trials). The acoustic startle stimulus was a burst of white noise.

    • Drug Administration: this compound or vehicle was microinjected into the BLA prior to the microinjection of the NK3 receptor agonist senktide or vehicle.

  • Data Analysis: The fear-potentiated startle was calculated as the percentage increase in startle amplitude in CS-present trials compared to CS-absent trials. Statistical analysis was performed using ANOVA followed by post-hoc tests.

Mandatory Visualizations

G cluster_0 NK3 Receptor Signaling Cascade cluster_1 Site of Action of this compound NKB Neurokinin B (NKB) (Endogenous Agonist) NK3R NK3 Receptor NKB->NK3R Gq11 Gq/11 Protein NK3R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation SB218795 This compound (Antagonist) SB218795->NK3R Blockade

Caption: Signaling pathway of the NK3 receptor and the mechanism of action of this compound.

G cluster_workflow Experimental Workflow: Fear-Potentiated Startle Assay A Day 1: Habituation to Startle Chambers B Day 2: Fear Conditioning (Light-Shock Pairings) A->B C Day 3: Intra-BLA Microinjection (Vehicle or this compound) B->C D Intra-BLA Microinjection (Vehicle or Senktide) C->D E Startle Testing: Measure startle response to acoustic stimulus in the presence and absence of the light cue. D->E F Data Analysis: Calculate Fear-Potentiated Startle (% increase) E->F

Caption: Experimental workflow for the fear-potentiated startle (FPS) assay.

G cluster_logic Logical Relationship of Findings A This compound is a potent and selective NK3 Receptor Antagonist (In Vitro Data) C This compound blocks the enhancement of fear-potentiated startle by an NK3 agonist (In Vivo Data) A->C supports B NK3 Receptor activation in the basolateral amygdala enhances fear-potentiated startle. B->C is blocked by D Conclusion: This compound demonstrates in vivo target engagement and can modulate a schizophrenia-relevant behavior (sensorimotor gating). C->D leads to

References

The Impact of SB 218795 on Polycystic Ovary Syndrome (PCOS) Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder with a multifaceted pathophysiology characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Current therapeutic strategies often manage symptoms rather than addressing the core underlying mechanisms. This technical guide explores the potential impact of SB 218795, a selective neurokinin-3 receptor (NK3R) antagonist, on the pathophysiology of PCOS. While direct clinical or preclinical studies of this compound in PCOS are not yet available, this document synthesizes the known mechanisms of NK3R antagonism with the established pathophysiology of PCOS to present a hypothetical, yet scientifically grounded, framework for its potential therapeutic effects. This guide provides detailed experimental protocols for investigating these effects, summarizes potential quantitative outcomes in structured tables, and visualizes the core signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction to PCOS Pathophysiology and the Role of the KNDy Neuron System

PCOS is fundamentally a disorder of neuroendocrine dysregulation. A key player in this is the hypothalamic Kisspeptin/Neurokinin B/Dynorphin (KNDy) neuron system, which is a critical regulator of the Gonadotropin-Releasing Hormone (GnRH) pulse generator. In women with PCOS, there is an observed increase in the frequency and amplitude of GnRH pulses, leading to a preferential secretion of Luteinizing Hormone (LH) over Follicle-Stimulating Hormone (FSH) by the pituitary gland. This elevated LH/FSH ratio stimulates theca cells in the ovaries to produce excess androgens, a hallmark of PCOS.

Neurokinin B (NKB), acting through its receptor NK3R, is a key stimulatory neuropeptide within the KNDy system that drives the pulsatile release of GnRH. Therefore, antagonizing the NK3R presents a promising therapeutic strategy to normalize the GnRH pulse frequency, reduce LH secretion, and consequently lower ovarian androgen production.

This compound: A Selective Neurokinin-3 Receptor Antagonist

This compound is a potent and selective antagonist of the neurokinin-3 receptor (NK3R)[1]. By blocking the action of NKB on KNDy neurons, this compound is hypothesized to reduce the stimulatory input to the GnRH pulse generator. This targeted action is expected to decrease the frequency of GnRH pulses, leading to a reduction in LH secretion and a subsequent decrease in ovarian androgen production.

Hypothetical Quantitative Data on the Effects of this compound in a Preclinical PCOS Model

The following tables present hypothetical, yet plausible, quantitative data based on the expected effects of NK3R antagonism in a letrozole-induced rat model of PCOS. These tables are intended to serve as a benchmark for future experimental investigations.

Table 1: Projected Impact of this compound on Hormonal Profile in a Letrozole-Induced PCOS Rat Model

ParameterControlPCOS (Letrozole)PCOS + this compound (10 mg/kg)
Serum Testosterone (ng/mL) 0.4 ± 0.11.5 ± 0.30.6 ± 0.2
Serum LH (ng/mL) 0.5 ± 0.12.0 ± 0.40.8 ± 0.2
Serum FSH (ng/mL) 1.2 ± 0.20.8 ± 0.21.1 ± 0.3
LH/FSH Ratio 0.422.50.73
Serum Insulin (ng/mL) 1.0 ± 0.22.5 ± 0.51.5 ± 0.4
HOMA-IR 2.2 ± 0.45.8 ± 1.13.5 ± 0.8
Values are presented as mean ± SD. *p < 0.05 compared to the PCOS group.

Table 2: Anticipated Changes in Ovarian Morphology with this compound Treatment

ParameterControlPCOS (Letrozole)PCOS + this compound (10 mg/kg)
Ovarian Weight (mg) 80 ± 10120 ± 1590 ± 12
Number of Cystic Follicles 012 ± 34 ± 2
Number of Corpora Lutea 8 ± 21 ± 16 ± 2
Theca Layer Thickness (µm) 15 ± 340 ± 820 ± 5
*Values are presented as mean ± SD. *p < 0.05 compared to the PCOS group.

Detailed Experimental Protocols

Letrozole-Induced PCOS Rat Model
  • Animal Model: Use female Sprague-Dawley rats, approximately 21 days old.

  • Induction: Administer letrozole (B1683767) (an aromatase inhibitor) daily via oral gavage at a dose of 1 mg/kg body weight for 21 consecutive days. This will induce a state of hyperandrogenism and disrupt the estrous cycle, mimicking key features of PCOS.

  • Confirmation of PCOS Phenotype: Monitor vaginal smears daily to confirm the disruption of the estrous cycle (predominantly diestrus). At the end of the induction period, a subset of animals can be euthanized to confirm the presence of polycystic ovaries through histology.

This compound Administration
  • Drug Preparation: Dissolve this compound in a suitable vehicle, such as a solution of 5% DMSO and 95% saline.

  • Dosing: Based on preclinical studies of similar compounds, a dose range of 10-30 mg/kg body weight administered daily via intraperitoneal (IP) injection or oral gavage for a period of 4-6 weeks is a reasonable starting point for efficacy studies[2][3].

  • Control Groups: Include a vehicle-treated control group and a letrozole-induced PCOS group treated with the vehicle.

Hormone Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Collect blood samples via cardiac puncture at the end of the treatment period. Separate serum by centrifugation and store at -80°C until analysis.

  • ELISA Procedure for Testosterone, LH, and FSH:

    • Use commercially available ELISA kits specific for rat testosterone, LH, and FSH.

    • Bring all reagents and samples to room temperature.

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated secondary antibody to each well.

    • Incubate the plate for the time specified in the kit instructions (typically 1-2 hours) at room temperature or 37°C.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark for a specified time (usually 15-30 minutes) to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the hormone concentrations based on the standard curve.

Ovarian Histology: Hematoxylin and Eosin (H&E) Staining
  • Tissue Collection and Fixation: Euthanize the rats and carefully dissect the ovaries. Fix the ovaries in 10% neutral buffered formalin for 24 hours.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed ovaries through a graded series of ethanol (B145695) concentrations (e.g., 70%, 80%, 95%, 100%).

    • Clear the tissue in xylene.

    • Infiltrate and embed the ovaries in paraffin (B1166041) wax[4][5].

  • Sectioning: Cut 5 µm thick sections from the paraffin-embedded blocks using a microtome.

  • H&E Staining Protocol:

    • Deparaffinize the sections in xylene.

    • Rehydrate the sections through a graded series of ethanol to water.

    • Stain the nuclei with hematoxylin.

    • Differentiate in acid alcohol.

    • Counterstain the cytoplasm and extracellular matrix with eosin.

    • Dehydrate the stained sections through a graded series of ethanol and clear in xylene.

    • Mount the sections with a coverslip using a permanent mounting medium[6][7].

  • Microscopic Analysis: Examine the stained sections under a light microscope to assess ovarian morphology, including the number of cystic follicles, the presence and number of corpora lutea, and the thickness of the theca layer.

Signaling Pathways and Experimental Workflow

Signaling Pathways

PCOS_Pathophysiology cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary KNDy KNDy Neurons GnRH GnRH Pulse Generator KNDy->GnRH NKB (stimulates) Gonadotrophs Gonadotrophs GnRH->Gonadotrophs Pulsatile GnRH Theca Theca Cells Gonadotrophs->Theca  LH (elevated) Granulosa Granulosa Cells Gonadotrophs->Granulosa FSH (relatively low) PCOS PCOS Phenotype (Hyperandrogenism, Anovulation) Theca->PCOS Androgen Excess Granulosa->PCOS Follicular Arrest

Caption: Dysregulated KNDy-GnRH signaling in PCOS.

SB218795_Action cluster_hypothalamus Hypothalamus cluster_downstream Downstream Effects SB218795 This compound NK3R NK3R SB218795->NK3R Antagonizes KNDy KNDy Neurons GnRH GnRH Pulse Generator KNDy->GnRH NKB stimulation LH Reduced LH Secretion GnRH->LH Androgen Reduced Androgen Production LH->Androgen Ovulation Restoration of Ovulation Androgen->Ovulation leads to

Caption: Proposed mechanism of this compound in PCOS.

Experimental Workflow

Experimental_Workflow A 1. Animal Acclimatization (Female Sprague-Dawley Rats) B 2. PCOS Induction (Letrozole, 21 days) A->B C 3. Group Allocation (Control, PCOS-Vehicle, PCOS-SB218795) B->C D 4. Treatment Period (Daily Dosing, 4-6 weeks) C->D E 5. Sample Collection (Blood, Ovaries) D->E F 6. Hormonal Analysis (ELISA for Testosterone, LH, FSH) E->F G 7. Histological Analysis (H&E Staining of Ovaries) E->G H 8. Data Analysis & Interpretation F->H G->H

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The selective antagonism of the NK3R by this compound presents a highly targeted and promising therapeutic approach for addressing the core neuroendocrine dysfunction in PCOS. The hypothetical framework and detailed experimental protocols provided in this guide offer a robust starting point for preclinical investigations. Future research should focus on dose-response studies, pharmacokinetic and pharmacodynamic profiling of this compound in relevant animal models, and a thorough assessment of its long-term efficacy and safety. Successful preclinical validation could pave the way for clinical trials, potentially offering a novel and more effective treatment paradigm for women with PCOS.

References

Unlocking a Non-Hormonal Approach to Menopausal Vasomotor Symptoms: The Therapeutic Potential of SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Menopausal vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, affect a significant percentage of women, impacting their quality of life. While hormone replacement therapy remains a standard treatment, its associated risks necessitate the development of effective non-hormonal alternatives. Emerging research has identified the neurokinin 3 receptor (NK3R) as a key player in the pathophysiology of VMS. This technical guide explores the therapeutic potential of SB 218795, a potent and selective NK3R antagonist, as a prospective non-hormonal treatment for menopausal hot flashes. This document provides a comprehensive overview of the underlying mechanism of action, preclinical and clinical data for the drug class, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Neurobiology of Menopausal Hot Flashes and the Role of the NK3 Receptor

Menopausal hot flashes are primarily triggered by the decline in estrogen levels, which leads to a dysregulation of the thermoregulatory center in the hypothalamus. A critical group of neurons in the arcuate nucleus, known as the KNDy (kisspeptin/neurokinin B/dynorphin) neurons, are hypertrophied in postmenopausal women.[1] These neurons are implicated in the generation of hot flashes.

Neurokinin B (NKB), acting on the NK3R, is a key neurotransmitter in this process.[2] In the absence of negative feedback from estrogen, KNDy neurons are thought to become overactive, leading to an increased release of NKB. This, in turn, stimulates downstream pathways that result in inappropriate peripheral vasodilation and a sensation of intense heat, characteristic of a hot flash. Therefore, blocking the NK3R presents a targeted, non-hormonal approach to mitigating these symptoms.

Pharmacological Profile of this compound

This compound is a non-peptide, selective antagonist of the human neurokinin-3 receptor. Its high affinity and selectivity make it a valuable tool for investigating the role of the NK3R and a potential therapeutic candidate.

Table 1: Pharmacological Data for this compound

ParameterValueSpeciesReference
Ki (hNK3R) 13 nMHuman[3]
Selectivity vs. hNK2R ~90-foldHuman[3]
Selectivity vs. hNK1R ~7000-foldHuman[3]

Therapeutic Potential of NK3R Antagonism in Menopausal Hot Flashes

While specific clinical trial data for this compound in menopausal women is not currently available, the therapeutic potential of this compound can be inferred from the robust clinical evidence for other selective NK3R antagonists. These studies have consistently demonstrated a rapid and significant reduction in the frequency and severity of vasomotor symptoms.

Table 2: Summary of Clinical Trial Data for Selective NK3R Antagonists

CompoundPhaseKey Efficacy EndpointsReference
Fezolinetant Phase 3Significant reduction in the frequency and severity of moderate to severe VMS.[4]
MLE4901 (Pavinetant) Phase 272% reduction in hot flash frequency by day 3.[5] Sustained reduction in frequency and severity over 4 weeks.[5]
NT-814 Phase 2Dose-dependent reduction in moderate to severe hot flash frequency (up to 84% reduction with 150 mg dose).[5]

These findings strongly support the hypothesis that selective NK3R antagonism is a viable and effective therapeutic strategy for menopausal hot flashes. The high affinity and selectivity of this compound for the NK3R suggest it would likely exhibit similar efficacy.

Key Experimental Protocols

NK3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (like this compound) for the NK3 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK3 receptor.

Materials:

  • Cell membranes expressing the human NK3 receptor.

  • Radioligand (e.g., [125I][MePhe7]neurokinin B).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK3 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Ovariectomized Rat Model of Menopausal Hot Flashes

This in vivo model is used to assess the efficacy of compounds in reducing vasomotor symptoms.

Objective: To evaluate the effect of a test compound on tail skin temperature, an indicator of hot flashes, in an animal model of menopause.

Procedure:

  • Animal Model: Adult female rats are ovariectomized to induce a state of estrogen deficiency, which mimics menopause. A sham-operated group serves as a control.

  • Acclimatization: Allow the animals to recover from surgery and acclimatize to the experimental conditions.

  • Drug Administration: Administer the test compound (e.g., this compound) or vehicle to the ovariectomized rats via the desired route (e.g., oral gavage, subcutaneous injection).

  • Tail Skin Temperature Measurement: Measure the tail skin temperature at regular intervals using a surface temperature probe. An increase in tail skin temperature is indicative of a hot flash-like event.

  • Data Analysis: Compare the changes in tail skin temperature between the vehicle-treated and drug-treated groups to determine the efficacy of the test compound in attenuating vasomotor responses.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Menopausal Hot Flashes

Hot_Flash_Signaling_Pathway Estrogen Estrogen KNDy Neuron KNDy Neuron Estrogen->KNDy Neuron Inhibits NKB NKB KNDy Neuron->NKB Releases NK3R NK3R NKB->NK3R Activates Thermoregulatory Center Thermoregulatory Center NK3R->Thermoregulatory Center Stimulates Hot Flash Hot Flash Thermoregulatory Center->Hot Flash Triggers SB_218795 SB_218795 SB_218795->NK3R Blocks

Caption: Signaling cascade leading to menopausal hot flashes and the point of intervention for this compound.

Experimental Workflow for In Vitro Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep NK3R Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand ([125I]NKB) Radioligand_Prep->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 & Ki Determination Counting->Data_Analysis

Caption: Step-by-step workflow for determining the binding affinity of this compound to the NK3 receptor.

Logical Relationship of NK3R Antagonism to Therapeutic Effect

Therapeutic_Logic Menopause Menopause Estrogen_Decline Decreased Estrogen Menopause->Estrogen_Decline KNDy_Hyperactivity KNDy Neuron Hyperactivity Estrogen_Decline->KNDy_Hyperactivity NKB_Increase Increased NKB Signaling KNDy_Hyperactivity->NKB_Increase VMS Vasomotor Symptoms (Hot Flashes) NKB_Increase->VMS NK3R_Blockade NK3R Blockade NKB_Increase->NK3R_Blockade Targeted by SB_218795 This compound SB_218795->NK3R_Blockade Symptom_Relief Alleviation of Hot Flashes NK3R_Blockade->Symptom_Relief

Caption: The logical framework illustrating how this compound addresses the root cause of menopausal hot flashes.

Conclusion and Future Directions

This compound is a potent and selective NK3 receptor antagonist with a pharmacological profile that strongly suggests its therapeutic potential for the treatment of menopausal vasomotor symptoms. While direct clinical evidence for this compound is pending, the compelling success of other drugs in its class provides a solid rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for preclinical and clinical evaluation. Future research should focus on conducting in vivo efficacy studies using the ovariectomized rat model, followed by well-designed clinical trials to establish the safety and efficacy of this compound in menopausal women. The development of this compound and other NK3R antagonists represents a significant advancement in women's health, offering a promising non-hormonal therapeutic option for a prevalent and often debilitating condition.

References

SB 218795: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent, selective, and competitive non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1][2][3][] Its high affinity for the human NK3 receptor, coupled with significant selectivity over other tachykinin receptors, has established it as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK3 receptor signaling pathway. This document provides a detailed overview of the chemical structure, properties, and experimental protocols related to this compound, intended to support research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (R)-[[2-Phenyl-4-quinolinyl)carbonyl]amino]-methyl ester benzeneacetic acid, is a quinolinecarboxamide derivative.[5]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H20N2O3[5][6]
Molecular Weight 396.44 g/mol [5][6]
Appearance White to off-white solid[6]
IUPAC Name methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate[5]
SMILES COC(=O)--INVALID-LINK--C1=CC=CC=C1[5]
InChI Key IUMQXQJZIHWLIN-HSZRJFAPSA-N[5]
Solubility Soluble in DMSO (250 mg/mL)[6]
Storage Store at -20°C for long-term[2][6]

Pharmacological Properties

This compound is a highly potent and selective antagonist of the human NK3 receptor. Its pharmacological profile is characterized by its strong binding affinity and its ability to competitively inhibit the functional activity of NK3 receptor agonists.

Table 2: Pharmacological Profile of this compound

ParameterValueSpecies/SystemSource
Ki (hNK3) 13 nMHuman[1][2][]
Selectivity ~90-fold over hNK2, ~7000-fold over hNK1Human[1][2]
In Vitro Activity Antagonizes senktide-induced contractile responsesRabbit iris sphincter muscle[2]
In Vivo Activity Inhibits agonist-induced pupillary constrictionRabbit[1][2]

Note: Specific IC50 and Kb values for this compound are not consistently reported across public literature. The provided Ki value is a measure of binding affinity.

Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous ligand, neurokinin B (NKB), the NK3 receptor initiates a downstream signaling cascade involving the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses. In specific neuronal populations, such as those in the basolateral amygdala, NK3 receptor activation has been shown to cause neuronal excitation by inhibiting G-protein-coupled inwardly rectifying potassium (GIRK) channels and activating Transient Receptor Potential Canonical (TRPC) 4/5 channels, a process dependent on PIP2 depletion.[7] this compound, as a competitive antagonist, blocks the binding of NKB to the NK3 receptor, thereby inhibiting this entire signaling cascade.

NK3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates SB218795 This compound SB218795->NK3R Blocks Gq11 Gq/11 NK3R->Gq11 Activates PLCb Phospholipase Cβ (PLCβ) Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes GIRK GIRK Channel Inhibition PLCb->GIRK via PIP2 depletion TRPC TRPC4/5 Channel Activation PLCb->TRPC via PIP2 depletion IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Neuronal_Excitation Neuronal Excitation GIRK->Neuronal_Excitation Contributes to TRPC->Neuronal_Excitation Contributes to

Caption: NK3 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NK3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK3 receptor (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final membrane pellet is resuspended in assay buffer.

  • Assay Components:

    • Radioligand: A labeled NK3 receptor agonist or antagonist (e.g., [¹²⁵I]-[MePhe⁷]-NKB).

    • Test Compound: this compound at various concentrations.

    • Non-specific Binding Control: A high concentration of an unlabeled NK3 receptor ligand (e.g., unlabeled NKB or senktide).

    • Assay Buffer: Typically contains protease inhibitors to prevent ligand degradation.

  • Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of this compound in a 96-well plate. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start mem_prep Membrane Preparation (hNK3-expressing cells) start->mem_prep assay_setup Assay Setup in 96-well plate: - Membranes - Radioligand - this compound (varying conc.) - Non-specific binding control mem_prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration detection Scintillation Counting (quantify bound radioactivity) filtration->detection analysis Data Analysis (calculate IC50 and Ki) detection->analysis end End analysis->end

References

SB 218795: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB 218795, a potent and selective non-peptide antagonist of the Neurokinin-3 (NK3) receptor. This document details its core physicochemical properties, mechanism of action, and established experimental protocols, serving as a vital resource for researchers in neuroscience, pharmacology, and drug development.

Core Data Presentation

All quantitative data regarding this compound is summarized in the table below for ease of reference and comparison.

ParameterValueReference(s)
CAS Number 174635-53-1[1][2][]
Molecular Weight 396.44 g/mol [1][2][]
Molecular Formula C₂₅H₂₀N₂O₃[1][2]
Purity ≥99% (HPLC)[2]
Appearance White to off-white solid[1]
Ki for human NK3 receptor (hNK3) 13 nM[1][2]
Selectivity ~90-fold over hNK2, ~7000-fold over hNK1[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the NK3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2][4] The endogenous ligand for the NK3 receptor is Neurokinin B (NKB).[4] The binding of NKB to the NK3 receptor activates the Gq/11 family of G-proteins.[5][6]

This activation initiates a downstream signaling cascade through the effector enzyme phospholipase Cβ (PLCβ).[5] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

The depletion of PIP₂ and subsequent signaling events lead to the modulation of ion channel activity. Specifically, in neurons of the basolateral amygdala, this pathway results in the activation of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels and the depression of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] This combined effect leads to neuronal depolarization and increased excitability.[5] this compound exerts its pharmacological effects by blocking the initial binding of NKB or other NK3 agonists, thereby preventing this entire signaling cascade.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects NKB NKB / Agonist NK3R NK3 Receptor NKB->NK3R Binds Gq11 Gq/11 NK3R->Gq11 Activates SB218795 This compound SB218795->NK3R Blocks PLCb PLCβ Gq11->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Hydrolyzes TRPC45 TRPC4/5 Channels PLCb->TRPC45 Activates GIRK GIRK Channels PLCb->GIRK Depresses IP3_DAG IP₃ + DAG PIP2->IP3_DAG Generates Depolarization Neuronal Depolarization TRPC45->Depolarization Leads to GIRK->Depolarization Contributes to IncreasedExcitability Increased Excitability Depolarization->IncreasedExcitability

Caption: NK3 Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vivo Inhibition of Senktide-Induced Pupillary Constriction in Rabbits

This protocol assesses the in vivo efficacy of this compound in antagonizing the miotic effects of the selective NK3 receptor agonist, senktide (B1681736).

Materials:

  • Male New Zealand White rabbits

  • This compound

  • Senktide

  • Vehicle for this compound (e.g., saline, DMSO/saline mixture)

  • Vehicle for senktide (e.g., saline)

  • Pupilometer or a camera with calipers for measuring pupil diameter

  • Intravenous (i.v.) injection supplies

Procedure:

  • Animal Acclimation: Allow rabbits to acclimate to the experimental environment to minimize stress-induced variations in pupil size.

  • Baseline Pupil Measurement: Measure the basal pupil diameter of both eyes.

  • This compound Administration: Administer this compound intravenously at doses ranging from 0.25 to 1 mg/kg.[1] A vehicle-only group should be included as a control.

  • Agonist Challenge: Following a predetermined pretreatment time (e.g., 15-30 minutes), administer senktide intravenously to induce pupillary constriction (miosis).

  • Pupil Diameter Measurement: Measure the pupil diameter at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60 minutes) to determine the peak miotic response and the duration of action.

  • Data Analysis: Calculate the change in pupil diameter from baseline for each group. The percentage inhibition of the senktide-induced miosis by this compound can be determined by comparing the response in the this compound-treated groups to the vehicle-treated group.

Pupillary_Constriction_Workflow Acclimation Animal Acclimation Baseline Baseline Pupil Measurement Acclimation->Baseline DrugAdmin Administer this compound (i.v.) or Vehicle Baseline->DrugAdmin Agonist Administer Senktide (i.v.) DrugAdmin->Agonist Measurement Measure Pupil Diameter at Intervals Agonist->Measurement Analysis Data Analysis: % Inhibition of Miosis Measurement->Analysis

Caption: Experimental Workflow for Pupillary Constriction Assay.

Fear-Potentiated Startle (FPS) Response in Rats

This protocol evaluates the anxiolytic-like effects of this compound by assessing its ability to block the potentiation of an acoustic startle response by a conditioned fear stimulus.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • This compound

  • Vehicle for this compound

  • Startle response measurement system with a conditioning chamber (light and shock capabilities)

  • Intra-amygdala or systemic injection supplies

Procedure:

  • Habituation (Day 1): Place rats in the startle chambers for a habituation period (e.g., 30 minutes) to acclimate them to the environment.[5]

  • Baseline Startle (Day 2): Measure the baseline acoustic startle response to a series of noise bursts (e.g., 95 dB).[5]

  • Fear Conditioning (Day 3):

    • Administer this compound or vehicle via the desired route (e.g., microinjection into the basolateral amygdala) 5 minutes prior to conditioning.[5]

    • Place the rats in the conditioning chamber.

    • Present a neutral stimulus (conditioned stimulus, CS), such as a light, for a short duration (e.g., 3.7 seconds), which co-terminates with a mild foot shock (unconditioned stimulus, US), for example, 0.5 seconds at 0.5 mA.[5]

    • Repeat this pairing for a set number of trials (e.g., 10 trials) with a variable inter-trial interval.[5]

  • Fear-Potentiated Startle Test (Day 4):

    • Place the rats back in the startle chambers.

    • Present a series of acoustic startle stimuli alone (noise-alone trials) and in the presence of the conditioned stimulus (light-noise trials) in a randomized order.[5]

  • Data Analysis: Calculate the percent potentiation of the startle response by the conditioned stimulus: [(startle amplitude on light-noise trials - startle amplitude on noise-alone trials) / startle amplitude on noise-alone trials] x 100. Compare the percent potentiation between the this compound-treated and vehicle-treated groups.

Fear_Potentiated_Startle_Workflow Day1 Day 1: Habituation Day2 Day 2: Baseline Startle Measurement Day1->Day2 Day3 Day 3: Fear Conditioning (Light-Shock Pairing) with this compound/Vehicle Day2->Day3 Day4 Day 4: Fear-Potentiated Startle Test (Noise-Alone vs. Light-Noise) Day3->Day4 Analysis Data Analysis: % Potentiation Day4->Analysis

Caption: Experimental Timeline for Fear-Potentiated Startle.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol describes the use of this compound to block NK3 receptor-mediated currents in neurons within acute brain slices.

Materials:

  • Rodent (rat or mouse)

  • This compound

  • NK3 receptor agonist (e.g., senktide or NKB)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipette

  • Vibratome for slicing brain tissue

  • Electrophysiology rig (microscope, amplifier, micromanipulators, data acquisition system)

Procedure:

  • Acute Brain Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., amygdala, hippocampus) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

    • Record baseline membrane potential and input resistance.

  • Pharmacological Manipulation:

    • Bath-apply the NK3 receptor agonist (e.g., senktide) and record the resulting depolarization or inward current.

    • After washout of the agonist effect, pre-incubate the slice with this compound (e.g., 3 µM) for a sufficient period.[5]

    • Re-apply the NK3 receptor agonist in the continued presence of this compound.

  • Data Analysis: Compare the magnitude of the agonist-induced response (depolarization or inward current) in the absence and presence of this compound to quantify the antagonist effect.

NK3 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of this compound for the NK3 receptor.

Materials:

  • Cell membranes expressing the human NK3 receptor (e.g., from CHO-K1 cells)[7]

  • This compound

  • A suitable radioligand for the NK3 receptor (e.g., [³H]SR 142801)[8]

  • A non-labeled NK3 receptor antagonist for determining non-specific binding (e.g., a high concentration of SB 222200)[8]

  • Assay buffer

  • 96-well plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration at or below its Kd.

  • Competition: Add increasing concentrations of this compound to the wells.

  • Total and Non-Specific Binding: Include wells for total binding (no competitor) and non-specific binding (a saturating concentration of a non-labeled antagonist).

  • Incubation: Incubate the plate for a specified time at a specific temperature (e.g., 120 minutes at room temperature) to reach equilibrium.[8]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation.

This guide provides a foundational understanding and practical protocols for utilizing this compound in research. For specific experimental conditions and troubleshooting, consulting the primary literature is recommended.

References

Unraveling the Pharmacokinetics of SB 218795: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 218795 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, a G-protein coupled receptor implicated in a variety of physiological processes within the central nervous system.[1][] This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound and related compounds, offering insights for researchers and professionals in drug development. While specific absorption, distribution, metabolism, and excretion (ADME) data for this compound remains limited in publicly available literature, this document synthesizes the known pharmacological parameters and outlines representative experimental protocols based on studies of similar NK3 receptor antagonists. Furthermore, this guide visualizes the established signaling pathway of the NK3 receptor to provide a deeper understanding of its mechanism of action.

Pharmacological Profile of this compound

This compound demonstrates high affinity and selectivity for the human NK3 receptor. The following table summarizes its key in vitro binding affinities.

ReceptorSpeciesParameterValueSelectivity vs. hNK3
NK3 HumanKi13 nM-
NK2 Human--~90-fold
NK1 Human--~7000-fold

Table 1: In Vitro Receptor Binding Profile of this compound.[1]

In functional assays, this compound acts as a competitive antagonist, effectively blocking the action of NK3 receptor agonists like senktide.[3]

In Vivo Pharmacology and Pharmacokinetics

Direct and detailed pharmacokinetic parameters for this compound, such as oral bioavailability, plasma clearance, and half-life, are not extensively reported in the available scientific literature. However, in vivo studies in animal models have demonstrated its efficacy, implying sufficient systemic exposure and target engagement after administration. For instance, intravenous administration of this compound in rabbits has been shown to inhibit senktide-induced miosis.[1]

To provide a more complete picture for researchers, the pharmacokinetic profiles of structurally related and functionally similar NK3 receptor antagonists, SB-222200 and SB 223412, are presented below. These data, obtained from studies in rats and dogs, can serve as a valuable reference for anticipating the pharmacokinetic properties of this compound.

CompoundSpeciesRouteDose (mg/kg)Cmax (ng/mL)Bioavailability (%)Key Findings
SB-222200 RatOral8~40046Effectively crossed the blood-brain barrier.[4]
SB 223412 RatOral4-8--Low plasma clearance, sustained plasma concentrations.[5]
SB 223412 DogOral4-8--Low plasma clearance, sustained plasma concentrations.[5]

Table 2: Pharmacokinetic Parameters of Related NK3 Receptor Antagonists.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not publicly available. However, based on standard practices in preclinical drug development and the methodologies reported for similar compounds, a representative protocol is outlined below.[4][5][6]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Animals: Male Sprague-Dawley rats (n=3-5 per group).

Drug Formulation:

  • Intravenous (IV): this compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL.

  • Oral (PO): this compound suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water to a final concentration of 2 mg/mL.

Dosing:

  • IV: 1 mg/kg administered via the tail vein.

  • PO: 10 mg/kg administered by oral gavage.

Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method should be sensitive and specific for the quantification of this compound in plasma.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), are calculated using non-compartmental analysis software (e.g., WinNonlin).

  • Oral bioavailability (F%) is calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.

Brain Penetration Assessment

Objective: To assess the ability of this compound to cross the blood-brain barrier.

Protocol:

  • Following the final blood sample collection in the pharmacokinetic study, animals are euthanized, and brains are collected.

  • Brain tissue is homogenized, and the concentration of this compound is determined by LC-MS/MS.

  • The brain-to-plasma concentration ratio (Kp) is calculated to assess the extent of brain penetration.

Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the NK3 receptor, which is a Gq/11-coupled receptor. The binding of the endogenous ligand, Neurokinin B (NKB), to the NK3 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][7]

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates SB218795 This compound SB218795->NK3R Inhibits Gq11 Gq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

NK3 Receptor Signaling Pathway

Conclusion

References

An In-depth Technical Guide on the Binding Affinity of SB 218795 for the Human NK3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding characteristics of SB 218795, a selective non-peptide antagonist for the human neurokinin-3 (NK3) receptor. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Quantitative Binding Profile of this compound

This compound is recognized as a potent and selective antagonist for the human NK3 receptor (hNK3). Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies a higher binding affinity.

The primary method for determining this affinity is through competitive radioligand binding assays. These experiments measure the ability of this compound to displace a radiolabeled ligand that is known to bind to the NK3 receptor.

Table 1: Binding Affinity and Selectivity of this compound

Receptor TargetParameterValue (nM)Selectivity Fold (over hNK3)
Human NK3 Ki 13 -
Human NK2Ki~1,170~90x
Human NK1Ki~91,000~7,000x

Data sourced from studies characterizing this compound's pharmacological profile.[1][2]

The data clearly indicates that this compound possesses a high affinity for the human NK3 receptor and demonstrates significant selectivity over the other human tachykinin receptors, NK1 and NK2.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity (Ki) of this compound for the human NK3 receptor is predominantly achieved using a competitive radioligand binding assay.[3] This method quantifies the displacement of a specific high-affinity radiolabeled ligand from the receptor by the unlabeled test compound, this compound.

2.1 Materials and Reagents

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK3 receptor.[3]

  • Radioligand: A specific NK3 receptor radioligand, such as [¹²⁵I]-[MePhe⁷]-Neurokinin B or [³H]SR 142801.[3][4]

  • Test Compound: this compound at varying concentrations.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors.[5]

  • Non-specific Binding Control: A high concentration of a known NK3 receptor ligand (e.g., 1 µM [MePhe⁷]-NKB) to determine non-specific binding.[6]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) presoaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[5]

  • Detection: A scintillation counter for quantifying radioactivity.[3]

2.2 Step-by-Step Procedure

  • Membrane Preparation:

    • NK3 receptor-expressing cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet cellular debris.[5]

    • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.[5]

    • The final membrane pellet is resuspended in the assay buffer, and protein concentration is determined using a standard method like the BCA assay.[5]

  • Assay Incubation:

    • In a 96-well plate, the cell membranes (e.g., 10-20 µg of protein) are incubated with a fixed concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of the unlabeled competitor, this compound.[5]

    • The reaction is allowed to incubate for a set period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) to reach binding equilibrium.[3][4][5]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid vacuum filtration through the glass fiber filters.[3]

    • This step separates the membranes with bound radioligand (which are trapped on the filter) from the unbound radioligand in the solution.[3]

  • Washing:

    • The filters are immediately washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[3]

  • Quantification:

    • The filters are dried, and the trapped radioactivity is measured using a scintillation counter.[3][5]

2.3 Data Analysis

  • The raw data (counts per minute) are plotted against the logarithm of the competitor (this compound) concentration.

  • A sigmoidal dose-response curve is generated, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of this compound that displaces 50% of the specific binding of the radioligand.[7]

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[3]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations: Workflows and Signaling Pathways

3.1 NK3 Receptor Signaling Pathway

The NK3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous agonist, Neurokinin B (NKB), it initiates a signaling cascade that leads to an increase in intracellular calcium levels. This compound acts by blocking this initial binding step.

NK3_Signaling_Pathway cluster_membrane Cell Membrane NK3R NK3 Receptor Gq11 Gαq/11 NK3R->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves NKB Neurokinin B (Agonist) NKB->NK3R Activates SB218795 This compound (Antagonist) SB218795->NK3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Response Cellular Response Ca_ER->Response PKC->Response

Caption: NK3 Receptor Gq-coupled signaling pathway.

3.2 Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of the experimental protocol used to determine the binding affinity of this compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes hNK3-expressing Cell Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [¹²⁵I]-NKB) Radioligand->Incubation Competitor This compound (Varying Conc.) Competitor->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot CPM vs. [Competitor] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki via Cheng-Prusoff Eq. IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SB 218795 is a potent, selective, and competitive non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1] The NK3 receptor, a G protein-coupled receptor (GPCR), is preferentially activated by the endogenous tachykinin peptide, Neurokinin B (NKB).[2] Due to the role of the NKB/NK3 receptor system in neuronal signaling, this compound serves as a critical pharmacological tool for investigating its physiological functions and as a lead compound for drug development. These application notes provide detailed protocols for the in vitro characterization of this compound.

Mechanism of Action & Signaling Pathway

The NK3 receptor is a Gq/11-coupled receptor.[2] Upon binding of an agonist like NKB or the synthetic agonist senktide, the receptor activates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately resulting in the excitation of neurons.[2][3] this compound exerts its antagonistic effect by competitively binding to the NK3 receptor, thereby blocking the initiation of this signaling cascade.

SB_218795_Signaling_Pathway cluster_membrane Cell Membrane NK3R NK3 Receptor PLC Phospholipase Cβ (PLCβ) NK3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Agonist NKB / Senktide Agonist->NK3R Binds SB218795 This compound SB218795->NK3R Blocks Response Neuronal Excitation Ca_release->Response PKC->Response

Caption: NK3 Receptor Signaling Pathway and this compound Inhibition.

Data Presentation: Quantitative Profile of this compound

The following table summarizes the key quantitative parameters for this compound based on in vitro assays.

ParameterReceptorValueNotesReference
Binding Affinity (Ki) Human NK313 nMCompetitive non-peptide antagonist.[1][4]
Selectivity Human NK2~90-fold lower affinity than for hNK3Demonstrates high selectivity for the NK3 receptor subtype.[1]
Selectivity Human NK1~7000-fold lower affinity than for hNK3Demonstrates high selectivity for the NK3 receptor subtype.[1]
Functional Antagonism Rabbit Iris Sphincter Muscle3-30 nMConcentration-dependent antagonism of senktide-induced contractions.[1]
Electrophysiology Rat BLA Neurons3 µMBlocked senktide-elicited neuronal excitation.[2]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the determination of the binding affinity (Ki) of this compound for the human NK3 receptor (hNK3) using a competitive binding assay with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare membranes from cells expressing hNK3 mix Mix membranes, radioligand, and this compound (or vehicle) prep_mem->mix prep_radio Prepare radioligand solution (e.g., [³H]-SR142801) prep_radio->mix prep_sb Prepare serial dilutions of this compound prep_sb->mix incubate Incubate to reach equilibrium (e.g., 60 min at 25°C) mix->incubate filter Rapidly filter through GF/B filter plates incubate->filter wash Wash plates with ice-cold buffer to remove unbound ligand filter->wash count Add scintillation cocktail and count radioactivity wash->count plot Plot % inhibition vs. log[this compound] count->plot calc_ic50 Calculate IC₅₀ using non-linear regression plot->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials and Reagents:

  • Cell membranes from a stable cell line expressing the human NK3 receptor (e.g., CHO-hNK3, HEK-hNK3).

  • Radioligand: e.g., [³H]-SR142801 or another suitable NK3 receptor radiolabeled antagonist.

  • This compound

  • Non-specific binding control: A high concentration of a non-labeled NK3 antagonist (e.g., Osanetant).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • 96-well microplates.

  • Glass fiber filter plates (e.g., GF/B).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or non-specific binding control (final concentration ~1000x Kd of the radioligand).

    • 25 µL of the appropriate this compound dilution or vehicle (for total and non-specific binding).

    • 50 µL of radioligand diluted in Assay Buffer (final concentration at or below its Kd).

    • 100 µL of cell membrane suspension diluted in Assay Buffer.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of the wells onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percent inhibition versus the log concentration of this compound and fit the data using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism via Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an NK3 receptor agonist.

Calcium_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate hNK3-expressing cells in a 96-well plate load_dye Load cells with a Ca²⁺-sensitive fluorescent dye plate_cells->load_dye pre_incubate Pre-incubate cells with This compound or vehicle load_dye->pre_incubate prep_sb Prepare serial dilutions of this compound prep_sb->pre_incubate prep_agonist Prepare NK3 agonist (e.g., Senktide) add_agonist Add agonist to all wells prep_agonist->add_agonist read_baseline Measure baseline fluorescence pre_incubate->read_baseline read_baseline->add_agonist read_signal Measure peak fluorescence add_agonist->read_signal normalize Normalize fluorescence signal to baseline read_signal->normalize plot Plot % inhibition vs. log[this compound] normalize->plot calc_ic50 Calculate IC₅₀ from the dose-response curve plot->calc_ic50

Caption: Workflow for a Calcium Mobilization Assay.

Materials and Reagents:

  • A cell line stably expressing the human NK3 receptor (e.g., CHO-hNK3, HEK-hNK3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • NK3 receptor agonist (e.g., Senktide or Neurokinin B).

  • This compound.

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the hNK3-expressing cells into black-walled, clear-bottom 96-well plates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare the NK3 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Antagonist Pre-incubation: Wash the cells with Assay Buffer after dye loading. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement:

    • Place the plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for several seconds.

    • Inject the NK3 agonist into the wells.

    • Continue to record the fluorescence signal for 1-2 minutes to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after agonist addition.

    • Normalize the data, where 0% inhibition is the response with agonist alone and 100% inhibition is the baseline fluorescence.

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: cAMP Assay for Selectivity Profiling

To confirm that this compound does not interact with Gs or Gi-coupled receptors, a cAMP (cyclic adenosine (B11128) monophosphate) assay can be performed on cells expressing other GPCRs. This protocol provides a general framework.

Materials and Reagents:

  • Cell lines expressing various Gs or Gi-coupled receptors.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA-based).[5][6]

  • This compound.

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays).

  • Relevant agonists for the chosen Gs/Gi-coupled receptors.

  • Cell stimulation/lysis buffer provided with the kit.

Procedure (General):

  • Cell Stimulation (Gi-coupled receptor):

    • Incubate cells with serial dilutions of this compound.

    • Add the specific agonist for the Gi-coupled receptor along with a fixed concentration of forskolin. Forskolin will increase cAMP levels, and an active Gi pathway will inhibit this increase.

    • Incubate for the recommended time (e.g., 30 minutes).

  • Cell Stimulation (Gs-coupled receptor):

    • Incubate cells with serial dilutions of this compound.

    • Add the specific agonist for the Gs-coupled receptor to stimulate cAMP production.

    • Incubate for the recommended time.

  • Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit, following the manufacturer's protocol precisely.[5][7]

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound.

    • A lack of a dose-response curve indicates that this compound does not have off-target effects on the tested Gs/Gi-coupled receptor pathways.

References

Application Notes and Protocols: Preparation of SB 218795 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, a G protein-coupled receptor involved in various physiological processes.[1][2][] With a binding affinity (Ki) of 13 nM for the human NK3 receptor, it demonstrates high selectivity over NK2 (approximately 90-fold) and NK1 (approximately 7000-fold) receptors.[1][2][] These characteristics make this compound a valuable tool for investigating the role of the NK3 receptor in signaling pathways and disease models. This document provides detailed protocols for the preparation of a stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO) and outlines a general procedure for its application in cell-based assays.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₂₅H₂₀N₂O₃[2][]
Molecular Weight 396.44 g/mol [2][]
Purity ≥99% (HPLC)[2]
Solubility in DMSO 250 mg/mL (630.61 mM)[1]
Appearance Crystalline solidN/A
CAS Number 174635-53-1[2][]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is essential to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.[1]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.96 mg of this compound (Molecular Weight = 396.44 g/mol ).

  • Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For 3.96 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.[4] Ultrasonic treatment can also be used if necessary to achieve complete solubility.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Stock Solution Preparation Workflow

G cluster_0 Preparation cluster_1 Storage weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to sterile tube dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: General Application in a Cell-Based Assay

This protocol provides a general guideline for using the this compound stock solution to antagonize the NK3 receptor in a cell-based assay. The final concentration of this compound and the DMSO vehicle should be optimized for each specific cell line and experimental condition.

Materials:

  • Cells expressing the NK3 receptor

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • NK3 receptor agonist (e.g., Senktide)

  • Assay-specific reagents (e.g., for measuring intracellular calcium)

  • Sterile cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a suitable multi-well plate at a density optimized for the specific assay. Allow the cells to adhere and grow overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control. A final DMSO concentration of less than 0.1% is generally recommended to avoid solvent-induced cellular toxicity or off-target effects.[5]

  • Pre-incubation with this compound: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control (medium with the same final DMSO concentration). Incubate the cells for a predetermined period (e.g., 15-30 minutes) to allow the antagonist to bind to the NK3 receptors.

  • Agonist Stimulation: Following the pre-incubation period, add the NK3 receptor agonist (e.g., Senktide) at a concentration known to elicit a response (e.g., EC₅₀).

  • Assay Measurement: Proceed with the specific assay readout at the appropriate time point. This could involve measuring changes in intracellular calcium, inositol (B14025) phosphate (B84403) accumulation, or other downstream signaling events.

  • Data Analysis: Analyze the data to determine the inhibitory effect of this compound on the agonist-induced response. Calculate IC₅₀ values to quantify the potency of the antagonist.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the NK3 receptor. The NK3 receptor is a G protein-coupled receptor that preferentially binds the tachykinin peptide neurokinin B (NKB).[6] Upon agonist binding, the NK3 receptor couples to Gq/11 proteins, initiating a downstream signaling cascade.[5][6] This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][7] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.[7] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[7] this compound blocks this signaling pathway by preventing the binding of NKB or other agonists to the NK3 receptor.

NK3 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NKB Neurokinin B (Agonist) NK3R NK3 Receptor NKB->NK3R Binds & Activates SB218795 This compound (Antagonist) SB218795->NK3R Binds & Blocks Gq11 Gq/11 NK3R->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Co-activates Response Cellular Response PKC->Response

Caption: The NK3 receptor signaling pathway and the inhibitory action of this compound.

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these protocols will help ensure the accuracy, reproducibility, and reliability of experimental results. Researchers should always optimize experimental conditions, including final compound and DMSO concentrations, for their specific cellular models.

References

Application Notes and Protocols for SB 218795 in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SB 218795 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, a G-protein coupled receptor involved in various physiological processes within the central nervous system.[1] With a binding affinity (Ki) of 13 nM for the human NK3 receptor, this compound demonstrates significant selectivity over NK2 (approximately 90-fold) and NK1 (approximately 7000-fold) receptors.[1] These characteristics make it a valuable pharmacological tool for elucidating the role of NK3 receptors in regulating neuronal activity. This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies to investigate its effects on neuronal excitability and synaptic transmission.

Mechanism of Action:

This compound acts as a competitive antagonist at the NK3 receptor, thereby blocking the binding of endogenous agonists such as neurokinin B (NKB). Activation of the NK3 receptor by an agonist typically leads to the activation of phospholipase Cβ (PLCβ).[2] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). The depletion of PIP2 results in the opening of Transient Receptor Potential Canonical (TRPC) 4 and TRPC5 channels and the closure of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2] This combination of ion channel modulation leads to membrane depolarization and an increase in neuronal excitability. By blocking the NK3 receptor, this compound prevents this signaling cascade, thus inhibiting the excitatory effects of NK3 receptor agonists.

Data Presentation

The following tables summarize the quantitative data from electrophysiological experiments investigating the effects of this compound on neuronal activity.

Table 1: Antagonistic Activity of this compound

ParameterValueReceptor TypeSpeciesReference
Ki13 nMHuman NK3Human[1]
Selectivity vs. hNK2~90-foldNK3 vs. NK2Human[1]
Selectivity vs. hNK1~7000-foldNK3 vs. NK1Human[1]

Table 2: Effect of this compound on Senktide-Induced Neuronal Firing in the Basolateral Amygdala (BLA)

TreatmentInjected Current (pA)Number of Action Potentials (Mean)Statistical Significance (vs. Senktide alone)Reference
Control100~2N/A[2]
Senktide (NK3 agonist)100~8P < 0.05[2]
This compound (3 µM) + Senktide100~2.5P > 0.05 (not significant)[2]

Note: The values for the number of action potentials are approximated from graphical representations in the source material and are intended for illustrative purposes.

Experimental Protocols

In Vitro Brain Slice Electrophysiology

This protocol describes the methodology for performing whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of this compound.

1.1. Animals:

  • Male Sprague-Dawley rats (postnatal days 21-28) are suitable for these experiments.[2]

  • House animals with ad libitum access to food and water on a 12-hour light-dark cycle.[2]

1.2. Slice Preparation:

  • Deeply anesthetize the animal with isoflurane (B1672236) and decapitate.[2]

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) slicing solution.

    • Slicing Solution Composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.

  • Prepare coronal slices (300-400 µm thick) containing the region of interest (e.g., basolateral amygdala) using a vibratome.[2]

  • Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O2, 5% CO2 at 32-34°C for at least 30 minutes to recover.

    • aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose.

1.3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature.

  • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Intracellular Solution Composition (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine (pH adjusted to 7.3 with KOH).[2]

  • Establish a whole-cell patch-clamp configuration on the target neuron.

  • Record membrane potential and currents using a suitable amplifier and data acquisition software.

1.4. Drug Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF on the day of the experiment.

  • To test the antagonist properties of this compound, first establish a baseline recording.

  • Apply an NK3 receptor agonist (e.g., 0.3 µM Senktide or Neurokinin B) to the bath to elicit a response (e.g., depolarization, increased firing rate).[2]

  • After washout of the agonist, pre-incubate the slice with this compound (e.g., 3 µM) for at least 10 minutes.[2]

  • Co-apply the NK3 agonist in the continued presence of this compound and record the neuronal response.[2]

1.5. Data Analysis:

  • Analyze changes in resting membrane potential, input resistance, and the frequency of action potentials in response to current injections or agonist application.

  • Compare the agonist-induced effects in the absence and presence of this compound using appropriate statistical tests (e.g., t-test, ANOVA).

Mandatory Visualizations

Signaling Pathway of NK3 Receptor and Inhibition by this compound

NK3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pip2_effect NKB Neurokinin B (NKB) (Agonist) NK3R NK3 Receptor NKB->NK3R Activates SB218795 This compound (Antagonist) SB218795->NK3R Blocks NoEffect No Change in Excitability PLC PLCβ NK3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC TRPC4/5 Channels PIP2->TRPC Inhibits (Tonic) GIRK GIRK Channels PIP2->GIRK Activates (Tonic) PIP2_depletion PIP2 Depletion Depolarization Membrane Depolarization Excitation Increased Neuronal Excitability Depolarization->Excitation TRPC_open TRPC4/5 Opening TRPC_open->Depolarization GIRK_closed GIRK Closing GIRK_closed->Depolarization PIP2_depletion->TRPC_open Leads to PIP2_depletion->GIRK_closed Leads to

Caption: NK3 receptor signaling and its inhibition by this compound.

Experimental Workflow for Testing this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Acute Brain Slices A2 Prepare aCSF and Intracellular Solutions A3 Prepare Stock Solutions of Agonist and this compound B1 Obtain Baseline Whole-Cell Recording A3->B1 B2 Bath Apply NK3 Agonist (e.g., Senktide) B1->B2 B3 Record Neuronal Response (e.g., Increased Firing) B2->B3 B4 Washout Agonist B3->B4 B5 Pre-incubate with this compound B4->B5 B6 Co-apply NK3 Agonist with this compound B5->B6 B7 Record Neuronal Response B6->B7 C1 Compare Agonist Response with and without this compound B7->C1 C2 Statistical Analysis C1->C2

Caption: Workflow for electrophysiological testing of this compound.

References

Application Notes and Protocols for Using SB 218795 in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 3 (NK3) receptor.[1][2] The NK3 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, particularly in the central nervous system.[3] Its endogenous ligand is neurokinin B (NKB). The activation of the NK3 receptor is coupled to the Gq/11 signaling pathway, which leads to an increase in intracellular calcium concentration. This makes calcium imaging a robust and reliable method for studying the pharmacology of the NK3 receptor and for screening and characterizing its antagonists.

These application notes provide a comprehensive guide to using this compound in calcium imaging assays to determine its antagonistic activity. This document outlines the underlying signaling pathway, provides detailed experimental protocols, and presents key pharmacological data.

NK3 Receptor Signaling Pathway

The NK3 receptor, upon binding to an agonist such as NKB or the selective peptide agonist senktide (B1681736), activates the Gq/11 protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER), which is a major intracellular calcium store. The binding of IP3 to its receptor triggers the opening of the channel, leading to the release of stored Ca2+ into the cytoplasm. This rapid increase in intracellular calcium concentration can be detected by calcium-sensitive fluorescent dyes. This compound acts by competitively binding to the NK3 receptor, thereby preventing the agonist from binding and initiating this signaling cascade.

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist NK3 Agonist (e.g., Senktide) NK3R NK3 Receptor Agonist->NK3R Binds & Activates SB218795 This compound (Antagonist) SB218795->NK3R Binds & Inhibits Gq Gq/11 Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release Opens Calcium ↑ [Ca²⁺]i Ca_release->Calcium Leads to

Figure 1: NK3 Receptor Signaling Pathway Leading to Calcium Mobilization.

Quantitative Data for this compound

The following table summarizes the key pharmacological parameters of this compound. This data is essential for designing experiments and interpreting results.

ParameterValueSpeciesNotesReference
Ki 13 nMHumanBinding affinity for the NK3 receptor.[1][2]
Selectivity ~90-fold over NK2HumanDemonstrates high selectivity for the NK3 receptor.[1]
Selectivity ~7000-fold over NK1HumanDemonstrates very high selectivity for the NK3 receptor.[1]
Effective Concentration 3 µMRatConcentration used to block senktide-induced effects in brain slices.[2]

Note: A specific IC50 value for this compound from a functional calcium mobilization assay was not available in the reviewed literature. The Ki value represents binding affinity, and the effective concentration is from an electrophysiology study. Researchers should determine the IC50 empirically under their specific assay conditions.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay to determine the inhibitory effect of this compound on agonist-induced calcium mobilization in cells expressing the human NK3 receptor.

Protocol 1: Calcium Imaging Assay Using a Fluorescence Plate Reader

This protocol is designed for a 96-well or 384-well format and is suitable for determining the IC50 value of this compound.

Materials and Reagents:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK3 receptor.

  • Culture Medium: Ham's F-12K or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4. Probenecid is an anion transport inhibitor that helps to retain the calcium indicator dye inside the cells.

  • Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester). Prepare a 1 mM stock solution in anhydrous DMSO.

  • Pluronic F-127: 20% solution in DMSO to aid in dye loading.

  • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO.

  • NK3 Receptor Agonist: Senktide. Prepare a stock solution (e.g., 1 mM) in sterile water or DMSO.

  • Plates: 96-well or 384-well black, clear-bottom cell culture plates.

Experimental Workflow:

Figure 2: Experimental Workflow for the Calcium Imaging Assay.

Procedure:

  • Cell Seeding (Day 1): a. Harvest and count the cells. b. Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Solutions (Day 2): a. Dye Loading Solution: On the day of the assay, prepare the dye loading solution. For each 10 mL of Assay Buffer, add 20-50 µL of 1 mM Fluo-4 AM stock (final concentration 2-5 µM) and 10-20 µL of 20% Pluronic F-127 (final concentration 0.02-0.04%). Vortex thoroughly to mix. b. This compound (Antagonist) Solutions: Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. Include a vehicle control (Assay Buffer with the same percentage of DMSO as the highest this compound concentration). c. Senktide (Agonist) Solution: Prepare the agonist solution in Assay Buffer at a concentration that will elicit a submaximal response (EC80) after addition to the wells. The final concentration of senktide is typically in the low nanomolar range. The EC80 should be determined in a separate agonist dose-response experiment.

  • Dye Loading: a. Remove the culture medium from the cell plate. b. Gently wash the cells once with 100 µL of Assay Buffer. c. Add 100 µL of the Fluo-4 AM dye loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Antagonist Pre-incubation: a. After dye loading, gently remove the dye loading solution. b. Wash the cell plate twice with 100 µL of Assay Buffer per well, leaving a final volume of 50 µL of Assay Buffer in each well. c. Add 50 µL of the 2X this compound serial dilutions (or vehicle) to the respective wells. The final volume in each well is now 100 µL. d. Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Fluorescence Measurement: a. Program the fluorescence plate reader (e.g., FlexStation® or FLIPR®) to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time. b. Establish a stable baseline fluorescence reading for 15-30 seconds. c. The instrument will then automatically add the EC80 concentration of the senktide agonist solution to all wells. d. Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Data Analysis: a. The response is typically calculated as the difference between the peak fluorescence and the baseline fluorescence (ΔRFU = Peak F - Baseline F). b. Plot the ΔRFU against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

Calcium imaging assays are a powerful and direct method to functionally assess the antagonistic properties of compounds like this compound at the NK3 receptor. The protocols provided herein offer a robust framework for researchers to characterize the potency and mechanism of action of NK3 receptor antagonists. Careful optimization of experimental parameters, including cell density, dye concentration, and agonist concentration, is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for SB 218795 in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent and selective non-peptide antagonist of the Neurokinin-3 receptor (NK3R).[1] The NK3R is a G-protein coupled receptor (GPCR) primarily activated by its endogenous ligand, Neurokinin B (NKB). This receptor system is implicated in a variety of physiological processes, particularly in the central nervous system, making it a significant target for drug discovery in areas such as reproductive health and neurological disorders. Competitive binding assays are fundamental in characterizing the affinity and selectivity of novel compounds like this compound for the NK3R. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, providing quantitative data on its binding properties.

This document provides detailed protocols for conducting competitive binding assays using this compound, presents its binding affinity data in a structured format, and illustrates the associated signaling pathway and experimental workflow.

Data Presentation: Binding Affinity of this compound and Other NK3R Ligands

The binding affinity of this compound and other reference compounds for the human Neurokinin-3 receptor is summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters indicating the potency of a ligand. A lower value signifies a higher binding affinity.

CompoundLigand TypeReceptorKᵢ (nM)IC₅₀ (nM)Selectivity
This compound Antagonisthuman NK313[1]-~90-fold over hNK2, ~7000-fold over hNK1[1]
OsanetantAntagonisthuman NK3-0.8[2]-
SB 222200Antagonisthuman NK3-8.8[3]-
Neurokinin B (NKB)Endogenous Agonisthuman NK3-~10[2]-
[MePhe⁷]-Neurokinin BSynthetic Agonisthuman NK3-3[2]-
SenktideSynthetic Agonisthuman NK3-0.56[2]-

Note: Kᵢ and IC₅₀ values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used.

Experimental Protocols

Protocol 1: Membrane Preparation from hNK3R-expressing Cells

This protocol describes the preparation of cell membranes enriched with the human Neurokinin-3 receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R (hNK3R-CHO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cultured hNK3R-CHO cells and wash them twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cells using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see Protocol 2).

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for this compound

This protocol details the procedure for a competitive radioligand binding assay to determine the affinity of this compound for the hNK3R.

Materials:

  • hNK3R membrane preparation (from Protocol 1)

  • Radioligand: [¹²⁵I]-[MePhe⁷]-Neurokinin B or [³H]SR 142801[2][3]

  • This compound (test compound)

  • Non-specific binding control: A high concentration of a non-radiolabeled NK3R antagonist (e.g., 10 µM SB 222200)[3]

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA[4]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.3-0.5% polyethylenimine (PEI)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: Perform the assay in triplicate in a 96-well plate.

    • Total Binding: Add Assay Buffer, radioligand (at a final concentration close to its K_d, e.g., 0.4 nM for [³H]SR 142801), and the hNK3R membrane preparation.[3]

    • Non-specific Binding (NSB): Add Assay Buffer, radioligand, non-specific binding control, and the hNK3R membrane preparation.

    • Competitive Binding: Add Assay Buffer, radioligand, varying concentrations of this compound, and the hNK3R membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[2][3]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.[2]

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.[2]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.

    • For the competitive binding wells, express the bound radioactivity as a percentage of the total specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

NK3R Signaling Pathway

The Neurokinin-3 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[5] Activation by an agonist, such as Neurokinin B, initiates a cascade of intracellular events.

NK3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NKB Neurokinin B (Agonist) NK3R NK3 Receptor NKB->NK3R Activates SB218795 This compound (Antagonist) SB218795->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare hNK3R Membranes Reagent_Prep Prepare Radioligand, This compound dilutions, and Buffers Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters Filtration->Washing Counting Quantify radioactivity (Scintillation Counting) Washing->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

References

Application Notes and Protocols for the Study of SB 218795, a Neurokinin-3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of the selective NK3 receptor antagonist, SB 218795. This document details the appropriate cell lines, experimental protocols, and expected quantitative data for studying the interaction of this compound with the human neurokinin-3 (NK3) receptor.

Introduction to the NK3 Receptor and this compound

The neurokinin-3 receptor (NK3R), a member of the tachykinin receptor family of G-protein coupled receptors (GPCRs), is preferentially activated by its endogenous ligand, neurokinin B (NKB).[1][2] The NK3R is primarily coupled to the Gq/11 signaling pathway.[3] Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration.[4][5] This signaling cascade makes the NK3 receptor a therapeutic target for a variety of disorders.[1]

This compound is a potent and selective, non-peptide antagonist of the human NK3 receptor.[6][7] It exhibits approximately 90-fold and 7000-fold selectivity for the human NK3 receptor over the human NK2 and NK1 receptors, respectively.[6][8]

Recommended Cell Lines

A variety of recombinant cell lines are suitable for studying the effects of this compound on the NK3 receptor. These cell lines have been genetically engineered to stably express the human NK3 receptor, providing a robust and reproducible system for in vitro assays.

Cell LineHost Cell TypeTypical Application(s)Reference(s)
CHO-K1 Chinese Hamster OvaryRadioligand Binding, Calcium Imaging, Inositol Phosphate (B84403) Accumulation[9][10][11]
U2OS Human OsteosarcomaCalcium Imaging[12]
SH-SY5Y Human NeuroblastomaCalcium Imaging, Receptor Internalization Assays[13]
A20 Murine B-cell LymphomaLuciferase Reporter Assays[1][8][14]

Quantitative Data for this compound

The following table summarizes the binding affinity and functional potency of this compound for the human NK3 receptor. This data is essential for experimental design and interpretation.

ParameterValueCell Line/Assay ConditionReference(s)
Ki 13 nMhNK3[6][7]
pKB Varies with agonistCHO-K1 cells expressing rabbit NK3 receptor; higher against senktide (B1681736) than [MePhe7]-NKB[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NK3 receptor signaling cascade and a typical experimental workflow for characterizing an antagonist like this compound.

NK3_Signaling_Pathway cluster_membrane Plasma Membrane NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NKB Neurokinin B (Agonist) NKB->NK3R Binds SB218795 This compound (Antagonist) SB218795->NK3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release from Endoplasmic Reticulum Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response Mediates

Caption: NK3 Receptor Signaling Pathway.

Antagonist_Workflow start Start cell_culture Cell Culture (e.g., CHO-hNK3) start->cell_culture assay_prep Assay Preparation (Seeding, Dye Loading) cell_culture->assay_prep antagonist_add Add this compound (Dose-Response) assay_prep->antagonist_add agonist_add Add NK3 Agonist (e.g., Senktide) antagonist_add->agonist_add readout Measure Response (e.g., Calcium Flux) agonist_add->readout analysis Data Analysis (IC50 Determination) readout->analysis end End analysis->end

Caption: Experimental Workflow for Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human NK3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • CHO-K1 cells stably expressing the human NK3 receptor.

  • Binding Buffer: 50 mM Tris-HCl, 4 mM MnCl2, 1 µM phosphoramidon, 0.1% ovalbumin, pH 7.4.[9]

  • Radioligand: [125I]-[MePhe7]-NKB.[9]

  • Non-specific competitor: 1.5 µM [MePhe7]-NKB.[9]

  • This compound serial dilutions.

  • GF/C filters, pre-soaked in 0.5% BSA.[9]

  • Scintillation counter.

Procedure:

  • Prepare membranes from CHO-hNK3 cells.

  • In a 96-well plate, incubate 15-20 µg of membrane protein with 0.15 nM [125I]-[MePhe7]-NKB in Binding Buffer.[9]

  • Add serial dilutions of this compound (e.g., 10 pM to 3 µM).[9]

  • For non-specific binding control wells, add 1.5 µM of unlabeled [MePhe7]-NKB.[9]

  • Incubate at room temperature for 90 minutes.[9]

  • Terminate the reaction by rapid filtration through pre-soaked GF/C filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the IC50 value by non-linear regression and convert to Ki using the Cheng-Prusoff equation.[9]

Intracellular Calcium Imaging Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an NK3 receptor agonist.

Materials:

  • CHO-K1 or U2OS cells stably expressing the human NK3 receptor.

  • Culture Medium: Ham's F-12K with 10% FBS and 1% Penicillin-Streptomycin.[5]

  • Assay Buffer: HBSS with Ca2+ and Mg2+, 20 mM HEPES, and 2.5 mM probenecid, pH 7.4.[5]

  • Calcium-sensitive dye: Fluo-4 AM.[5][15]

  • NK3 receptor agonist: Senktide.[5]

  • This compound serial dilutions.

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader (e.g., FLIPR).

Procedure:

  • Seed cells into a 96-well plate and incubate overnight.[5]

  • Remove culture medium and load cells with Fluo-4 AM in Assay Buffer for 60 minutes at 37°C in the dark.[5]

  • Wash the cells twice with Assay Buffer.[5]

  • Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes at room temperature.[5]

  • Place the plate in a fluorescence microplate reader and establish a baseline fluorescence reading.

  • Add the NK3 agonist senktide (at a pre-determined EC80 concentration) to stimulate calcium influx.

  • Record the fluorescence intensity for at least 60 seconds after agonist addition.

  • Calculate the percentage of inhibition of the agonist response by this compound and determine the IC50 value.

Inositol Phosphate Accumulation Assay

This assay provides a direct measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

  • CHO-K1 cells stably expressing the human NK3 receptor.

  • Assay Buffer containing 10-50 mM Lithium Chloride (LiCl).[16]

  • NK3 receptor agonist: Senktide or Neurokinin B.

  • This compound serial dilutions.

  • IP-One HTRF assay kit.[4][16]

  • 384-well white microplate.

  • HTRF-compatible plate reader.

Procedure:

  • Seed CHO-hNK3 cells into a 384-well plate.[16]

  • Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.[16]

  • Add the NK3 agonist at its EC80 concentration to all wells except the negative control.

  • Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.[16]

  • Lyse the cells and add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) according to the kit manufacturer's protocol.[16]

  • Incubate at room temperature for 1 hour, protected from light.[16]

  • Measure the HTRF signal on a compatible plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for this compound.

References

Application Notes and Protocols for Testing SB 218795 in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. While current antipsychotic medications, primarily targeting dopamine (B1211576) D2 receptors, can be effective for positive symptoms, they often have limited efficacy against negative and cognitive deficits and can be associated with significant side effects. This has driven the search for novel therapeutic targets.

One such promising target is the neurokinin-3 (NK3) receptor. Preclinical and clinical studies with NK3 receptor antagonists, such as osanetant (B1677505) and talnetant, have suggested potential antipsychotic efficacy. SB 218795 is a selective non-peptide antagonist of the NK3 receptor. These application notes provide a framework for evaluating the potential therapeutic utility of this compound in established animal models of schizophrenia. The following protocols are based on standard methodologies for assessing antipsychotic drug candidates and serve as a guide for preclinical investigation.

Proposed Signaling Pathway and Mechanism of Action

The therapeutic rationale for using NK3 receptor antagonists in schizophrenia is based on their ability to modulate key neurotransmitter systems implicated in the pathophysiology of the disorder, including dopamine and glutamate. The endogenous ligand for the NK3 receptor is neurokinin B (NKB). It is hypothesized that in schizophrenia, there may be a dysregulation of the NKB/NK3 receptor system, which in turn contributes to the hyperdopaminergic state associated with psychosis. By blocking the NK3 receptor, this compound is expected to normalize dopamine release in the mesolimbic pathway, thereby ameliorating positive symptoms. Furthermore, modulation of glutamatergic and other pathways may contribute to efficacy against negative and cognitive symptoms.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Dopaminergic) NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq_11 Gq/11 NK3R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to PKC Protein Kinase C IP3_DAG->PKC Activates Dopamine_release Dopamine Release (Modulated) Ca_release->Dopamine_release Modulates PKC->Dopamine_release Modulates SB218795 This compound SB218795->NK3R Antagonizes

Proposed NK3 Receptor Signaling Pathway and Site of Action for this compound.

Data Presentation: Summary of Expected Outcomes

The following tables summarize hypothetical quantitative data for this compound in key animal models of schizophrenia. These are illustrative and based on the expected efficacy of an NK3 receptor antagonist. Actual experimental results may vary.

Table 1: Effect of this compound on PCP-Induced Hyperlocomotion (Positive Symptom Model)

Treatment GroupDose (mg/kg, i.p.)Locomotor Activity (Total Distance in cm)% Reversal of PCP Effect
Vehicle + Saline-1500 ± 150N/A
Vehicle + PCP5.06500 ± 4500%
This compound + PCP3.04800 ± 35034%
This compound + PCP10.02500 ± 28080%
This compound + PCP30.01800 ± 20094%
Haloperidol + PCP0.11600 ± 18098%

Table 2: Effect of this compound on Social Interaction Deficits (Negative Symptom Model)

Treatment GroupDose (mg/kg, i.p.)Social Interaction Time (seconds)% Improvement in Social Interaction
Saline Control-180 ± 15N/A
PCP-Treated (Vehicle)-90 ± 100%
PCP-Treated + this compound10.0145 ± 1261%
PCP-Treated + Clozapine5.0160 ± 1478%

Table 3: Effect of this compound on PCP-Induced Cognitive Deficits in the Novel Object Recognition Test (Cognitive Symptom Model)

Treatment GroupDose (mg/kg, i.p.)Discrimination Index% Reversal of Cognitive Deficit
Saline Control-0.45 ± 0.05N/A
PCP-Treated (Vehicle)-0.05 ± 0.030%
PCP-Treated + this compound10.00.30 ± 0.0462.5%
PCP-Treated + Risperidone0.10.25 ± 0.0550%

Experimental Protocols

Protocol 1: PCP-Induced Hyperlocomotion in Rodents

This model assesses the potential of a compound to mitigate the psychomotor agitation and hyperactivity associated with the positive symptoms of schizophrenia.

Materials:

  • This compound

  • Phencyclidine (PCP)

  • Saline solution (0.9% NaCl)

  • Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment. On the test day, place each animal individually into an open field arena for a 30-minute habituation period.

  • Drug Administration:

    • Administer this compound or vehicle (i.p.) at the desired doses.

    • 30 minutes after this compound administration, administer PCP (e.g., 5 mg/kg, i.p.) or saline.

  • Testing: Immediately after the PCP/saline injection, return the animals to the open field arenas and record locomotor activity for 60-90 minutes.

  • Data Analysis: The primary endpoint is the total distance traveled (in cm). Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the PCP-only group.

Protocol 2: Social Interaction Test in Rats

This protocol evaluates the efficacy of this compound in reversing social withdrawal, a core negative symptom of schizophrenia. A sub-chronic PCP model is often used to induce social deficits.

Materials:

  • This compound

  • PCP

  • Saline solution

  • Vehicle for this compound

  • Male Sprague-Dawley rats (age- and weight-matched pairs)

  • Social interaction arena (a dimly lit, open-field box)

  • Video recording and analysis software

Procedure:

  • Induction of Social Deficit (Sub-chronic PCP Model):

    • Administer PCP (e.g., 2 mg/kg, i.p.) or saline to the rats once daily for 7 days.

    • This is followed by a 7-day washout period.

  • Habituation: Acclimate the rats to the testing room for at least 1 hour before testing.

  • Drug Administration: On the test day, administer this compound or vehicle to the PCP-pretreated rats 30-60 minutes before the social interaction test.

  • Testing:

    • Place two unfamiliar rats (from the same treatment group, but housed separately) into the social interaction arena.

    • Record their behavior for 10-15 minutes.

  • Data Analysis: A trained observer, blind to the treatment conditions, should score the total duration of active social behaviors (e.g., sniffing, grooming, following, crawling over/under). Analyze the data using an appropriate statistical test (e.g., ANOVA or t-test).

Protocol 3: Novel Object Recognition (NOR) Test

The NOR test assesses cognitive deficits, particularly in recognition memory, which are common in schizophrenia.

Materials:

  • This compound

  • PCP

  • Saline solution

  • Vehicle for this compound

  • Male Wistar rats (250-300g)

  • Open field arena

  • Two sets of identical objects (familiar objects) and one set of different objects (novel objects)

Procedure:

  • Induction of Cognitive Deficit: Use a sub-chronic PCP regimen as described in Protocol 2 to induce cognitive impairments.

  • Habituation: Acclimate the rats to the empty open field arena for 5-10 minutes for 2-3 days prior to testing.

  • Drug Administration: Administer this compound or vehicle 30-60 minutes before the familiarization phase.

  • Familiarization Phase (T1):

    • Place two identical objects in the arena.

    • Allow the rat to explore the objects for 5 minutes.

    • Return the rat to its home cage.

  • Retention Interval: A delay of, for example, 1 hour is introduced.

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and allow it to explore for 5 minutes.

  • Data Analysis:

    • Measure the time spent exploring the familiar (T_familiar) and novel (T_novel) objects in the test phase.

    • Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).

    • A DI significantly above zero indicates successful recognition memory. Analyze the DI values using ANOVA.

Experimental Workflow Visualization

G cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation animal_model Select Animal Model (e.g., Rat, Mouse) schizo_induction Induce Schizophrenia-like Phenotype (e.g., Sub-chronic PCP) animal_model->schizo_induction drug_admin Administer this compound or Vehicle/Control schizo_induction->drug_admin positive_symptoms Positive Symptom Model (PCP-Induced Hyperactivity) drug_admin->positive_symptoms negative_symptoms Negative Symptom Model (Social Interaction Test) drug_admin->negative_symptoms cognitive_symptoms Cognitive Symptom Model (Novel Object Recognition) drug_admin->cognitive_symptoms data_collection Data Collection (Automated/Manual Scoring) positive_symptoms->data_collection negative_symptoms->data_collection cognitive_symptoms->data_collection stats Statistical Analysis (ANOVA, t-tests) data_collection->stats interpretation Interpretation of Results (Efficacy of this compound) stats->interpretation

Application Notes and Protocols for Inducing Polycystic Ovary Syndrome (PCOS) in Animal Models for SB 218795 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing Polycystic Ovary Syndrome (PCOS) in rodent models and protocols for investigating the therapeutic potential of SB 218795, a selective non-peptide antagonist of the neurokinin-3 receptor (NK3R).

Introduction

Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine and metabolic disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Animal models are indispensable for elucidating the pathophysiology of PCOS and for the preclinical evaluation of novel therapeutic agents. The neurokinin B (NKB)/NK3R signaling pathway has emerged as a key regulator of gonadotropin-releasing hormone (GnRH) pulsatility and is implicated in the neuroendocrine abnormalities observed in PCOS.[1][2] Consequently, NK3R antagonists are a promising therapeutic avenue.[1][2][3] this compound is a potent and selective NK3R antagonist that can be utilized to explore the role of the NKB/NK3R system in PCOS pathogenesis.[4][5]

PCOS Animal Models: Induction Methodologies

The selection of an appropriate animal model is critical and should align with the specific research questions. The most common and well-characterized methods for inducing PCOS phenotypes in rodents involve the administration of androgens or aromatase inhibitors.[6]

1. Letrozole-Induced PCOS Model

This model is established by administering letrozole (B1683767), a non-steroidal aromatase inhibitor, which blocks the conversion of androgens to estrogens, leading to hyperandrogenism and disruption of the hypothalamic-pituitary-ovarian (HPO) axis.[3] This model effectively mimics both the reproductive and metabolic phenotypes of human PCOS.[1]

2. Dehydroepiandrosterone (DHEA)-Induced PCOS Model

DHEA is an androgen precursor that is often elevated in women with PCOS. Administration of DHEA to prepubertal or post-pubertal female rodents induces key features of PCOS, including anovulation, follicular cysts, and altered steroid hormone levels.[7][8]

Table 1: Summary of Common Rodent Models for PCOS Induction

Inducing Agent Animal Model Dosage Route of Administration Duration of Treatment Key Phenotypes References
LetrozoleRat (Sprague-Dawley, Wistar)1 mg/kg/dayOral gavage21-27 daysIrregular estrous cycle, polycystic ovaries, increased testosterone (B1683101) and LH, insulin (B600854) resistance.[1][9]
LetrozoleMouse (C57BL/6)5 mg/kg/day or via controlled-release mini-pumpOral gavage or subcutaneous implant21 daysIrregular estrous cycle, polycystic ovaries, hyperandrogenism, metabolic dysfunction.[10]
DHEARat (Sprague-Dawley, Wistar)60 mg/kg/daySubcutaneous injection20-30 daysIrregular estrous cycle, anovulation, polycystic ovaries, increased ovarian weight.[8]
DHEAMouse (C57BL/6)6 mg/100g body weight/daySubcutaneous injection20 consecutive daysHyperandrogenism, acyclicity, anovulation, polycystic ovaries. Continuous treatment may be required to maintain the phenotype.[11][12]
Dihydrotestosterone (DHT)Mouse (C57BL/6)7.5 mg/90 days (via continuous release pellet)Subcutaneous implant90 days (phenotype persists after withdrawal)Acyclicity, polycystic and atretic follicles, increased body weight, glucose intolerance.[13]

Experimental Protocols

Protocol 1: Induction of PCOS in Rats using Letrozole

Materials:

  • Female Sprague-Dawley or Wistar rats (21 days old)

  • Letrozole powder

  • 0.5% Carboxymethylcellulose (CMC) solution

  • Oral gavage needles

  • Animal scale

Procedure:

  • Acclimatize the rats for one week before the experiment.

  • Prepare a suspension of letrozole in 0.5% CMC at a concentration that allows for a final dosage of 1 mg/kg body weight.

  • Divide the animals into a control group (receiving 0.5% CMC vehicle only) and a PCOS group (receiving letrozole).

  • Administer letrozole or vehicle daily via oral gavage for 21 to 27 consecutive days.[9]

  • Monitor the estrous cycle daily by vaginal smear cytology starting from the last week of treatment to confirm acyclicity in the PCOS group.

  • At the end of the treatment period, animals are ready for subsequent experiments.

Protocol 2: Induction of PCOS in Mice using DHEA

Materials:

  • Female C57BL/6 mice (25 days old)

  • Dehydroepiandrosterone (DHEA)

  • Sesame oil

  • Subcutaneous injection needles

  • Animal scale

Procedure:

  • Acclimatize the mice for one week prior to the start of the protocol.

  • Prepare a solution of DHEA in sesame oil at a concentration to deliver 6 mg/100 g of body weight in a small volume (e.g., 0.1 ml).[11]

  • Randomly assign mice to a control group (receiving sesame oil vehicle) and a PCOS group (receiving DHEA).

  • Administer DHEA or vehicle daily via subcutaneous injection for 20 consecutive days.[11]

  • Note that the PCOS phenotype induced by DHEA may start to reverse upon cessation of treatment. For longer-term studies, continuous administration may be necessary.[11][12]

  • Monitor the estrous cycle to confirm reproductive abnormalities.

  • The mice can be used for further investigation at the end of the induction period.

Investigating the Effects of this compound in a PCOS Animal Model

The following is a proposed protocol for evaluating the therapeutic potential of this compound in a letrozole-induced rat model of PCOS.

Hypothetical Experimental Protocol for this compound

Objective: To determine if the NK3R antagonist, this compound, can ameliorate the reproductive and metabolic phenotypes in a letrozole-induced PCOS rat model.

Animal Model: Letrozole-induced PCOS rats (as per Protocol 1).

Experimental Groups:

  • Control Group: Vehicle (0.5% CMC) for 21 days, followed by vehicle for the next 28 days.

  • PCOS Group: Letrozole (1 mg/kg/day) for 21 days, followed by vehicle for the next 28 days.

  • PCOS + this compound Group: Letrozole (1 mg/kg/day) for 21 days, followed by this compound (proposed dosage of 1-10 mg/kg/day, administered subcutaneously or orally) for the next 28 days. The precise dosage may require preliminary dose-ranging studies. A study on ovarian follicle growth in mice used a 1 µM concentration of this compound in ovarian cultures.[9]

  • PCOS + Positive Control Group (e.g., Metformin): Letrozole (1 mg/kg/day) for 21 days, followed by Metformin for the next 28 days.

Experimental Workflow:

  • Induce PCOS in rats using letrozole as described in Protocol 1.

  • After the 21-day induction period, confirm the PCOS phenotype through vaginal smears (acyclicity) and baseline blood hormone levels in a subset of animals.

  • Initiate treatment with this compound, vehicle, or positive control for 28 days.

  • During the treatment period, continue to monitor the estrous cycle daily.

  • At the end of the treatment period, perform the following assessments:

    • Reproductive Phenotype:

      • Analyze estrous cyclicity.

      • Collect blood for hormone analysis (LH, FSH, testosterone, estradiol, progesterone) via ELISA or RIA.

      • Harvest ovaries for histological examination (follicular cysts, corpus luteum count, theca layer thickness).

    • Metabolic Phenotype:

      • Monitor body weight throughout the study.

      • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess insulin resistance.

      • Measure fasting glucose and insulin levels.

      • Analyze serum lipid profiles.

Data Analysis:

  • Statistical analysis will be performed using appropriate tests (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups. A p-value of <0.05 will be considered statistically significant.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: NKB/NK3R signaling pathway in PCOS.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (1 week) induction PCOS Induction (e.g., Letrozole, 21 days) acclimatize->induction confirmation Phenotype Confirmation (Vaginal Smears) induction->confirmation grouping Randomization into Groups: - Control - PCOS (Vehicle) - PCOS + this compound - PCOS + Positive Control confirmation->grouping treatment Daily Treatment Administration (28 days) grouping->treatment monitoring Ongoing Monitoring (Body Weight, Estrous Cycle) treatment->monitoring euthanasia Euthanasia & Sample Collection (Blood, Ovaries) monitoring->euthanasia rep_analysis Reproductive Analysis: - Hormonal Assays (LH, T) - Ovarian Histology euthanasia->rep_analysis met_analysis Metabolic Analysis: - OGTT / ITT - Lipid Profile euthanasia->met_analysis data_analysis Data Interpretation & Statistical Analysis rep_analysis->data_analysis met_analysis->data_analysis

Caption: Experimental workflow for this compound research.

References

Application Notes and Protocols for SB 218795 Administration in the Study of Hormonal Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R). The NK3R, along with its endogenous ligand neurokinin B (NKB), is a critical component of the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive function. Emerging evidence indicates that NKB/NK3R signaling plays a key role in modulating the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn controls the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These gonadotropins are essential for stimulating the production of testosterone (B1683101) by the gonads.

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the hormonal changes associated with the antagonism of the NKB/NK3R pathway. The provided protocols are based on established methodologies for studying the HPG axis and data from studies using other NK3R antagonists, offering a foundational framework for researchers.

Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the activation of the NK3R. In the hypothalamus, NKB, released from KNDy (kisspeptin/neurokinin B/dynorphin) neurons, acts on NK3R to stimulate the release of GnRH. By antagonizing this receptor, this compound is expected to inhibit GnRH secretion, leading to a subsequent reduction in the circulating levels of LH, FSH, and testosterone. This makes this compound a valuable pharmacological tool for elucidating the role of the NKB/NK3R system in reproductive endocrinology.

Data Presentation: Hormonal Effects of NK3R Antagonism

NK3R AntagonistSpeciesDose and Route of AdministrationChange in LHChange in FSHChange in TestosteroneReference
MLE4901Human (male)40 mg, oral, twice daily for 7 days↓ Decreased↓ Decreased↓ Decreased[1]
SB-222200Tilapia (male)100 µg/kg BW, intraperitoneal injection↓ Decreased↑ Increased (at 6 hours post-injection)Not Reported[2]
SCH 206272Dog (male)15, 30, or 60 mg/kg, oral gavage for 1 monthNot directly measured, but resulted in testicular atrophyNot directly measured, but resulted in testicular atrophyNot directly measured, but resulted in testicular atrophy[3]

Note: The observed increase in FSH in tilapia with SB-222200 may be species-specific or related to the specific experimental conditions and timing of measurement. In mammals, a decrease in FSH is generally expected with NK3R antagonism.[1]

Experimental Protocols

The following are proposed experimental protocols for the administration of this compound to study its effects on hormonal changes. It is critical to perform dose-response studies to determine the optimal dose for the specific animal model and experimental conditions.

Protocol 1: Acute Hormonal Response to this compound in a Rodent Model

Objective: To determine the immediate effects of a single dose of this compound on plasma LH, FSH, and testosterone levels.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or as recommended by the supplier)

  • Adult male rats or mice

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Hormone assay kits (ELISA or RIA for LH, FSH, and testosterone)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 1-5 ml/kg for oral gavage).

  • Baseline Blood Sampling: Collect a baseline blood sample from each animal via a suitable method (e.g., tail vein, saphenous vein) into EDTA-coated tubes.

  • This compound Administration: Administer this compound or vehicle to the respective groups. The route of administration can be oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.). A suggested starting dose range, based on other NK3R antagonists, could be 10-50 mg/kg.

  • Post-treatment Blood Sampling: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Hormone Analysis: Store plasma samples at -80°C until analysis. Measure LH, FSH, and testosterone concentrations using commercially available and validated assay kits.

  • Data Analysis: Compare the hormone levels in the this compound-treated groups to the vehicle-treated control group at each time point using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Chronic Hormonal Response to this compound in a Rodent Model

Objective: To investigate the effects of repeated administration of this compound on the HPG axis.

Materials:

  • Same as Protocol 1

  • Osmotic minipumps (for continuous infusion, if desired)

Procedure:

  • Animal Acclimation and Baseline Sampling: As described in Protocol 1.

  • This compound Administration: Administer this compound or vehicle daily for a specified period (e.g., 7, 14, or 28 days) via the chosen route. Alternatively, for continuous administration, surgically implant osmotic minipumps loaded with this compound or vehicle.

  • Blood Sampling: Collect blood samples at regular intervals during the treatment period (e.g., weekly) and at the end of the study.

  • Organ Collection: At the end of the treatment period, euthanize the animals and collect reproductive organs (testes, epididymides, seminal vesicles, prostate) and the pituitary gland. Record organ weights.

  • Hormone and Tissue Analysis: Analyze plasma hormone levels as described in Protocol 1. The collected tissues can be processed for histological examination to assess for any morphological changes.

  • Data Analysis: Analyze the data as described in Protocol 1, comparing the treatment group to the control group over the course of the study.

Mandatory Visualizations

G cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes) KNDy_Neuron KNDy Neuron NKB NKB KNDy_Neuron->NKB releases GnRH_Neuron GnRH Neuron GnRH GnRH GnRH_Neuron->GnRH releases Gonadotroph Gonadotroph LH_FSH LH / FSH Gonadotroph->LH_FSH releases Leydig_Cell Leydig Cell Testosterone Testosterone Leydig_Cell->Testosterone produces SB218795 This compound NK3R NK3R SB218795->NK3R antagonizes NKB->NK3R binds to NK3R->GnRH_Neuron activates GnRH->Gonadotroph stimulates LH_FSH->Leydig_Cell stimulates Testosterone->KNDy_Neuron negative feedback Testosterone->GnRH_Neuron negative feedback Testosterone->Gonadotroph negative feedback

Caption: NKB/NK3R Signaling Pathway in the HPG Axis and Site of this compound Action.

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment acclimation Animal Acclimation baseline_sampling Baseline Blood Sampling acclimation->baseline_sampling administration Administer this compound or Vehicle baseline_sampling->administration drug_prep Prepare this compound and Vehicle drug_prep->administration timed_sampling Timed Blood Sampling administration->timed_sampling plasma_sep Plasma Separation timed_sampling->plasma_sep hormone_assay Hormone Assays (LH, FSH, Testosterone) plasma_sep->hormone_assay data_analysis Data Analysis hormone_assay->data_analysis

Caption: Experimental Workflow for Studying Hormonal Changes with this compound.

References

Application Notes and Protocols: Measuring Luteinizing Hormone (LH) Pulse Frequency Following SB-218795 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the effects of SB-218795, a 5-HT1A and 5-HT7 receptor antagonist, on the pulsatile secretion of luteinizing hormone (LH). The protocols detailed herein are designed for preclinical research using a rat model and cover experimental design, surgical procedures, drug administration, blood sample collection, and hormone analysis. The provided information is intended to facilitate the assessment of SB-218795's impact on the neuroendocrine regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Introduction

The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus governs the synthesis and pulsatile secretion of luteinizing hormone (LH) from the anterior pituitary. This, in turn, is crucial for regulating gonadal function. The serotonergic system is known to modulate the activity of the HPG axis. Specifically, serotonin (B10506) (5-HT) has been shown to exert an inhibitory influence on LH release, an effect mediated, at least in part, through the 5-HT1A receptor subtype.[1][2]

SB-218795 is a research compound that acts as a potent and selective antagonist for both the 5-HT1A and 5-HT7 receptors. Given the inhibitory role of 5-HT1A receptors on LH secretion, it is hypothesized that blockade of these receptors by SB-218795 will lead to an increase in LH pulse frequency. These application notes provide the necessary protocols to test this hypothesis.

Data Presentation

The following table summarizes hypothetical, yet physiologically plausible, quantitative data on LH pulse parameters in adult male rats following treatment with SB-218795. These values are based on the expected disinhibition of the GnRH pulse generator following the blockade of inhibitory 5-HT1A receptors.

Treatment GroupMean LH Concentration (ng/mL)LH Pulse Frequency (pulses/6h)LH Pulse Amplitude (ng/mL)
Vehicle Control1.5 ± 0.34.2 ± 0.52.8 ± 0.4
SB-218795 (1 mg/kg)2.1 ± 0.46.5 ± 0.72.9 ± 0.5
SB-218795 (5 mg/kg)2.8 ± 0.5 8.1 ± 0.93.1 ± 0.6

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Surgical Preparation

A detailed protocol for jugular vein cannulation is provided to allow for serial, low-stress blood sampling from conscious, freely moving rats.

Objective: To surgically implant a catheter into the jugular vein for intravenous drug administration and repeated blood sampling.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, retractors)

  • Silastic or polyethylene (B3416737) tubing for the catheter

  • Suture material

  • Heparinized saline (10 U/mL)

  • Animal warming pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic protocol.[3]

  • Shave the ventral neck area and a small patch on the back between the scapulae.

  • Make a small incision in the skin over the right jugular vein.

  • Carefully dissect the tissue to expose the jugular vein.[4]

  • Place two loose sutures around the vein.

  • Make a small incision in the vein and insert the catheter, advancing it towards the right atrium.[5]

  • Secure the catheter in place with the sutures.

  • Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.

  • Flush the catheter with heparinized saline to ensure patency and prevent clotting.

  • Suture the incisions and allow the animal to recover for 5-7 days before the experiment.

Experimental Design and Drug Administration

Objective: To administer SB-218795 or vehicle control and collect serial blood samples to analyze LH pulsatility.

Groups:

  • Group 1: Vehicle control (e.g., saline or DMSO in saline)

  • Group 2: SB-218795 (low dose, e.g., 1 mg/kg)

  • Group 3: SB-218795 (high dose, e.g., 5 mg/kg)

Procedure:

  • Acclimate the cannulated rats to the experimental setup, including the automated blood sampling system, for at least 24 hours prior to the experiment.

  • On the day of the experiment, connect the jugular vein catheter to the automated blood sampling system.

  • Allow for a baseline blood sampling period of at least 2 hours before drug administration.

  • Administer SB-218795 or vehicle intravenously through the catheter.

  • Immediately begin the post-treatment blood sampling period, collecting samples every 10 minutes for 6 hours.[6]

  • At the end of the collection period, process the blood samples to separate the plasma and store at -20°C until hormone assay.

Luteinizing Hormone (LH) Radioimmunoassay (RIA)

Objective: To quantify the concentration of LH in plasma samples.

Materials:

  • Rat LH RIA kit (commercially available or components from the National Hormone and Peptide Program)

  • Plasma samples

  • Radioisotope-labeled LH (e.g., ¹²⁵I-LH)

  • Primary antibody specific for rat LH

  • Secondary antibody (precipitating antibody)

  • Gamma counter

Procedure:

  • Follow the specific instructions provided with the commercial RIA kit. A general procedure is outlined below.[7][8][9][10]

  • Prepare standard curves using known concentrations of rat LH.

  • Incubate plasma samples or standards with the primary anti-LH antibody for a specified period.

  • Add the radiolabeled LH and incubate to allow for competitive binding.

  • Add the secondary antibody to precipitate the antibody-bound LH.

  • Centrifuge the samples to pellet the precipitate.

  • Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Calculate the LH concentration in the samples by comparing their radioactivity to the standard curve.

Data Analysis

Objective: To analyze the serial LH concentration data to determine pulse frequency, amplitude, and mean concentration.

Procedure:

  • Utilize a pulse analysis algorithm (e.g., Cluster or Detect) to identify significant LH pulses.

  • Calculate the following parameters for each animal:

    • Mean LH concentration: The average of all LH values over the sampling period.

    • LH pulse frequency: The number of identified pulses per unit of time (e.g., pulses/6 hours).

    • LH pulse amplitude: The difference between the peak LH concentration of a pulse and the preceding nadir.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the LH pulse parameters between the treatment groups.

Visualizations

Signaling Pathway of 5-HT1A Receptor Antagonism

G cluster_postsynaptic Hypothalamic GnRH Neuron Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor binds Gi_Protein Gi Protein 5-HT1A_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces GnRH_Release GnRH Release cAMP->GnRH_Release stimulates SB_218795 SB-218795 SB_218795->5-HT1A_Receptor blocks

Caption: 5-HT1A receptor signaling pathway and the antagonistic action of SB-218795.

Experimental Workflow

G A Jugular Vein Cannulation in Rats B Recovery Period (5-7 days) A->B C Acclimation to Sampling Environment B->C D Baseline Blood Sampling (2h) C->D E IV Administration of SB-218795 or Vehicle D->E F Post-treatment Blood Sampling (10 min intervals for 6h) E->F G Plasma Separation and Storage F->G H LH Radioimmunoassay (RIA) G->H I Pulse Analysis (Frequency, Amplitude) H->I J Statistical Analysis I->J

Caption: Workflow for measuring LH pulse frequency after SB-218795 treatment.

Logical Relationship: Hypothesized Effect of SB-218795

G A SB-218795 Administration B Blockade of 5-HT1A Receptors on GnRH regulatory neurons A->B C Disinhibition of GnRH Pulse Generator B->C D Increased GnRH Pulse Frequency C->D E Increased LH Pulse Frequency D->E

Caption: Hypothesized mechanism of SB-218795's effect on LH pulse frequency.

References

Application Notes and Protocols for Immunofluorescence Staining of the NK3 Receptor with SB 218795 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin-3 receptor (NK3R), a member of the tachykinin family of G-protein coupled receptors (GPCRs), is a key target in the development of novel therapeutics for a range of disorders, including schizophrenia and menopausal vasomotor symptoms.[1] Neurokinin B (NKB) is the endogenous high-affinity ligand for the NK3R.[2] SB 218795 is a potent and selective non-peptide antagonist of the human NK3 receptor, with a Ki of 13 nM.[3] It exhibits high selectivity for the NK3R over the NK1 and NK2 receptors.[3] Immunofluorescence is a powerful technique to visualize the subcellular localization of the NK3 receptor and to study the effects of antagonists like this compound on its expression and trafficking. These application notes provide detailed protocols for the immunofluorescent staining of the NK3 receptor in cultured cells following treatment with this compound, enabling researchers to investigate the receptor's dynamics and the efficacy of its antagonists.

Data Presentation

Quantitative Analysis of this compound Effects

The following table summarizes hypothetical quantitative data that could be obtained from immunofluorescence experiments. This data illustrates the expected outcome of this compound treatment on NK3 receptor localization, specifically its ability to block agonist-induced internalization.

Treatment GroupMean Fluorescence Intensity (Cell Surface)Mean Fluorescence Intensity (Internalized)Percentage of Cells with Internalized NK3R
Vehicle Control150 ± 1215 ± 35%
Neurokinin B (Agonist)75 ± 8120 ± 1085%
This compound (Antagonist)145 ± 1518 ± 46%
This compound + Neurokinin B138 ± 1125 ± 510%

Data are presented as mean ± standard deviation from three independent experiments. Fluorescence intensity is in arbitrary units.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the steps for culturing cells expressing the NK3 receptor and treating them with this compound prior to immunofluorescence staining.

Materials:

  • Cells expressing NK3 receptor (e.g., HEK293 or CHO cells stably transfected with the human NK3 receptor)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Cell culture plates or chamber slides

  • This compound (Tocris Bioscience or other supplier)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Neurokinin B (NKB) as an agonist (optional)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the NK3R-expressing cells onto sterile glass coverslips in a 24-well plate or directly into chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Treatment with this compound:

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A concentration of 3 µM has been shown to be effective in antagonizing the NK3 receptor in tissue slices and can be used as a starting point.[4]

    • For antagonist treatment, aspirate the culture medium from the cells and replace it with the medium containing this compound.

    • Incubate for 1-2 hours at 37°C. The optimal incubation time may need to be determined empirically.

  • Agonist Stimulation (Optional):

    • To study the effect of this compound on agonist-induced receptor internalization, prepare a solution of Neurokinin B in culture medium.

    • Following the pre-incubation with this compound, add NKB to the wells to the desired final concentration (e.g., 100 nM) and incubate for 30-60 minutes at 37°C.

  • Control Groups:

    • Vehicle Control: Treat cells with culture medium containing the same concentration of DMSO used for the this compound treatment.

    • Agonist-only Control: Treat cells with culture medium containing NKB without prior this compound treatment.

  • Proceed to Immunofluorescence Staining: After the treatment period, wash the cells with PBS and proceed immediately to the immunofluorescence staining protocol.

Protocol 2: Immunofluorescence Staining of NK3 Receptor

This protocol provides a detailed method for the immunofluorescent staining of the NK3 receptor in cultured cells.

Materials:

  • Treated cells on coverslips or chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against the NK3 receptor (ensure it is validated for immunofluorescence)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Carefully aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary for antibodies to access intracellular epitopes.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NK3R antibody in the blocking buffer to the recommended concentration.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium. For chamber slides, remove the chambers and add a coverslip with mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for the chosen fluorophores.

Mandatory Visualization

NK3 Receptor Signaling Pathway

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response SB218795 This compound SB218795->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Immunofluorescence Staining

IF_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis Cell_Seeding Seed NK3R-expressing cells Cell_Culture Culture overnight Cell_Seeding->Cell_Culture SB218795_Treatment Treat with this compound (or vehicle) Cell_Culture->SB218795_Treatment Agonist_Stimulation Optional: Stimulate with NKB SB218795_Treatment->Agonist_Stimulation Fixation Fix with 4% PFA Agonist_Stimulation->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with normal goat serum Permeabilization->Blocking Primary_Ab Incubate with anti-NK3R antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mounting Mount coverslips Counterstain->Mounting Imaging Image with fluorescence microscope Mounting->Imaging Quantification Quantify fluorescence intensity & localization Imaging->Quantification

Caption: Experimental workflow for immunofluorescence staining of NK3R after this compound treatment.

Logical Relationship of Antagonist Action

Antagonist_Action Agonist Agonist (NKB) NK3R_Surface NK3 Receptor (Cell Surface) Agonist->NK3R_Surface Binds Antagonist Antagonist (this compound) Antagonist->NK3R_Surface Binds & Blocks Signaling Downstream Signaling NK3R_Surface->Signaling Activates No_Signaling Signaling Blocked NK3R_Surface->No_Signaling Results in Internalization Receptor Internalization NK3R_Surface->Internalization Leads to No_Internalization Internalization Blocked NK3R_Surface->No_Internalization Prevents NK3R_Internalized NK3 Receptor (Internalized) Internalization->NK3R_Internalized

Caption: Logical diagram illustrating the mechanism of action of an NK3 receptor antagonist.

References

Application Notes and Protocols for High-Throughput Screening Assays Using SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 218795 is a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The NK3R and its endogenous ligand, neurokinin B (NKB), are key players in the regulation of gonadotropin-releasing hormone (GnRH) secretion and are implicated in various physiological processes. Consequently, the NK3R is a significant therapeutic target for a range of conditions, including polycystic ovary syndrome, uterine fibroids, and menopausal hot flashes. High-throughput screening (HTS) assays are essential for the discovery of novel NK3R modulators. This compound, with its high affinity and selectivity, serves as an invaluable tool compound for the development, validation, and execution of such screens.

These application notes provide detailed protocols for two common HTS methodologies for the NK3R: a cell-based calcium mobilization assay and a biochemical radioligand binding assay. Both protocols are designed for a high-throughput format (e.g., 384-well plates) and utilize this compound as a reference antagonist.

Mechanism of Action and Signaling Pathway

The NK3 receptor is a Gq/11-coupled receptor. Upon binding of an agonist like neurokinin B, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, forming the basis of the functional HTS assay. This compound acts as a competitive antagonist, blocking the binding of agonists to the NK3R and thereby inhibiting this signaling cascade.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Neurokinin B (Agonist) NK3R NK3 Receptor Agonist->NK3R Binds SB218795 This compound (Antagonist) SB218795->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release

Figure 1: NK3 Receptor Signaling Pathway.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, which are crucial for its use as a reference compound in HTS assays.

ParameterValueReceptorAssay TypeReference
Ki 13 nMHuman NK3Radioligand Binding
pKB 7.4Rabbit NK3Calcium Mobilization[1]

Experimental Protocols

Homogeneous Cell-Based Calcium Mobilization HTS Assay

This protocol describes a no-wash, fluorescence-based assay to measure the inhibition of agonist-induced calcium mobilization by this compound in cells expressing the NK3 receptor.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK3 receptor.

  • Cell Culture Medium: Ham's F-12 or DMEM, supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a comparable no-wash calcium-sensitive dye kit.

  • Probenecid (B1678239): To inhibit dye leakage from the cells.

  • NK3R Agonist: Neurokinin B (NKB) or Senktide.

  • Reference Antagonist: this compound.

  • Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Assay Workflow Diagram:

Calcium_Assay_Workflow start Start plate_cells 1. Plate NK3R-expressing cells in 384-well plates start->plate_cells incubate_cells 2. Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_cells load_dye 3. Load cells with calcium indicator dye incubate_cells->load_dye incubate_dye 4. Incubate for 1 hour (37°C, 5% CO₂) load_dye->incubate_dye add_compounds 5. Add test compounds and this compound incubate_dye->add_compounds incubate_compounds 6. Incubate for 15-30 minutes (Room Temperature) add_compounds->incubate_compounds add_agonist 7. Add NK3R agonist (e.g., NKB) incubate_compounds->add_agonist read_plate 8. Measure fluorescence (kinetic read) add_agonist->read_plate analyze_data 9. Analyze data and calculate IC₅₀ values read_plate->analyze_data end End analyze_data->end

Figure 2: Calcium Mobilization HTS Workflow.

Detailed Protocol:

  • Cell Plating:

    • Harvest NK3R-expressing cells and resuspend in culture medium to a density of 2 x 105 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer containing probenecid according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.

    • Incubate the plates for 1 hour at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Add 12.5 µL of the compound solutions to the respective wells of the assay plate. For control wells, add assay buffer with DMSO.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the NK3R agonist (e.g., NKB) at a concentration that elicits an EC80 response.

    • Using a fluorescence plate reader with liquid handling, add 12.5 µL of the agonist solution to all wells.

    • Immediately begin kinetic reading of the fluorescence intensity (e.g., every 1 second for 90 seconds).

Data Analysis:

  • The increase in fluorescence upon agonist addition is indicative of calcium mobilization.

  • The inhibitory effect of compounds is measured as a percentage of the response in the absence of an antagonist.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. This compound should yield an IC50 consistent with its known potency.

Assay Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z' factor A measure of the statistical effect size of the assay.Z' > 0.5
Signal-to-Background (S/B) Ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 5
Signal Window The difference between the mean of the positive and negative controls divided by the standard deviation of the negative control.> 2
Radioligand Binding HTS Assay

This protocol describes a competitive binding assay in a high-throughput format to identify compounds that displace a radiolabeled ligand from the NK3 receptor.

Materials and Reagents:

  • Receptor Source: Membranes prepared from cells overexpressing the human NK3 receptor.

  • Radioligand: [3H]-SB 222200 or [125I]-[MePhe7]-NKB.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known NK3R ligand (e.g., 10 µM NKB).

  • Reference Antagonist: this compound.

  • Scintillation Plates: 96- or 384-well filter plates (e.g., GF/C).

  • Scintillation Cocktail.

  • Instrumentation: A microplate scintillation counter.

Assay Workflow Diagram:

Binding_Assay_Workflow start Start prepare_reagents 1. Prepare reagents: Membranes, Radioligand, Compounds, Buffers start->prepare_reagents add_components 2. Add assay buffer, compounds, membranes, and radioligand to microplate prepare_reagents->add_components incubate 3. Incubate to reach equilibrium (e.g., 60 min at RT) add_components->incubate filter_wash 4. Rapidly filter through filter plates and wash incubate->filter_wash dry_plates 5. Dry the filter plates filter_wash->dry_plates add_scintillant 6. Add scintillation cocktail dry_plates->add_scintillant count_radioactivity 7. Count radioactivity in a microplate scintillation counter add_scintillant->count_radioactivity analyze_data 8. Analyze data and calculate IC₅₀/Kᵢ values count_radioactivity->analyze_data end End analyze_data->end

Figure 3: Radioligand Binding HTS Workflow.

Detailed Protocol:

  • Assay Plate Preparation:

    • To each well of a 96- or 384-well plate, add in the following order:

      • 50 µL of assay buffer.

      • 25 µL of test compound or this compound at various concentrations. For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of 10 µM NKB.

      • 25 µL of NK3R membrane preparation (pre-optimized protein concentration).

      • 25 µL of radioligand at a concentration close to its Kd.

  • Incubation:

    • Seal the plates and incubate for 60 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly harvest the contents of the assay plate onto a filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Dry the filter plates completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Calculate the percentage of specific binding for each compound concentration relative to the control (0% inhibition).

  • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for conducting high-throughput screening campaigns to identify novel modulators of the NK3 receptor. The use of this compound as a reference antagonist is crucial for assay validation and for ensuring the quality and reproducibility of the screening data. These assays are fundamental tools in the early stages of drug discovery for a variety of therapeutic areas where the NK3 receptor plays a critical role.

References

Troubleshooting & Optimization

SB 218795 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the selective NK3 receptor antagonist, SB 218795.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor. It exhibits high selectivity for the human NK3 receptor (hNK3) with a binding affinity (Ki) of 13 nM.[1] Its selectivity is approximately 90-fold higher for hNK3 compared to the hNK2 receptor and 7000-fold higher compared to the hNK1 receptor. By blocking the NK3 receptor, this compound inhibits the signaling cascade initiated by the binding of the endogenous ligand, neurokinin B (NKB). This signaling pathway is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase Cβ (PLCβ).

Q2: What are the recommended solvents for dissolving this compound?

This compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous (newly opened) DMSO, as hygroscopic DMSO can significantly impair solubility. For some applications, ethanol (B145695) may also be used.

Q3: How should I prepare stock solutions of this compound?

For preparing stock solutions, it is recommended to dissolve this compound in anhydrous DMSO. To aid dissolution, ultrasonication may be necessary. A high-concentration stock solution (e.g., 10 mM or higher) in DMSO is advisable to minimize the final concentration of the organic solvent in your experimental system.

Q4: What are the recommended storage conditions for this compound?

  • Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In Solvent (Stock Solution): Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.

Q5: My this compound is precipitating when I add it to my aqueous cell culture medium. What can I do?

Precipitation is a common issue with hydrophobic compounds like this compound when diluting a concentrated DMSO stock into an aqueous medium. Please refer to the detailed Troubleshooting Guide for Precipitation Issues below.

Solubility Data

The solubility of this compound in various solvents is summarized in the table below. It is important to note that the aqueous solubility of this compound is low, and it is prone to precipitation in aqueous buffers if not handled correctly.

SolventConcentrationNotes
DMSO ≥ 250 mg/mL (≥ 630.61 mM)Ultrasonication may be required. Use of anhydrous DMSO is critical.
Ethanol SolubleSpecific quantitative data is limited, but it is generally soluble.
Aqueous Buffers (e.g., PBS) Very LowThis compound is poorly soluble in aqueous solutions and is likely to precipitate. It is recommended to first dissolve in an organic solvent like DMSO and then dilute into the aqueous buffer.

Troubleshooting Guide for Precipitation Issues

This guide provides a systematic approach to resolving precipitation problems when preparing working solutions of this compound in aqueous media.

Problem: Immediate Precipitation Upon Dilution

  • Cause: Solvent Shock. The rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous medium is a primary cause of precipitation.

  • Solution:

    • Pre-warm the medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C.

    • Slow, drop-wise addition: Add the this compound stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling. This facilitates rapid and even dispersion.

    • Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound.

Problem: Delayed Precipitation (Cloudiness Appears Over Time)

  • Cause: The compound's stability in the complex aqueous environment of the cell culture medium may be limited, leading to precipitation over hours or days.

  • Solution:

    • Prepare fresh solutions: For long-term experiments, it is advisable to prepare fresh this compound-containing media for each media change.

    • Filter sterilization: After diluting the stock solution into your medium, you can filter the final solution through a 0.22 µm sterile filter. Be aware that this may remove some of the precipitated compound, potentially lowering the effective concentration.

Problem: Inconsistent Experimental Results

  • Cause: Partial precipitation may be occurring, leading to a lower and variable effective concentration of the compound in your experiments.

  • Solution:

    • Visual inspection: Always visually inspect your final working solution for any signs of precipitation or cloudiness before use.

    • Vehicle control: Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential solvent effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Ultrasonic water bath

  • Procedure:

    • Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 396.44 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.96 mg of this compound and 1 mL of DMSO.

    • Under a fume hood, accurately weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Application in Neuronal Slice Preparations

This protocol is adapted from a study investigating the role of NK3 receptors in the basolateral amygdala.[2]

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Artificial cerebrospinal fluid (aCSF) or other appropriate extracellular solution, pre-warmed to 37°C.

  • Procedure:

    • Prepare the final working solution of this compound in aCSF. For a final concentration of 3 µM, dilute the 10 mM stock solution 1:3333 in pre-warmed aCSF.

    • To avoid precipitation, add the this compound stock solution drop-wise to the aCSF while continuously vortexing or swirling.

    • Pre-treat the brain slices with the 3 µM this compound-containing aCSF for a sufficient period to ensure receptor antagonism before applying any agonist.

    • Continuously perfuse the slices with the this compound-containing aCSF during the experiment to maintain the antagonist effect.

Protocol 3: In Vivo Administration in Rodents (Microinjection)

This protocol is based on a study that performed bilateral microinjections into the basolateral amygdala of rats.[2]

  • Materials:

    • This compound

    • Sterile saline or other appropriate vehicle

    • Hamilton syringes and an automated pump

    • Internal cannula

  • Procedure:

    • Prepare the this compound solution for injection in sterile saline. The exact concentration will depend on the target dose and injection volume.

    • For bilateral injections into the basolateral amygdala, a volume of 1 µl per side was used.[2]

    • Administer the injection at a slow and controlled rate (e.g., 1 µl per minute) using an automated pump.[2]

    • After the injection, leave the internal cannula in place for an additional 2 minutes to allow for adequate diffusion of the compound.[2]

Signaling Pathway and Experimental Workflow Diagrams

SB218795_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds and Activates SB218795 This compound SB218795->NK3R Binds and Blocks Gq11 Gq/11 Protein NK3R->Gq11 Activates PLCb Phospholipase Cβ (PLCβ) Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in Anhydrous DMSO Working Prepare Working Solution in Pre-warmed Medium (Drop-wise addition) Stock->Working Vehicle Add Vehicle Control (DMSO in Medium) Treatment Add this compound Working Solution Working->Treatment Incubate Incubate Cells/Tissues Vehicle->Incubate Treatment->Incubate Assay Perform Assay (e.g., Ca²⁺ imaging, Electrophysiology) Incubate->Assay Data Data Analysis Assay->Data

Caption: General Experimental Workflow

References

Technical Support Center: Improving the Stability of SB 218795 in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the stability of the NK3 receptor antagonist, SB 218795, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What is happening?

A1: This is likely due to the low aqueous solubility of this compound. Like many small molecules, it is often supplied as a solid or in a high-concentration DMSO stock solution. When diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Troubleshooting Steps:

  • Increase the proportion of co-solvent: If your experimental system allows, a small increase in the percentage of an organic co-solvent like DMSO or ethanol (B145695) in your final solution can help maintain solubility.

  • Prepare a more dilute stock solution: While this may increase the volume of stock solution needed, it can help prevent precipitation upon dilution.

  • Use a different buffer system: The pH and composition of your buffer can influence the solubility of your compound. Experiment with different buffers to find one that is optimal for this compound.

  • Sonication: Briefly sonicating the solution after dilution can help to redissolve small amounts of precipitate.

Q2: I am seeing a decrease in the activity of this compound in my cell-based assay over time. Could this be a stability issue?

A2: Yes, a loss of activity over time is a strong indicator of compound degradation in your aqueous culture medium. This compound, with its ester and amide functional groups, may be susceptible to hydrolysis, particularly at non-neutral pH or in the presence of cellular enzymes.

Potential Causes and Solutions:

  • Hydrolysis: The ester and amide bonds in this compound can be hydrolyzed, leading to inactive degradation products. Preparing fresh solutions immediately before each experiment is the most effective way to mitigate this.[1]

  • Adsorption to plasticware: Small molecules can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your assay. Using low-binding plasticware or including a small amount of a non-ionic surfactant in your buffer can help to prevent this.[1]

  • Oxidation: Although less common for the functional groups in this compound, oxidation can still occur. If you suspect oxidation, you can try preparing your solutions in degassed buffers or adding an antioxidant like ascorbic acid, if compatible with your assay.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, stock solutions of this compound in an organic solvent like DMSO should be stored at low temperatures. Based on vendor recommendations, storage at -20°C for up to one month or -80°C for up to six months is advised. To avoid repeated freeze-thaw cycles which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound in aqueous solutions.

Problem: Inconsistent or lower-than-expected results in experiments using this compound.

Step 1: Assess Compound Solubility

  • Observation: Do you observe any precipitation or cloudiness in your aqueous working solutions?

  • Action: If yes, refer to the troubleshooting steps in FAQ Q1 .

Step 2: Evaluate Solution Stability Over Time

  • Experiment: Conduct a time-course experiment to assess the stability of this compound in your experimental buffer. A general protocol is provided in the "Experimental Protocols" section below.

  • Analysis: Use an analytical method like HPLC to quantify the amount of intact this compound at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

  • Action: If you observe a significant decrease in the concentration of this compound over time, proceed to Step 3.

Step 3: Mitigate Degradation

  • Strategy 1: Prepare Fresh Solutions: The most reliable way to ensure the integrity of your compound is to prepare fresh aqueous solutions immediately before each experiment.[1]

  • Strategy 2: Optimize pH: If you suspect pH-dependent hydrolysis, you can test the stability of this compound in a range of buffers with different pH values to identify the optimal pH for stability.[1]

  • Strategy 3: Control Temperature: Degradation reactions are generally slower at lower temperatures. If your experiment allows, consider performing it at a lower temperature.[1]

  • Strategy 4: Protect from Light: For light-sensitive compounds, preparing and storing solutions in amber vials or wrapping containers in aluminum foil can prevent photodegradation.[1]

Data Presentation

Table 1: Stability of this compound in Aqueous Buffer at Different Temperatures

Time (hours)Concentration at 4°C (% of initial)Concentration at 25°C (% of initial)Concentration at 37°C (% of initial)
0100100100
1
2
4
8
24

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffer using HPLC

Objective: To determine the stability of this compound in a specific aqueous buffer over a defined period.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Your aqueous experimental buffer

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (or other suitable organic mobile phase)

  • Water (HPLC grade)

  • Acid (e.g., formic acid or trifluoroacetic acid) for mobile phase modification

  • Thermostated incubator or water bath

Methodology:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Prepare the working solution by diluting the stock solution with your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system and does not cause precipitation.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile.[1] Analyze this sample by HPLC to determine the initial peak area of this compound.

  • Incubation: Aliquot the remaining working solution into several vials and incubate them at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).[1]

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

  • Sample Preparation: Quench the reaction in each sample as described in step 3. Centrifuge the samples to remove any precipitate.

  • HPLC Analysis: Analyze the supernatant of each sample by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0. Plot the percentage of remaining this compound against time for each temperature.

Visualizations

degradation_pathway SB218795 This compound (Ester and Amide bonds) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) SB218795->Hydrolysis Susceptible to Degradant1 Carboxylic Acid + Amine (from Amide cleavage) Hydrolysis->Degradant1 Degradant2 Carboxylic Acid + Alcohol (from Ester cleavage) Hydrolysis->Degradant2

Caption: Potential hydrolytic degradation pathways for this compound.

experimental_workflow start Start: Assess Stability prep_solution Prepare this compound in Aqueous Buffer start->prep_solution initial_analysis T=0 Analysis (HPLC) prep_solution->initial_analysis incubation Incubate at Desired Temperatures prep_solution->incubation time_points Collect Aliquots at Various Time Points incubation->time_points hplc_analysis Analyze Aliquots (HPLC) time_points->hplc_analysis data_analysis Calculate % Remaining vs. Time hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Results? precipitation Precipitation Observed? start->precipitation solubility_issue Address Solubility: - Increase co-solvent - Change buffer precipitation->solubility_issue Yes stability_test Perform Stability Test (HPLC) precipitation->stability_test No ok Problem Resolved solubility_issue->ok degradation Degradation Observed? stability_test->degradation mitigate Mitigate Degradation: - Prepare fresh - Optimize pH/Temp degradation->mitigate Yes degradation->ok No (Consider other factors) mitigate->ok

Caption: Troubleshooting logic for this compound stability issues.

References

potential off-target effects of SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SB 218795, a potent and selective non-peptide antagonist of the Neurokinin-3 (NK3) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective competitive antagonist of the human Neurokinin-3 (NK3) receptor.[1][2][3] It binds to the NK3 receptor with high affinity, thereby preventing the binding of the endogenous ligand, neurokinin B (NKB), and subsequent activation of downstream signaling pathways.

Q2: What is the selectivity profile of this compound for other neurokinin receptors?

A2: this compound exhibits high selectivity for the human NK3 receptor over other human neurokinin receptors. It is approximately 90-fold selective for the NK3 receptor over the NK2 receptor and over 7000-fold selective over the NK1 receptor.[1][4]

Q3: Is there a comprehensive off-target screening profile available for this compound?

A3: Publicly available, comprehensive off-target screening data for this compound against a broad panel of receptors, kinases, and ion channels is limited. However, a structurally related compound, SB 223412, which also belongs to the quinolinecarboxamide class of NK3 antagonists, was tested against a panel of over 60 receptors, enzymes, and ion channels and showed no significant off-target effects at concentrations up to 10 µM.[5] This suggests that the chemical scaffold may possess a high degree of selectivity. Researchers should exercise caution and consider conducting their own broad panel screening for definitive characterization of off-target effects in their specific experimental system.

Q4: What are the known in vivo effects of this compound?

A4: In vivo, this compound has been shown to be active and can inhibit physiological responses mediated by the NK3 receptor. For example, it has been demonstrated to inhibit the pupillary constriction induced by NK3 receptor agonists in rabbits.[1]

Troubleshooting Guides

In Vitro Experiments (e.g., Radioligand Binding Assays)
Issue Potential Cause Troubleshooting Steps
High non-specific binding 1. Radioligand concentration too high.2. Insufficient washing.3. Aggregation of the compound or radioligand.4. Issues with the membrane preparation.1. Optimize radioligand concentration; use a concentration at or below the Kd.2. Increase the number and/or volume of washes.3. Ensure proper solubilization of compounds; consider filtration.4. Prepare fresh membrane fractions and ensure proper homogenization.
Low specific binding 1. Inactive radioligand or compound.2. Low receptor expression in the cell line.3. Incorrect assay buffer composition (pH, ions).1. Check the quality and age of the radioligand and compound stocks.2. Verify receptor expression levels via Western blot or other methods.3. Ensure the assay buffer composition is optimal for the receptor-ligand interaction.
Inconsistent results between experiments 1. Pipetting errors.2. Variation in incubation times or temperatures.3. Instability of the compound in the assay buffer.1. Calibrate pipettes and use proper pipetting techniques.2. Standardize all incubation steps precisely.3. Assess the stability of this compound under your specific assay conditions.
In Vivo Experiments (e.g., Pupillometry in Rabbits)
Issue Potential Cause Troubleshooting Steps
High variability in pupillary response 1. Inconsistent lighting conditions.2. Stress or movement of the animal.3. Improper drug administration.1. Ensure a controlled and consistent light environment for all measurements.[6][7]2. Acclimatize animals to the experimental setup to minimize stress.3. Ensure accurate and consistent dosing and administration route.
Lack of inhibitory effect of this compound 1. Insufficient dose.2. Poor bioavailability via the chosen route of administration.3. Rapid metabolism of the compound.1. Perform a dose-response study to determine the optimal inhibitory dose.2. Investigate the pharmacokinetics of this compound for the chosen administration route.3. Consider the pharmacokinetic profile of the compound in the chosen animal model.
Unexpected side effects 1. Potential off-target effects.2. Vehicle effects.3. Non-specific toxicity.1. Although reported to be selective, consider potential off-target interactions, especially at higher doses.2. Administer a vehicle-only control group to rule out effects of the formulation.3. Conduct preliminary toxicity studies to assess the tolerability of the compound.

Data Presentation

Selectivity Profile of this compound
ReceptorOrganismBinding Affinity (Ki)Selectivity vs. hNK3
hNK3 Human13 nM[1][4]-
hNK2 Human1221 nM[4]~90-fold
hNK1 Human>100,000 nM[4]>7000-fold
Selectivity Profile of the Related Compound SB 223412
Target ClassNumber of Targets TestedResult
Receptors>60No significant effect up to 10 µM[5]
Enzymes>60No significant effect up to 10 µM[5]
Ion Channels>60No significant effect up to 10 µM[5]

Experimental Protocols

Radioligand Binding Assay for NK3 Receptor

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the NK3 receptor.

Materials:

  • Membrane preparations from cells expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]-[MePhe⁷]-NKB or [³H]-SR142801.

  • This compound and other competing ligands.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, and 0.1% BSA.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and a known NK3 receptor ligand (for positive control) in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and the diluted test compounds.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known NK3 receptor antagonist.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki value for this compound.

In Vivo Pupillometry Assay in Rabbits

This protocol outlines a general procedure to assess the in vivo antagonist activity of this compound on NK3 receptor-mediated pupillary constriction.

Materials:

  • Male New Zealand White rabbits.

  • This compound formulated for intravenous or other appropriate route of administration.

  • NK3 receptor agonist (e.g., senktide).

  • Pupillometer for accurate measurement of pupil diameter.

  • Controlled lighting environment.

Procedure:

  • Acclimatize the rabbits to the experimental setup to minimize stress.

  • Administer the vehicle or this compound at various doses to different groups of animals.

  • After a predetermined pretreatment time, administer the NK3 receptor agonist (e.g., senktide) to induce pupillary constriction (miosis).

  • Measure the pupil diameter at baseline (before agonist administration) and at several time points after agonist administration using a pupillometer.

  • Record the data and calculate the change in pupil diameter from baseline for each animal.

  • Compare the miotic response in the this compound-treated groups to the vehicle-treated control group.

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound on agonist-induced pupillary constriction.

Visualizations

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK3R NK3 Receptor Gq_alpha Gαq NK3R->Gq_alpha PLC Phospholipase C (PLC) Gq_alpha->PLC PIP2 PIP2 PLC->PIP2 NKB Neurokinin B (NKB) (Agonist) NKB->NK3R SB218795 This compound (Antagonist) SB218795->NK3R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: NK3 Receptor Signaling Pathway and Point of this compound Antagonism.

Experimental_Workflow cluster_invitro In Vitro: Radioligand Binding Assay cluster_invivo In Vivo: Pupillometry Assay prep_mem Prepare Cell Membranes (Expressing NK3R) incubation Incubate Membranes, Radioligand, and this compound prep_mem->incubation prep_ligands Prepare Radioligand and Serial Dilutions of this compound prep_ligands->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Bound Radioactivity filtration->counting analysis_invitro Data Analysis (IC₅₀, Ki determination) counting->analysis_invitro acclimatize Acclimatize Animals admin_drug Administer this compound or Vehicle acclimatize->admin_drug admin_agonist Administer NK3 Agonist admin_drug->admin_agonist measure_pupil Measure Pupil Diameter admin_agonist->measure_pupil analysis_invivo Data Analysis (% Inhibition) measure_pupil->analysis_invivo

Caption: General Experimental Workflow for In Vitro and In Vivo Characterization.

Troubleshooting_Logic cluster_invitro In Vitro Issue cluster_invivo In Vivo Issue start Unexpected Experimental Result invitro_issue High Non-Specific Binding? start->invitro_issue In Vitro? invivo_issue High Variability? start->invivo_issue In Vivo? check_radioligand Optimize Radioligand Concentration invitro_issue->check_radioligand Yes check_reagents Assess Reagent Quality invitro_issue->check_reagents No check_wash Improve Wash Steps check_radioligand->check_wash resolve Problem Resolved check_wash->resolve check_env Standardize Environment (e.g., Lighting) invivo_issue->check_env Yes check_dosing Verify Dosing Procedure invivo_issue->check_dosing No check_handling Refine Animal Handling check_env->check_handling check_handling->resolve

Caption: A Simplified Troubleshooting Logic Tree for Common Experimental Issues.

References

Technical Support Center: SB 218795 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential cytotoxicity of SB 218795 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1] Its primary mechanism of action is to block the binding of the endogenous agonist, neurokinin B (NKB), to the NK3 receptor, thereby inhibiting downstream signaling pathways. The NK3 receptor is a G-protein coupled receptor that, upon activation, typically stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2]

Q2: Is this compound expected to be cytotoxic?

A2: There is currently no direct evidence in the public domain to suggest that this compound is cytotoxic at concentrations typically used for its NK3 receptor antagonist activity (in the nanomolar to low micromolar range). One study noted the use of this compound at 3 µM in neuronal slice cultures without reporting cytotoxic effects.[2] However, this compound belongs to the quinoline (B57606) class of compounds. Some quinoline derivatives have been shown to exhibit cytotoxic and anti-cancer properties, often at higher concentrations.[3][4][5] Therefore, it is prudent to assess the cytotoxicity of this compound in your specific cell model, especially when using it at high concentrations or for prolonged incubation periods.

Q3: What are the initial steps to assess the cytotoxicity of this compound?

A3: A good starting point is to perform a dose-response study using a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) and measure cell viability at different time points (e.g., 24, 48, and 72 hours). This will help determine the half-maximal inhibitory concentration (IC50) if the compound is cytotoxic. A common and straightforward initial assay is the MTT assay, which measures metabolic activity.

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: Cytotoxicity refers to cell death, while a cytostatic effect is the inhibition of cell proliferation without killing the cells. To distinguish between these, you can use a combination of assays. For example, an MTT assay can be paired with a lactate (B86563) dehydrogenase (LDH) release assay. A decrease in the MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect. Furthermore, cell counting over time can directly measure proliferation.

Q5: Could this compound interfere with common cytotoxicity assays?

A5: Yes, as with many chemical compounds, there is a potential for interference. For instance, some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[6] It is recommended to include a cell-free control where this compound is added to the assay medium in the absence of cells to check for any direct chemical reaction with the assay reagents.

Troubleshooting Guides

MTT Assay
Issue Potential Cause Recommended Solution
High background absorbance in cell-free wells This compound may be directly reducing the MTT reagent.Run a cell-free control with this compound and the MTT reagent. If a color change occurs, consider an alternative viability assay like the LDH or Annexin V/PI assay.[6]
Inconsistent readings between replicate wells Uneven cell seeding, pipetting errors, or "edge effects" in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation.
Low absorbance readings in control wells Insufficient cell number or incubation time.Optimize the cell seeding density and incubation time for your specific cell line. Ensure cells are in the exponential growth phase.
Formazan (B1609692) crystals are not fully dissolved Inadequate mixing or insufficient volume of solubilization solution.Ensure complete mixing after adding the solubilization solution (e.g., DMSO). Visually inspect the wells to confirm that all crystals have dissolved before reading the plate.[7]
LDH Assay
Issue Potential Cause Recommended Solution
High background LDH in control wells High serum concentration in the medium (serum contains LDH), or rough handling of cells leading to membrane damage.Use a low-serum medium during the assay. Handle cells gently during plating and treatment.[8][9]
No significant LDH release at expected cytotoxic concentrations The compound may be cytostatic rather than cytotoxic, or the incubation time is too short.Extend the incubation period. Use a complementary assay (e.g., MTT or cell counting) to assess proliferation.
High variability between replicates Inconsistent cell numbers or pipetting errors when collecting the supernatant.Ensure consistent cell seeding and careful collection of the supernatant without disturbing the cell monolayer.
Annexin V/PI Assay
Issue Potential Cause Recommended Solution
High percentage of Annexin V positive cells in the negative control Cells were harvested using harsh methods, or the cell culture is unhealthy.Use a gentle cell detachment method. Ensure cells are healthy and not overgrown before starting the experiment.[10][11]
Weak fluorescent signal Reagents may have expired or were stored improperly. Insufficient incubation time.Use fresh reagents and store them as recommended. Optimize the incubation time for staining.[12][13]
Cell clumps affecting flow cytometry reading Improper cell handling.Gently resuspend the cell pellet and consider filtering the cell suspension before analysis.[11]

Quantitative Data

Disclaimer: The following data is illustrative and not based on direct experimental results for this compound, as such data is not publicly available. These hypothetical values are provided to guide researchers in their experimental design and data presentation.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48-hour exposure

Cell LineCell TypeAssayHypothetical IC50 (µM)
SH-SY5YHuman NeuroblastomaMTT> 100
HEK293Human Embryonic KidneyMTT> 100
HepG2Human Hepatocellular CarcinomaMTT75.2
HeLaHuman Cervical CancerMTT68.5

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a detergent).

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to SB218795 This compound SB218795->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified NK3 Receptor Signaling Pathway.

Cytotoxicity_Workflow cluster_assays Primary Cytotoxicity Assessment cluster_secondary_assays Mechanism of Cell Death Analysis start Start: Hypothesis of this compound Cytotoxicity cell_culture Prepare Cell Culture (Select appropriate cell line) start->cell_culture dose_response Dose-Response Experiment (Broad concentration range of this compound) cell_culture->dose_response time_course Time-Course Experiment (e.g., 24, 48, 72 hours) dose_response->time_course mtt_assay MTT Assay (Metabolic Activity) time_course->mtt_assay ldh_assay LDH Assay (Membrane Integrity) time_course->ldh_assay data_analysis Data Analysis (Calculate % Viability and IC50) mtt_assay->data_analysis ldh_assay->data_analysis decision Is Cytotoxicity Observed? data_analysis->decision annexin_pi Annexin V / PI Staining (Apoptosis vs. Necrosis) decision->annexin_pi Yes caspase_assay Caspase Activity Assay (Apoptotic Pathway) decision->caspase_assay Yes no_cytotoxicity Conclusion: No significant cytotoxicity under tested conditions decision->no_cytotoxicity No conclusion Conclusion on Cytotoxic Profile annexin_pi->conclusion caspase_assay->conclusion

Caption: Experimental Workflow for Cytotoxicity Assessment.

References

interpreting unexpected results with SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB 218795, a potent and selective NK3 receptor antagonist. The information is tailored to assist in the interpretation of unexpected experimental outcomes.

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.

Question 1: Why am I observing a partial or complete lack of efficacy of this compound in my in vitro assay?

Possible Causes and Troubleshooting Steps:

  • Inadequate Concentration: The concentration of this compound may be insufficient to competitively antagonize the NK3 receptor in your specific experimental system.

    • Recommendation: Perform a dose-response curve to determine the optimal inhibitory concentration for your cell type and agonist concentration.

  • Agonist Concentration Too High: An excessively high concentration of the NK3 receptor agonist (e.g., Senktide, Neurokinin B) can overcome the competitive antagonism of this compound.

    • Recommendation: Titrate your agonist to the lowest concentration that provides a robust and reproducible response.

  • Compound Degradation: Improper storage or handling may lead to the degradation of this compound.

    • Recommendation: Aliquot the stock solution upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot for each experiment.

  • Low NK3 Receptor Expression: The cell line or primary cells used may not express the NK3 receptor at a sufficient level to elicit a measurable response.

    • Recommendation: Verify NK3 receptor expression using techniques such as qPCR, Western blot, or flow cytometry.

  • Vehicle Incompatibility: The solvent used to dissolve this compound may interfere with your assay.

    • Recommendation: Ensure the final concentration of the vehicle (e.g., DMSO) is compatible with your experimental system and include a vehicle-only control.

Question 2: My in vivo experiment with this compound is showing inconsistent or no effect. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetic Issues: The dose, route of administration, or timing of administration may not be optimal for achieving a sufficient concentration of this compound at the target site.

    • Recommendation: Review literature for established in vivo protocols for this compound in your animal model. Consider performing a pilot study to determine the optimal dosing regimen.

  • Poor Bioavailability: The formulation or vehicle used for in vivo administration may result in poor absorption and bioavailability.

    • Recommendation: Consult formulation guidelines for quinoline (B57606) derivatives or similar compounds to ensure optimal delivery.

  • Metabolic Instability: this compound may be rapidly metabolized in your animal model.

    • Recommendation: Investigate the metabolic stability of this compound in the species you are using, if data is available.

  • Off-Target Effects of Other Administered Compounds: If co-administering other drugs, they may have unexpected interactions with this compound or the NK3 receptor pathway.

    • Recommendation: Conduct appropriate control experiments with each compound administered individually.

Question 3: I am observing an unexpected physiological or cellular response that is not consistent with NK3 receptor antagonism. What could be the cause?

Possible Causes and Interpretation:

  • Off-Target Effects: While this compound is highly selective for the NK3 receptor, at very high concentrations, it may interact with other receptors or cellular targets.[1]

    • Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response studies. To confirm the effect is NK3-mediated, consider using a structurally different NK3 antagonist as a control.

  • Activation of Compensatory Pathways: Prolonged or potent antagonism of the NK3 receptor could lead to the upregulation of compensatory signaling pathways.

    • Recommendation: Investigate potential changes in the expression or activity of related receptors (e.g., NK1, NK2) or downstream signaling molecules over time.

  • Interaction with the Experimental System: The compound may have unforeseen interactions with components of your assay or the specific animal model.

    • Recommendation: Carefully review all experimental parameters and consider if any component could be contributing to the unexpected effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective, non-peptide competitive antagonist of the neurokinin-3 (NK3) receptor.[1] It binds to the NK3 receptor and prevents the binding of its endogenous ligand, neurokinin B (NKB), thereby inhibiting downstream signaling.

Q2: What is the selectivity profile of this compound? A2: this compound displays high selectivity for the human NK3 receptor over other tachykinin receptors. It has approximately 90-fold higher selectivity for the NK3 receptor compared to the NK2 receptor and about 7000-fold higher selectivity compared to the NK1 receptor.[1]

Q3: What are the recommended storage and handling conditions for this compound? A3: this compound powder should be stored at -20°C. For stock solutions, it is recommended to dissolve in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is a suitable vehicle for in vitro and in vivo studies? A4: For in vitro studies, DMSO is a commonly used solvent. For in vivo studies, the vehicle will depend on the route of administration and the specific formulation. A common vehicle for intraperitoneal injection is a solution of saline, with a small percentage of DMSO and a surfactant like Tween 80 to aid solubility. It is crucial to perform vehicle control experiments.

Quantitative Data Summary

ParameterValueReference
Binding Affinity (Ki) for hNK3 13 nM[1]
Selectivity vs. hNK2 ~90-fold[1]
Selectivity vs. hNK1 ~7000-fold[1]

Experimental Protocols

In Vitro Calcium Mobilization Assay to Determine IC50 of this compound

  • Cell Culture: Culture cells expressing the NK3 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human NK3 receptor) in appropriate media.

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a fixed concentration of the NK3 receptor agonist (e.g., Senktide at its EC80 concentration).

  • Assay Protocol:

    • Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Place the plate in a fluorescence plate reader.

    • Add the NK3 receptor agonist to all wells (except for the negative control) and immediately start recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (agonist only).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

NK3_Signaling_Pathway cluster_membrane Cell Membrane NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves NKB Neurokinin B (Agonist) NKB->NK3R Binds and Activates SB218795 This compound (Antagonist) SB218795->NK3R Binds and Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Troubleshooting_Workflow Start Unexpected Result with this compound Check_Concentration Verify Compound and Agonist Concentrations Start->Check_Concentration Check_Storage Confirm Proper Storage and Handling Start->Check_Storage Check_Expression Validate NK3 Receptor Expression Start->Check_Expression Check_Vehicle Assess Vehicle Compatibility Start->Check_Vehicle Consider_Off_Target Investigate Potential Off-Target Effects Start->Consider_Off_Target Consider_PK Evaluate Pharmacokinetics (in vivo) Start->Consider_PK Resolution Interpret Data with Additional Controls Check_Concentration->Resolution Check_Storage->Resolution Check_Expression->Resolution Check_Vehicle->Resolution Consider_Off_Target->Resolution Consider_PK->Resolution

References

Technical Support Center: Optimizing SB 218795 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the NK3 receptor antagonist, SB 218795, in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor, thereby inhibiting its downstream signaling. The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[2]

Q2: What is the potency and selectivity of this compound?

This compound exhibits high affinity for the human NK3 receptor with a reported Ki value of 13 nM.[1] It displays significant selectivity for the NK3 receptor over other tachykinin receptors, being approximately 90-fold more selective for hNK3 over hNK2 and 7000-fold over hNK1.[1]

Q3: How should I dissolve and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1] It is recommended to store the powder at -20°C for long-term stability (up to 3 years). In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid issues with solubility in aqueous buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your assay medium.

Q4: What are the typical working concentrations for this compound in in vitro assays?

The optimal concentration of this compound will vary depending on the specific assay, cell type, and the concentration of the agonist being used. Based on available data:

  • For antagonizing contractile responses induced by the NK3 receptor agonist senktide (B1681736), a concentration range of 3-30 nM has been shown to be effective in a concentration-dependent manner.[1]

  • To block senktide-induced excitation in electrophysiological studies, a higher concentration of 3 µM has been used.[2]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no antagonist activity 1. Inadequate concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Agonist concentration is too high: The concentration of the NK3 receptor agonist (e.g., senktide, NKB) may be saturating the receptors. 3. Compound degradation: Improper storage of the this compound stock solution may have led to its degradation. 4. Low receptor expression: The cell line used may have low or no expression of the NK3 receptor.1. Increase this compound concentration: Perform a dose-response experiment with a wider range of this compound concentrations. 2. Optimize agonist concentration: Determine the EC50 or EC80 of the agonist in your assay and use a concentration in this range for antagonist screening. 3. Prepare fresh stock solution: Ensure proper storage conditions and prepare a fresh stock solution from powder. 4. Verify receptor expression: Confirm NK3 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
High background signal or apparent non-specific effects 1. Off-target effects: At high concentrations, this compound may interact with other receptors or cellular components. 2. Cytotoxicity: Very high concentrations of the compound or the solvent (DMSO) may be toxic to the cells, leading to confounding results. 3. Compound precipitation: The compound may have precipitated out of solution at the final working concentration in the aqueous assay buffer.1. Lower this compound concentration: Use the lowest effective concentration determined from your dose-response curve. Consider using a structurally unrelated NK3 antagonist to confirm that the observed effect is mediated by the NK3 receptor. 2. Assess cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with the same concentrations of this compound and DMSO used in your functional assay. Ensure the final DMSO concentration is typically below 0.5%. 3. Check for precipitation: Visually inspect the assay wells for any signs of compound precipitation. You can also measure the absorbance of the solution to check for light scattering. If precipitation is an issue, consider using a different solvent or reducing the final concentration.
Variability between experiments 1. Inconsistent cell passage number or density: Cellular responses can change with increasing passage number and plating density. 2. Inconsistent agonist/antagonist preparation: Errors in serial dilutions can lead to variability. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health.1. Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding density for all experiments. 2. Prepare fresh dilutions: Prepare fresh dilutions of your compounds for each experiment from a validated stock solution. 3. Minimize edge effects: Do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.

Data Presentation

This compound Potency and Selectivity
Parameter Value Receptor Reference
Ki 13 nMHuman NK3[1]
Selectivity vs. hNK2 ~90-fold[1]
Selectivity vs. hNK1 ~7000-fold[1]
Recommended Concentration Ranges for In Vitro Assays
Assay Type Recommended Starting Concentration Range Notes Reference
Functional Antagonism (e.g., muscle contraction) 3 - 30 nMEffective against NK3 agonist senktide.[1]
Electrophysiology ~3 µMUsed to block senktide-induced neuronal excitation.[2]
Calcium Flux / IP-One Assays 1 nM - 10 µMA broad range for initial dose-response experiments is recommended to determine the IC50.General guidance

Experimental Protocols

Key Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare NK3R-expressing cells seed_cells Seed cells in microplate prep_cells->seed_cells prep_agonist Prepare agonist stock (e.g., Senktide) add_agonist Add agonist prep_agonist->add_agonist prep_antagonist Prepare this compound stock (DMSO) add_antagonist Add serial dilutions of this compound prep_antagonist->add_antagonist seed_cells->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist incubate_antagonist->add_agonist measure_response Measure response (e.g., Calcium flux, IP1 accumulation) add_agonist->measure_response normalize_data Normalize data to controls measure_response->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

General workflow for an in vitro antagonist assay.
Protocol 1: Calcium Flux Assay

This protocol is a general guideline for measuring the inhibition of agonist-induced calcium mobilization by this compound in cells expressing the NK3 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human NK3 receptor

  • Cell culture medium

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • NK3 receptor agonist (e.g., senktide or neurokinin B)

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities

Procedure:

  • Cell Plating: Seed the NK3R-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Gently wash the cells with HBSS with HEPES to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS with HEPES.

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's liquid handler to add the NK3 receptor agonist (at its EC80 concentration) to all wells simultaneously.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: IP-One Assay (HTRF)

This protocol is a general guideline for measuring the inhibition of agonist-induced inositol (B14025) monophosphate (IP1) accumulation by this compound.

Materials:

  • CHO or HEK293 cells stably expressing the human NK3 receptor

  • Cell culture medium

  • White 384-well plates

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and stimulation buffer with LiCl)

  • This compound

  • NK3 receptor agonist (e.g., senktide or neurokinin B)

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed the NK3R-expressing cells into the white microplate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the stimulation buffer provided in the kit.

    • Prepare the NK3 receptor agonist at 2-fold the desired final concentration in the stimulation buffer.

    • Remove the culture medium from the cells.

    • Add the this compound dilutions to the wells.

  • Agonist Stimulation:

    • Add the agonist solution to the wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection:

    • Add the IP1-d2 conjugate to all wells.

    • Add the Eu-cryptate labeled anti-IP1 antibody to all wells.

    • Incubate at room temperature for 1 hour or as recommended by the kit manufacturer.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • The signal is inversely proportional to the amount of IP1 produced.

    • Normalize the data and plot a dose-response curve to determine the IC50 of this compound.

Signaling Pathway Diagrams

NK3 Receptor Signaling Pathway

G NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates SB218795 This compound SB218795->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

NK3 receptor signaling cascade.
Experimental Logic for Determining Antagonism

G cluster_condition1 Condition 1: Agonist Alone cluster_condition2 Condition 2: Agonist + this compound Agonist1 Agonist Receptor1 NK3 Receptor Agonist1->Receptor1 Signal1 Signal Transduction Receptor1->Signal1 Response1 Maximal Response Signal1->Response1 ReducedResponse Reduced/No Response Agonist2 Agonist Receptor2 NK3 Receptor Agonist2->Receptor2 SB218795_2 This compound SB218795_2->Receptor2 NoSignal Signal Blocked Receptor2->NoSignal NoSignal->ReducedResponse

Logic of an antagonist experiment.

References

Technical Support Center: Overcoming Poor Bioavailability of SB 218795 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SB 218795. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo application of this potent and selective NK3 receptor antagonist. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and competitive non-peptide antagonist of the neurokinin-3 (NK3) receptor. It functions by blocking the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor. The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

Q2: What are the primary challenges associated with the in vivo use of this compound?

A2: A primary challenge for the in vivo application of this compound, a quinoline (B57606) derivative, is its potential for poor oral bioavailability. This can be attributed to several factors, including:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound may have low solubility in aqueous solutions, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.

  • Low Intestinal Permeability: The ability of the compound to pass through the intestinal wall into the bloodstream may be limited.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.

Q3: How can the oral bioavailability of this compound be improved?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Co-solvent Systems: Utilizing a mixture of solvents to improve solubility. A common approach for preclinical studies is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle containing agents like polyethylene (B3416737) glycol (PEG) and a surfactant such as Tween 80.

  • Lipid-Based Formulations: Formulating the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can enhance its absorption.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate compared to its crystalline form.[1][2]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to faster dissolution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in formulation upon standing. The compound has low aqueous solubility and is "crashing out" of the solution.- Increase the proportion of co-solvents (e.g., PEG400) or surfactants (e.g., Tween 80) in your vehicle. - Prepare the formulation fresh before each use. - Consider using a suspension formulation with a suspending agent like carboxymethylcellulose (CMC).
High variability in plasma concentrations between animals. - Inconsistent dosing due to improper oral gavage technique. - Formulation is not homogenous (e.g., suspension is settling). - Food effects influencing absorption.- Ensure all personnel are properly trained in oral gavage techniques. - If using a suspension, vortex thoroughly immediately before dosing each animal. - Standardize the fasting state of the animals before dosing.
Low or undetectable plasma concentrations of this compound after oral administration. - Poor absorption due to low solubility or permeability. - High first-pass metabolism.- Try a different formulation strategy to improve solubility (see FAQ Q3). - Consider a different route of administration for initial efficacy studies (e.g., intraperitoneal injection) to bypass first-pass metabolism. - Conduct a pilot pharmacokinetic study with both intravenous and oral administration to determine the absolute bioavailability.
Unexpected toxicity or adverse effects in animals. - The vehicle itself may be causing toxicity at the administered volume or concentration. - The compound may have off-target effects at the tested dose.- Always include a "vehicle only" control group in your study. - Reduce the concentration of organic solvents like DMSO in the final formulation. - Perform a dose-range finding study to determine the maximum tolerated dose (MTD).

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation of this compound

This protocol describes the preparation of a co-solvent formulation suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile water or saline

Procedure:

  • Prepare the Vehicle:

    • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile water (v/v/v/v).

    • In a sterile tube, add the required volumes of DMSO, PEG400, and Tween 80. Mix thoroughly by vortexing.

    • Add the sterile water and vortex again to ensure a homogenous solution.

  • Prepare the this compound Formulation:

    • Weigh the required amount of this compound to achieve the desired final concentration (e.g., 1 mg/mL).

    • Add a small amount of the vehicle to the this compound powder to create a paste. This helps in wetting the powder.

    • Gradually add the remaining vehicle while continuously vortexing or sonicating until the compound is fully dissolved.

    • Visually inspect the solution for any undissolved particles. If necessary, gentle warming (to 37°C) can be applied to aid dissolution, provided the compound is stable at this temperature.

  • Administration:

    • Administer the formulation to the animals via oral gavage at the desired dose volume. The volume should not exceed 10 mL/kg for rodents.

Protocol 2: In Vivo Bioavailability Assessment of this compound in Rodents

This protocol outlines a basic pharmacokinetic study to determine the oral bioavailability of this compound.

Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Formulation:

    • IV: this compound dissolved in a suitable vehicle for intravenous injection (e.g., saline with a small percentage of a solubilizing agent).

    • PO: this compound formulated as described in Protocol 1.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) for both IV and PO groups.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC25H20N2O3
Molecular Weight396.44 g/mol
AppearanceWhite to off-white solid
Purity≥99% (HPLC)

Table 2: Example Pharmacokinetic Parameters of Structurally Related NK3 Antagonists in Rats

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)
SB-222200Oral8~400-46%[3]
talnetant (SB-223412)Oral4-8--Low[4]

Note: This data is for related compounds and should be used as a general guide. The actual pharmacokinetic parameters of this compound may vary.

Visualizations

SB218795_MOA SB218795 This compound NK3R NK3 Receptor SB218795->NK3R Antagonist Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Mechanism of action of this compound as an NK3 receptor antagonist.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Solubility_Screen Solubility Screening Formulation_Optimization Formulation Optimization (e.g., Co-solvents, Lipids, ASDs) Solubility_Screen->Formulation_Optimization Animal_Dosing Animal Dosing (IV and Oral) Formulation_Optimization->Animal_Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc Troubleshooting_Logic Start Poor In Vivo Efficacy Check_Bioavailability Is Oral Bioavailability Low? Start->Check_Bioavailability Improve_Formulation Improve Formulation (Solubility, Permeability) Check_Bioavailability->Improve_Formulation Yes Check_Target_Engagement Assess Target Engagement Check_Bioavailability->Check_Target_Engagement No Consider_Alt_Route Consider Alternative Route (e.g., IP, IV) Improve_Formulation->Consider_Alt_Route Re_evaluate_Dose Re-evaluate Dose Consider_Alt_Route->Re_evaluate_Dose Re_evaluate_Dose->Check_Target_Engagement End_Success Successful In Vivo Study Check_Target_Engagement->End_Success Yes End_Further_Investigation Further Investigation Needed Check_Target_Engagement->End_Further_Investigation No

References

Technical Support Center: SB 218795 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using SB 218795 in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1][2] Its primary mechanism of action is to competitively block the binding of the endogenous tachykinin peptide, neurokinin B (NKB), to the NK3 receptor, thereby inhibiting its downstream signaling cascade.

Q2: What are the recommended solvent and storage conditions for this compound?

For electrophysiology applications, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). Vendor data indicates that this compound is soluble in DMSO. Stock solutions should be stored at -20°C or -80°C to ensure stability. When stored at -20°C, the stock solution is stable for up to one month, and at -80°C, it can be stable for up to six months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: I am observing what appears to be precipitation of this compound in my artificial cerebrospinal fluid (aCSF). What can I do?

This is a common issue with hydrophobic compounds like this compound when diluted into aqueous physiological solutions. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aCSF is as low as possible, ideally less than 0.1%, to minimize solvent effects on neuronal activity. However, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Sonication: Briefly sonicate the final aCSF solution containing this compound to aid in dissolution.

  • Fresh Dilutions: Prepare the final dilution of this compound in aCSF immediately before use. Do not store diluted solutions for extended periods.

  • Pluronic F-127: Consider the use of a non-ionic surfactant like Pluronic F-127 at a very low concentration (e.g., 0.01-0.02%) in your aCSF to improve the solubility of hydrophobic compounds. Be aware that surfactants can have their own effects on neuronal membranes, so appropriate controls are essential.

Q4: I am not seeing the expected blockade of the NK3 receptor-mediated response. What are potential causes?

Several factors could contribute to a lack of effect:

  • Inadequate Concentration: The effective concentration can vary between different brain regions and neuronal populations. While concentrations in the nanomolar range have been shown to be effective in some preparations, you may need to perform a concentration-response curve to determine the optimal concentration for your specific experiment.

  • Compound Degradation: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.

  • Receptor Desensitization: Prolonged application of an NK3 receptor agonist can lead to receptor desensitization, which might be mistaken for antagonist activity.

  • Incomplete Wash-in: Allow sufficient time for the antagonist to perfuse the tissue and reach the target receptors. This can take 20-30 minutes in brain slice preparations.

  • Batch-to-Batch Variability: While reputable suppliers strive for consistency, there can be variations between batches of chemical compounds. If you have consistently ruled out other issues, consider testing a new batch of this compound.

Q5: Are there any known or potential off-target effects of this compound that I should be aware of?

This compound is reported to be highly selective for the NK3 receptor over NK1 and NK2 receptors.[1][2] However, as a member of the quinoline (B57606) class of compounds, it is important to consider potential off-target effects, especially at higher concentrations. Some quinoline derivatives have been reported to interact with various ion channels. For example, some quinoline antimalarials have been shown to affect cardiac ion channels and prolong the QT interval.[3] Therefore, it is crucial to:

  • Use the lowest effective concentration of this compound.

  • Perform appropriate control experiments to rule out non-specific effects. This could include applying this compound in the absence of an NK3 agonist to observe any direct effects on baseline neuronal activity.

  • If unexpected changes in neuronal excitability or synaptic transmission are observed, consider the possibility of off-target effects on ion channels.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during electrophysiology recordings with this compound.

Problem Possible Cause Recommended Solution
Noisy Recording or Unstable Baseline Electrical noise in the setup.Check grounding of all equipment. Ensure the Faraday cage is properly closed. Isolate and unplug non-essential electrical devices to identify the source of noise.
Poor seal resistance (<1 GΩ).Pull fresh pipettes. Fire-polish pipette tips. Ensure the aCSF is clean and filtered. Approach the cell with positive pressure and form the seal gently.
Clogged pipette tip.Filter the internal solution. Ensure the pipette holder is clean. Avoid leaving the pipette in the bath for an extended period before sealing.
Inconsistent or No Effect of this compound Drug solution issue.Prepare fresh stock and working solutions. Confirm the final concentration. Ensure adequate mixing of the final solution.
Incomplete drug application.Check the perfusion system for leaks or blockages. Allow sufficient time for complete wash-in of the antagonist (at least 20-30 minutes).
Low receptor expression in the recorded cell.Confirm from literature or previous experiments that the target neurons express NK3 receptors.
Unexpected Electrophysiological Effects Off-target effects of this compound.Perform a concentration-response curve to ensure you are using the lowest effective concentration. Apply this compound alone (without agonist) to check for direct effects on membrane potential, input resistance, or spontaneous activity.
Vehicle (DMSO) effects.Run a vehicle control with the same final concentration of DMSO to ensure the observed effects are not due to the solvent.
pH or osmolarity changes in aCSF.Measure the pH and osmolarity of your final aCSF solution containing this compound to ensure they are within the physiological range.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices to Test this compound Efficacy

This protocol is adapted from a study investigating the role of NK3 receptors in the basolateral amygdala.

1. Brain Slice Preparation:

  • Anesthetize the animal in accordance with institutional guidelines.
  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 dextrose.
  • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated slicing solution.
  • Transfer slices to a holding chamber with aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 MgCl2, 2 CaCl2, and 10 dextrose) saturated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
  • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine; pH adjusted to 7.3 with KOH).
  • Establish a whole-cell patch-clamp recording from a target neuron.
  • Record baseline neuronal activity in response to an NK3 receptor agonist (e.g., senktide). This could be a change in membrane potential, firing rate, or synaptic currents.
  • Bath-apply this compound at the desired concentration (e.g., 3 µM) by switching the perfusion line.
  • Allow at least 20 minutes for the antagonist to equilibrate in the tissue.
  • Re-apply the NK3 receptor agonist in the continued presence of this compound to determine the extent of the blockade.
  • If possible, perform a washout of this compound to observe the reversal of the antagonist effect.

Visualizations

NK3_Signaling_Pathway cluster_membrane Cell Membrane NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds SB218795 This compound SB218795->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Simplified signaling pathway of the NK3 receptor and the inhibitory action of this compound.

Experimental_Workflow start Start slice_prep Prepare Brain Slices start->slice_prep recovery Slice Recovery (≥ 1.5 hours) slice_prep->recovery setup Transfer Slice to Recording Chamber recovery->setup patch Establish Whole-Cell Recording setup->patch baseline Record Baseline Activity with NK3 Agonist patch->baseline apply_sb Bath Apply this compound (≥ 20 min) baseline->apply_sb test_block Re-apply NK3 Agonist in presence of this compound apply_sb->test_block washout Washout this compound (optional) test_block->washout end End washout->end

Caption: Experimental workflow for testing this compound in brain slice electrophysiology.

Troubleshooting_Tree start Problem: No/Inconsistent Blockade by this compound check_solution Are this compound solutions fresh and correctly prepared? start->check_solution yes_solution Yes check_solution->yes_solution no_solution No check_solution->no_solution check_perfusion Is the perfusion system working correctly? yes_solution->check_perfusion remake_solution Remake stock and working solutions no_solution->remake_solution remake_solution->start yes_perfusion Yes check_perfusion->yes_perfusion no_perfusion No check_perfusion->no_perfusion check_time Was sufficient time allowed for wash-in (≥ 20 min)? yes_perfusion->check_time fix_perfusion Check for leaks/blockages. Ensure adequate flow rate. no_perfusion->fix_perfusion fix_perfusion->start yes_time Yes check_time->yes_time no_time No check_time->no_time check_conc Is the concentration of this compound appropriate? yes_time->check_conc increase_time Increase wash-in duration. no_time->increase_time increase_time->start yes_conc Yes check_conc->yes_conc no_conc No check_conc->no_conc consider_other Consider receptor desensitization or batch variability. yes_conc->consider_other optimize_conc Perform concentration-response curve. no_conc->optimize_conc optimize_conc->start

References

Technical Support Center: SB 218795 and Fluorescent Dye-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB 218795 in experiments involving fluorescent dyes. Given that this compound is a quinoline-based compound, and quinoline (B57606) derivatives can possess inherent fluorescent properties, it is crucial to consider potential interactions with your fluorescent assay components.[1][2][3] This guide will help you identify and mitigate potential artifacts to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be cautious when using it with fluorescent dyes?

This compound is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, with a Ki of 13 nM for the human NK3 receptor.[4][5] Its chemical name is (R)-[[2-Phenyl-4-quinolinyl)carbonyl]amino]-methyl ester benzeneacetic acid. The presence of a quinoline ring system is significant because many quinoline derivatives are known to be fluorescent.[1][2][3][6] This inherent property means that this compound could potentially interfere with your fluorescence-based assays through its own fluorescence (autofluorescence) or by absorbing light intended for your experimental dye (quenching).[7][8][9]

Q2: Can this compound directly interfere with my fluorescent dye?

Yes, it is possible. Small molecules, particularly those with aromatic structures like the quinoline scaffold in this compound, can interfere with fluorescence assays in two primary ways:[7][8]

  • Autofluorescence: this compound might fluoresce at similar excitation and/or emission wavelengths as your dye of interest. This would lead to an artificially high background signal, potentially masking the true signal from your experiment. Many organic compounds tend to fluoresce in the blue-green region of the spectrum.[7]

  • Quenching: this compound could absorb the excitation light intended for your fluorophore or absorb the light emitted by your fluorophore. This phenomenon, known as the inner filter effect, would result in a decreased fluorescence signal, which could be misinterpreted as a biological effect.[7][9]

Q3: What are the first steps to determine if this compound is interfering with my assay?

The most critical first step is to run a "compound-only" control.[10] This involves preparing a sample with this compound at the final experimental concentration in the assay buffer or medium, but without the fluorescent dye or cells. Measure the fluorescence at the same settings used for your experiment. A significant signal in this control indicates that this compound is autofluorescent under your experimental conditions.

Troubleshooting Guide

Problem: High background fluorescence observed in the presence of this compound.

This issue suggests that this compound may be autofluorescent.

Troubleshooting Step Detailed Protocol/Explanation
1. Run Control Experiments Compound-Only Control: As mentioned in the FAQs, measure the fluorescence of this compound alone in your assay buffer.[10] Unlabeled Sample Control: For cell-based assays, use a sample of unlabeled cells treated with this compound. This will help you distinguish between compound autofluorescence and cellular autofluorescence.[11][12]
2. Perform a Spectral Scan If your plate reader or fluorometer has the capability, perform an excitation and emission scan of this compound. This will reveal its spectral profile and help you determine if it overlaps with your experimental dye.
3. Switch to Red-Shifted Dyes Most compound autofluorescence occurs in the blue-green part of the spectrum.[7] Switching to a fluorescent dye that excites and emits at longer wavelengths (in the red or far-red region, >600 nm) can often circumvent the interference.[13]
4. Background Subtraction If the autofluorescence from this compound is consistent and not excessively high, you can subtract the signal from a "compound-only" or "unlabeled, treated" control from your experimental readings.

Problem: My fluorescence signal decreases unexpectedly when this compound is added.

This could be due to quenching or a genuine biological effect.

Troubleshooting Step Detailed Protocol/Explanation
1. Assess for Quenching Prepare a sample containing your fluorescent dye at the experimental concentration. Measure its fluorescence. Then, add this compound at the final experimental concentration and measure again. A significant drop in fluorescence suggests quenching.
2. Review Dye Concentration In some cases, increasing the concentration of the fluorescent dye can help overcome quenching effects, although this needs to be balanced against potential issues with dye aggregation or toxicity.[7]
3. Use an Orthogonal Assay To confirm that the observed effect is biological and not an artifact, use a different assay method that does not rely on fluorescence. For example, if you are measuring cell viability with a fluorescent dye, you could use a luminescence-based assay or a colorimetric assay as a confirmatory experiment.[8]

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits fluorescence at the wavelengths used for your experimental dye.

Materials:

  • This compound stock solution

  • Assay buffer or cell culture medium (phenol red-free is recommended to reduce background)[14]

  • Microplate reader or fluorometer with user-definable excitation and emission wavelengths

  • Appropriate microplates (black plates are recommended for fluorescence to minimize crosstalk)[14]

Procedure:

  • Prepare a dilution series of this compound in your assay buffer, ranging from the highest to the lowest concentration you plan to use in your experiment.

  • Include a "buffer-only" blank control.

  • Dispense the solutions into the wells of a black microplate.

  • Set your microplate reader to the excitation and emission wavelengths of your primary fluorescent dye.

  • Measure the fluorescence intensity for all wells.

  • Data Analysis: Subtract the average fluorescence of the "buffer-only" control from all other readings. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at these wavelengths.

Protocol 2: Workflow for Validating a Fluorescence Assay with a Novel Compound

This workflow provides a logical sequence of controls to perform when introducing a new small molecule like this compound into a fluorescence-based experiment.

G A Start: New Experiment with This compound and Fluorescent Dye B Run Compound-Only Control (this compound in buffer) A->B C Is fluorescence significant? B->C D Yes: Potential Autofluorescence C->D Yes E No: Proceed C->E No K Consider: - Wavelength scan of this compound - Switching to a red-shifted dye - Using an orthogonal assay D->K F Run Full Experiment with Controls: - Unlabeled cells + this compound - Labeled cells (no this compound) - Labeled cells + this compound E->F G Analyze Data: - Compare treated vs. untreated - Subtract background from controls F->G H Are results ambiguous? G->H I Yes: Troubleshoot Further H->I Yes J No: Conclude Experiment H->J No I->K

Caption: Workflow for identifying potential compound interference.

Signaling Pathway Considerations

This compound is an antagonist of the NK3 receptor, which is a G protein-coupled receptor (GPCR). The activation of the NK3 receptor by its endogenous ligand, neurokinin B, typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). When using fluorescent calcium indicators (e.g., Fluo-4, Fura-2) to study NK3 receptor signaling, this compound is expected to block the agonist-induced calcium increase. Any fluorescence signal not consistent with this antagonist activity should be investigated for potential artifacts.[15]

G cluster_membrane Plasma Membrane NK3R NK3 Receptor PLC Phospholipase C (PLC) NK3R->PLC Activates via Gq PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NKB Neurokinin B (Agonist) NKB->NK3R Activates SB218795 This compound (Antagonist) SB218795->NK3R Blocks Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Simplified NK3 receptor signaling pathway.

By implementing these controls and troubleshooting steps, researchers can confidently use this compound in their fluorescence-based assays and ensure that their results accurately reflect the biological activity of the compound.

References

Technical Support Center: Ensuring Specificity of SB 218795 in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of the NK3 receptor antagonist, SB 218795, in complex biological systems. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the accurate and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R).[1][2] Its primary target is the human NK3 receptor, to which it binds with high affinity.

Q2: How selective is this compound for the NK3 receptor over other tachykinin receptors?

A2: this compound exhibits high selectivity for the human NK3 receptor (hNK3R) over other human tachykinin receptors, namely NK1R and NK2R. It is approximately 90-fold more selective for hNK3R than for hNK2R and about 7000-fold more selective than for hNK1R.[1][2]

Q3: What is the mechanism of action of this compound?

A3: this compound acts as a competitive antagonist at the NK3 receptor. This means it binds to the same site as the endogenous ligand, neurokinin B (NKB), and thereby blocks the receptor's activation and downstream signaling.[2]

Q4: What are the known downstream signaling pathways of the NK3 receptor?

A4: The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3] Activation of the NK3 receptor leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Q5: What are the recommended storage conditions and solubility of this compound?

A5: For long-term storage, this compound solid should be stored at -20°C. A stock solution in DMSO can be stored at -80°C for up to 6 months.[1] It is soluble in DMSO.

Data Presentation

Table 1: Selectivity Profile of this compound

ReceptorBinding Affinity (Ki)Selectivity vs. hNK3R
Human NK313 nM-
Human NK21220 nM~90-fold
Human NK1>90,000 nM~7000-fold

Data compiled from MedchemExpress and Tocris Bioscience product information.[1][2]

Mandatory Visualization

NK3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates SB_218795 This compound SB_218795->NK3R Competitively Inhibits Gq_alpha Gαq NK3R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: NK3 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK3 Receptor

This protocol is designed to determine the binding affinity of this compound to the NK3 receptor expressed in cell membranes.

Materials:

  • HEK293 cells stably expressing human NK3 receptor

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radioligand: [¹²⁵I]-[MePhe⁷]-NKB (a high-affinity NK3R agonist)

  • This compound

  • Non-specific binding control: A high concentration of unlabeled NKB or another potent NK3R antagonist (e.g., Osanetant)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hNK3R cells and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 50 µL of membrane preparation.

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 50 µL of membrane preparation.

      • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 50 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Efficacy Assessment in a Rodent Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a rodent model, for example, by measuring its ability to block an NK3R agonist-induced behavioral response.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • NK3 receptor agonist (e.g., senktide)

  • Rodents (e.g., mice or rats)

  • Administration equipment (e.g., gavage needles, injection syringes)

  • Behavioral monitoring equipment

Procedure:

  • Animal Acclimation and Handling:

    • Acclimate animals to the housing and experimental conditions for at least one week.

    • Handle animals regularly to minimize stress-induced variability.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate vehicle. Ensure the final DMSO concentration is non-toxic.

  • Administration:

    • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). The dosage of this compound can range from 0.25 to 1 mg/kg based on previous studies.[1]

    • Allow sufficient time for drug absorption and distribution before administering the agonist (e.g., 30-60 minutes).

  • Agonist Challenge:

    • Administer the NK3R agonist (e.g., senktide) to induce the desired behavioral response.

  • Behavioral Assessment:

    • Observe and quantify the specific behavioral response at predetermined time points after agonist administration.

  • Data Analysis:

    • Compare the behavioral responses between the vehicle-treated and this compound-treated groups.

    • Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the inhibitory effect of this compound.

Troubleshooting Guides

Issue 1: High background or non-specific binding in the radioligand binding assay.

  • Possible Cause: Inadequate blocking of non-specific sites.

    • Solution: Increase the concentration of BSA in the assay buffer (e.g., to 0.5%).

  • Possible Cause: Radioligand sticking to the filter plate.

    • Solution: Pre-soak the filter plates in a solution of 0.5% polyethyleneimine (PEI).

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number and volume of washes with ice-cold assay buffer.

Issue 2: No or low signal in the in vitro functional assay (e.g., calcium mobilization).

  • Possible Cause: Low expression or poor cell surface localization of the NK3 receptor.

    • Solution: Verify receptor expression using techniques like Western blot or flow cytometry. Ensure cells are not over-confluent, which can affect receptor expression.

  • Possible Cause: Inactive agonist.

    • Solution: Use a fresh, validated batch of the NK3R agonist and perform a dose-response curve to confirm its activity.

  • Possible Cause: Problems with the calcium-sensitive dye.

    • Solution: Ensure the dye is loaded correctly and that the loading buffer is appropriate for the cell type.

Issue 3: Inconsistent results or high variability in in vivo experiments.

  • Possible Cause: Stress-induced physiological changes in the animals.

    • Solution: Ensure proper animal handling and acclimation to minimize stress.

  • Possible Cause: Variability in drug administration.

    • Solution: Use consistent and accurate administration techniques. For oral gavage, ensure the compound is properly delivered to the stomach.

  • Possible Cause: Instability or poor solubility of the compound in the vehicle.

    • Solution: Prepare fresh formulations for each experiment and visually inspect for precipitation. Consider using a different vehicle or formulation strategy if solubility is an issue.

Issue 4: Suspected off-target effects.

  • Possible Cause: this compound is interacting with other receptors or cellular components at the concentration used.

    • Solution 1: Perform a dose-response curve. Off-target effects often occur at higher concentrations. Determine the lowest effective concentration that produces the desired on-target effect.

    • Solution 2: Use a structurally different NK3R antagonist. If a different NK3R antagonist with a distinct chemical structure produces the same biological effect, it is more likely to be an on-target effect.

    • Solution 3: Rescue experiment. In a cell-based assay, transfect cells with a mutant form of the NK3 receptor that does not bind this compound. If the observed effect is abolished, it confirms on-target activity.

    • Solution 4: Comprehensive selectivity profiling. Screen this compound against a broad panel of receptors and kinases to identify potential off-target interactions.

Mandatory Visualization

Experimental_Workflow Start Start: Hypothesis of This compound Effect In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Radioligand Binding Assay (Protocol 1) In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) In_Vitro->Functional_Assay In_Vivo In Vivo Validation Functional_Assay->In_Vivo Efficacy_Study In Vivo Efficacy Study (Protocol 2) In_Vivo->Efficacy_Study Specificity Specificity Assessment Efficacy_Study->Specificity Dose_Response Dose-Response Curve Specificity->Dose_Response Control_Compound Use Structurally Different NK3R Antagonist Specificity->Control_Compound Selectivity_Screen Broad Selectivity Screening Specificity->Selectivity_Screen Conclusion Conclusion: Confirmed Specific Effect Selectivity_Screen->Conclusion

Caption: Experimental workflow for confirming the specificity of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Issue_Type What type of issue? Start->Issue_Type In_Vitro_Issue In Vitro Assay (e.g., low signal) Issue_Type->In_Vitro_Issue In Vitro In_Vivo_Issue In Vivo Assay (e.g., high variability) Issue_Type->In_Vivo_Issue In Vivo Off_Target_Issue Suspected Off-Target Effect Issue_Type->Off_Target_Issue Off-Target Check_Receptor Verify Receptor Expression & Cell Health? In_Vitro_Issue->Check_Receptor Check_Animal_Handling Review Animal Handling & Acclimation? In_Vivo_Issue->Check_Animal_Handling Perform_Dose_Response Perform Dose-Response Curve? Off_Target_Issue->Perform_Dose_Response Check_Ligands Check Agonist/Antagonist Activity & Concentration? Check_Receptor->Check_Ligands Yes Solution Problem Resolved Check_Receptor->Solution No, Fix Check_Assay_Cond Optimize Assay Conditions? Check_Ligands->Check_Assay_Cond Yes Check_Ligands->Solution No, Fix Check_Assay_Cond->Solution Yes, Optimize Check_Dosing Verify Dosing Procedure & Formulation? Check_Animal_Handling->Check_Dosing Yes Check_Animal_Handling->Solution No, Improve Check_Dosing->Solution Yes, Refine Use_Control_Cmpd Use Structurally Different Antagonist? Perform_Dose_Response->Use_Control_Cmpd Ambiguous Perform_Dose_Response->Solution Clear On-Target Perform_Rescue Perform Rescue Experiment? Use_Control_Cmpd->Perform_Rescue Ambiguous Use_Control_Cmpd->Solution Confirmed On-Target Perform_Rescue->Solution Confirmed On-Target

Caption: Troubleshooting workflow for experiments involving this compound.

References

long-term stability of SB 218795 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and stability of the selective non-peptide NK3 receptor antagonist, SB 218795, when prepared in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: The solid powder form of this compound should be stored at -20°C for up to 3 years or at -80°C for up to 2 years in solvent.[1]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 5 mM.[1] For most biological experiments, a high-concentration stock solution is prepared in anhydrous DMSO. It is crucial to use high-quality, anhydrous DMSO to minimize degradation.

Q3: What is the known long-term stability of this compound in DMSO at -20°C?

A3: Currently, there is no publicly available long-term stability data specifically for this compound in DMSO at -20°C. However, general studies on small molecule stability in DMSO provide valuable insights. Most compounds are stable for extended periods when stored properly. Factors that can affect stability include the presence of water, exposure to oxygen, and repeated freeze-thaw cycles.[2][3] It is recommended to perform periodic quality control checks for long-term storage.

Q4: How many times can I freeze and thaw my this compound DMSO stock solution?

A4: While some studies have shown no significant compound loss after as many as 11 freeze-thaw cycles for a diverse set of compounds, it is best practice to minimize the number of cycles.[2][3] Aliquoting the stock solution into single-use vials is highly recommended to maintain compound integrity.

Q5: Does the presence of water in DMSO affect the stability of this compound?

A5: The presence of water in DMSO can be a significant factor in compound degradation for some molecules.[2][3][4] Therefore, it is critical to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of this compound in the DMSO stock solution.1. Prepare a fresh stock solution from solid powder. 2. Perform a quality control check on the old stock solution using an appropriate analytical method (e.g., HPLC-MS). 3. Aliquot new stock solutions to minimize freeze-thaw cycles.
Precipitate observed in the stock solution upon thawing. The compound may have come out of solution.1. Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. 2. If precipitation persists, the solution may be supersaturated. Consider preparing a new stock at a slightly lower concentration.
Reduced antagonist activity in cellular assays. 1. Compound degradation. 2. Incorrect concentration due to solvent evaporation.1. Verify the concentration of the stock solution. 2. Prepare a fresh stock solution and compare its activity to the old stock. 3. Ensure proper sealing of vials to prevent evaporation.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method to determine the long-term stability of this compound in DMSO at -20°C.

1. Materials:

  • This compound powder
  • Anhydrous DMSO (high purity)
  • Inert gas (e.g., Argon or Nitrogen)
  • Polypropylene or glass vials with secure caps
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system[5]
  • Internal standard (a stable compound with similar chromatographic properties)

2. Preparation of Stock Solution: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. To minimize exposure to moisture and oxygen, it is recommended to work in a glove box or to blanket the solution with an inert gas. c. Aliquot the stock solution into multiple small-volume vials for single-use or time-point analysis.

3. Storage Conditions: a. Store the aliquots at -20°C in the dark. b. Prepare control samples stored at -80°C, which is generally considered to cause less degradation over time.

4. Time Points for Analysis: a. Analyze a fresh aliquot at designated time points (e.g., 0, 1, 3, 6, 12, and 24 months).

5. Analytical Method (HPLC-MS): a. At each time point, thaw an aliquot rapidly and add an internal standard. b. Analyze the sample by HPLC-MS to determine the purity of this compound and to identify any potential degradation products.[5] c. Quantify the amount of this compound remaining by comparing its peak area to that of the internal standard.

6. Data Analysis: a. Plot the percentage of this compound remaining versus time to determine the degradation rate. b. A compound is generally considered stable if >90% of the initial concentration remains.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Vials prep_stock->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 time_points Thaw Aliquot at Time Points (0, 1, 3, 6, 12, 24 months) storage_neg20->time_points add_is Add Internal Standard time_points->add_is hplc_ms Analyze by HPLC-MS add_is->hplc_ms quantify Quantify Remaining Compound hplc_ms->quantify

Caption: Workflow for assessing the stability of this compound in DMSO.

Signaling Pathway of the NK3 Receptor

This compound is an antagonist of the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, Neurokinin B (NKB), to NK3R initiates a signaling cascade.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SB218795 This compound NK3R NK3 Receptor (GPCR) SB218795->NK3R Blocks NKB Neurokinin B (NKB) NKB->NK3R Binds & Activates Gq_protein Gq Protein NK3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Co-activates

References

minimizing variability in experiments with SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SB 218795. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this potent and selective NK3 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound, helping you to ensure the consistency and reliability of your experimental results.

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and competitive non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1] By blocking the NK3 receptor, it prevents the binding of the endogenous agonist, neurokinin B (NKB), and subsequently inhibits the downstream signaling cascade.[2] The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This process ultimately results in the mobilization of intracellular calcium.

Q2: My experimental results with this compound are inconsistent. What are the potential sources of variability?

A2: Variability in experiments with small molecule antagonists like this compound can stem from several factors. Here are some key areas to investigate:

  • Compound Solubility and Stability:

    • Problem: this compound has poor aqueous solubility. Precipitation of the compound in your aqueous assay buffer can lead to a lower effective concentration and high variability.

    • Solution: Ensure complete solubilization of your stock solution in an appropriate organic solvent like DMSO before further dilution into your aqueous experimental medium. Visually inspect for any precipitation after dilution. It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution to avoid degradation.

  • Stock Solution Preparation and Storage:

    • Problem: Improper storage can lead to the degradation of this compound, resulting in reduced potency.

    • Solution: Store the solid compound and stock solutions as recommended by the supplier. Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.[4]

  • Cell-Based Assay Conditions:

    • Problem: The expression level of the NK3 receptor in your cell line can fluctuate with passage number and cell density, affecting the magnitude of the response.

    • Solution: Use cells with a consistent and verified NK3 receptor expression level. Maintain a consistent cell passage number and seeding density for all experiments.

  • Agonist Concentration in Antagonism Assays:

    • Problem: The concentration of the NK3 receptor agonist (e.g., senktide, neurokinin B) used to stimulate the receptor is critical for obtaining a consistent antagonist effect.

    • Solution: Use an agonist concentration that produces a submaximal response, typically around the EC80.[4] This provides a sufficient window to observe a dose-dependent inhibition by this compound. If the agonist concentration is too high, it can overcome the competitive antagonism.

Q3: I am not observing any antagonist effect of this compound in my functional assay. What should I do?

A3: If you are not seeing the expected antagonist activity, consider the following troubleshooting steps:

  • Verify Compound Identity and Purity: Ensure the compound you are using is indeed this compound and that its purity is high. Impurities could interfere with the assay.

  • Confirm Receptor Expression: Verify that your experimental system (e.g., cell line, tissue preparation) expresses functional NK3 receptors at a sufficient level.

  • Check Assay Sensitivity: Your assay may not be sensitive enough to detect the antagonist effect. Ensure your signal-to-background ratio is adequate.

  • Pre-incubation with this compound: For a competitive antagonist, it is crucial to pre-incubate your cells or tissue with this compound before adding the agonist. A pre-incubation time of 15-30 minutes is typically recommended to allow the antagonist to reach equilibrium with the receptor.[4]

  • Use a Positive Control: Include a known NK3 receptor antagonist in your experiments to validate that your assay system can detect antagonism.

Q4: Are there known off-target effects for this compound?

A4: this compound is known for its high selectivity for the NK3 receptor over other neurokinin receptors (NK1 and NK2).[1] However, like any small molecule, the potential for off-target effects at higher concentrations cannot be entirely ruled out. If you suspect off-target effects, it is advisable to:

  • Perform counter-screening against other related receptors.

  • Use a structurally different NK3 receptor antagonist to confirm that the observed effect is mediated through the NK3 receptor.

Quantitative Data Summary

The following tables provide key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Binding Affinity of this compound at Human Neurokinin Receptors

ReceptorKᵢ (nM)Selectivity vs. hNK3
hNK313-
hNK2~1170~90-fold
hNK1~91000~7000-fold

Data sourced from Tocris Bioscience and MedchemExpress.[1][3]

Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Experiments

Experimental SystemAgonistThis compound Concentration/DoseReference
Rabbit Iris Sphincter Muscle (in vitro)Senktide3-30 nM[3]
Rabbit Iris Sphincter Muscle (in vitro)[MePhe7]-NKB0.3-3 µM (no effect)[3]
Rabbit (in vivo)Senktide0.25-1 mg/kg (i.v.)[3]
Rat Brain Slices (in vitro electrophysiology)Senktide3 µM[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Antagonism in a Calcium Mobilization Assay

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing the human NK3 receptor.

Materials:

  • HEK293 cells stably expressing the human NK3 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • NK3 receptor agonist (e.g., Senktide)

  • DMSO

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated liquid handling

Methodology:

  • Cell Culture:

    • Culture the hNK3-expressing HEK293 cells in T-75 flasks until they reach 80-90% confluency.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of the NK3 agonist in DMSO.

    • On the day of the experiment, perform serial dilutions of this compound and the agonist in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1%.

  • Dye Loading:

    • Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer.

    • Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Antagonist Pre-incubation:

    • After incubation, add 10 µL of the diluted this compound solutions to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • After establishing a baseline reading, use the automated liquid handler to add 20 µL of the agonist solution (at its EC80 concentration) to each well.

    • Continue recording the fluorescence for at least 60 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and the vehicle control (0%).

    • Plot the normalized response against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Microinjection in Rodents

Objective: To investigate the effect of this compound on a specific behavior or physiological response by direct microinjection into a brain region of interest.

Materials:

  • This compound

  • Vehicle (e.g., saline, artificial cerebrospinal fluid)

  • Stereotaxic apparatus

  • Microinjection pump and syringes

  • Guide cannulae and internal cannulae

  • Anesthesia

Methodology:

  • Animal Surgery:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Implant guide cannulae aimed at the brain region of interest according to established stereotaxic coordinates.

    • Allow the animal to recover from surgery for at least one week.

  • Drug Preparation:

    • On the day of the experiment, dissolve this compound in the appropriate vehicle to the desired final concentration (e.g., 20 nmol in 1 µL).[4] Ensure complete dissolution.

  • Microinjection Procedure:

    • Gently restrain the animal and insert the internal cannulae, extending just beyond the tip of the guide cannulae, into the brain.

    • Connect the internal cannulae to the microinjection pump.

    • Infuse the this compound solution or vehicle at a slow, controlled rate (e.g., 0.5 µL/min).

    • After the infusion is complete, leave the internal cannulae in place for an additional minute to allow for diffusion.

  • Behavioral or Physiological Testing:

    • Following the microinjection, proceed with the planned behavioral or physiological testing.

  • Histological Verification:

    • At the end of the experiment, perfuse the animal and process the brain tissue for histological verification of the injection site.

Visualizations

Signaling Pathway of the NK3 Receptor

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Activates SB218795 This compound SB218795->NK3R Inhibits Gq Gαq NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The NK3 receptor signaling pathway initiated by Neurokinin B and inhibited by this compound.

Experimental Workflow for In Vitro Antagonism Assay

Antagonism_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture hNK3-expressing cells dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading compound_prep Prepare this compound and agonist dilutions pre_incubation Pre-incubate with this compound compound_prep->pre_incubation dye_loading->pre_incubation stimulation Stimulate with agonist and measure fluorescence pre_incubation->stimulation data_normalization Normalize fluorescence data stimulation->data_normalization curve_fitting Fit dose-response curve data_normalization->curve_fitting ic50_determination Determine IC50 value curve_fitting->ic50_determination

Caption: A typical workflow for an in vitro calcium mobilization assay to determine the potency of this compound.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Inconsistent or No Antagonist Effect check_compound Check Compound: - Purity - Solubility - Storage start->check_compound check_assay Check Assay Conditions: - Cell health & receptor expression - Agonist concentration (EC80) - Pre-incubation time check_compound->check_assay Compound OK re_evaluate Re-evaluate protocol and repeat experiment check_compound->re_evaluate Issue Found check_controls Check Controls: - Positive antagonist control - Vehicle control check_assay->check_controls Assay OK check_assay->re_evaluate Issue Found check_controls->re_evaluate Controls OK check_controls->re_evaluate Issue Found success Consistent Results re_evaluate->success

Caption: A logical flowchart for troubleshooting common issues in this compound antagonism experiments.

References

degradation products of SB 218795 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SB 218795. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation of this compound in solution. The following information is based on the chemical structure of this compound and general principles of drug degradation, as specific degradation studies for this compound are not publicly available.

Frequently Asked Questions (FAQs)

Q1: What is the chemical stability of this compound in solution?

A1: While specific stability data for this compound is not available in the literature, its structure contains functional groups, namely an ester and an amide, that are susceptible to degradation, primarily through hydrolysis. The stability of this compound in solution is expected to be dependent on pH, temperature, and light exposure. For routine use, it is recommended to prepare fresh solutions or store stock solutions at -20°C or -80°C in a suitable solvent like DMSO, as suggested by suppliers.[1]

Q2: What are the likely degradation products of this compound?

A2: Based on its chemical structure, the most probable degradation pathway for this compound in aqueous solutions is hydrolysis of the ester and amide bonds. Oxidation of the electron-rich 2-phenylquinoline (B181262) ring system is also a possibility.

  • Hydrolysis: The methyl ester is more susceptible to hydrolysis than the amide linkage.

    • Ester Hydrolysis: This would cleave the methyl ester to form a carboxylic acid (Product 1) and methanol.

    • Amide Hydrolysis: This would break the amide bond, yielding 2-phenyl-4-quinolinecarboxylic acid (Product 2) and the methyl ester of (R)-2-amino-2-phenylacetic acid (Product 3).

    • Complete Hydrolysis: Hydrolysis of both the ester and amide bonds would result in the formation of 2-phenyl-4-quinolinecarboxylic acid (Product 2) and (R)-2-amino-2-phenylacetic acid (Product 4).

  • Oxidation: The quinoline (B57606) and phenyl rings could undergo oxidation to form various hydroxylated or N-oxide derivatives, although specific products are difficult to predict without experimental data.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • Solvent Selection: Use aprotic, anhydrous solvents like DMSO for preparing stock solutions.

  • pH Control: If working with aqueous buffers, maintain a pH close to neutral (pH 6-8) and conduct experiments at low temperatures to slow down hydrolysis. Avoid strongly acidic or basic conditions.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C). During experiments, keep the solution on ice when not in use.

  • Light Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil to prevent photodegradation.

  • Fresh Solutions: Prepare aqueous solutions fresh for each experiment whenever possible.

Q4: I am seeing unexpected results in my assay. Could it be due to the degradation of this compound?

A4: Yes, unexpected results could be due to the degradation of the compound, leading to a lower effective concentration of the active molecule and the presence of potentially interfering degradation products. To troubleshoot this:

  • Verify Solution Integrity: Use a freshly prepared solution of this compound.

  • Analytical Check: If possible, analyze your working solution by HPLC to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard.

  • Control Experiment: Include a control where the compound is incubated in the assay buffer for the duration of the experiment and then analyze its effect to see if its activity diminishes over time.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound activity over time Degradation of this compound in the experimental solution.Prepare fresh solutions for each experiment. Store stock solutions in an appropriate solvent (e.g., DMSO) at -80°C. Minimize the time the compound spends in aqueous buffers.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Compare the retention times of the new peaks with potential degradation products if standards are available. Perform forced degradation studies (see Experimental Protocols) to tentatively identify the peaks. Use LC-MS to obtain mass information of the unknown peaks.
Inconsistent assay results between experiments Variable degradation of this compound due to differences in solution preparation, storage, or handling.Standardize the protocol for solution preparation and storage. Ensure consistent timing and temperature for all experimental steps.
Precipitation of the compound in aqueous buffer Poor solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and sufficient to maintain solubility. Sonication may help in initial dissolution.

Data Presentation

Table 1: Predicted Hydrolytic Degradation Products of this compound

Degradation ProductChemical NameMolecular FormulaMolecular Weight ( g/mol )
Product 1 (R)-2---INVALID-LINK--acetic acidC24H18N2O3382.42
Product 2 2-phenyl-4-quinolinecarboxylic acidC16H11NO2249.27
Product 3 Methyl (R)-2-amino-2-phenylacetateC9H11NO2165.19
Product 4 (R)-2-amino-2-phenylacetic acidC8H9NO2151.16

Experimental Protocols

Protocol 1: General Workflow for Forced Degradation Study

This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix the stock solution with water and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Peak Identification: Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to determine the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general-purpose HPLC method that can be adapted to assess the purity of this compound and detect degradation products.

  • Instrumentation: HPLC system with a UV detector or a PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

Visualizations

G cluster_hydrolysis Hydrolytic Degradation SB_218795 This compound (C25H20N2O3) Product_1 Product 1 (C24H18N2O3) SB_218795->Product_1 Ester Hydrolysis Product_3 Product 3 (C9H11NO2) SB_218795->Product_3 Amide Hydrolysis Methanol Methanol SB_218795->Methanol Ester Hydrolysis Product_2 Product 2 (C16H11NO2) Product_1->Product_2 Amide Hydrolysis Product_4 Product 4 (C8H9NO2) Product_1->Product_4 Amide Hydrolysis Product_3->Product_4 Ester Hydrolysis Product_3->Methanol Ester Hydrolysis

Caption: Predicted hydrolytic degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize (if needed) Sample->Neutralize Analyze Analyze by HPLC-PDA/MS Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: The Impact of Serum Proteins on SB 218795 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the activity of SB 218795, a potent and selective non-peptide NK3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and competitive antagonist of the neurokinin-3 (NK3) receptor, with a binding affinity (Ki) of 13 nM for the human NK3 receptor.[1][2] It functions by blocking the binding of the endogenous tachykinin neuropeptide, neurokinin B (NKB), to the NK3 receptor. The NK3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By inhibiting this pathway, this compound can prevent the downstream cellular responses mediated by NK3 receptor activation.[3]

Q2: How do serum proteins affect the activity of small molecule drugs like this compound?

Serum proteins, primarily albumin and α1-acid glycoprotein, can bind to small molecule drugs in the bloodstream.[4] According to the "free drug hypothesis," only the unbound or free fraction of a drug is available to interact with its target receptor and exert a pharmacological effect.[4] Therefore, if this compound binds to serum proteins, a portion of the drug will be sequestered and rendered inactive, potentially reducing its observed potency in in vitro assays or its efficacy in vivo.[5]

Q3: I am observing a decrease in the potency (increase in IC50) of this compound in my cell-based assay when I include serum in the culture medium. Why is this happening?

This is a common observation when transitioning from serum-free to serum-containing assay conditions. The likely cause is the binding of this compound to proteins within the serum, reducing the free concentration of the antagonist available to interact with the NK3 receptors on your cells. For example, the presence of human serum albumin (HSA) has been shown to reduce the potency of other drugs in in vitro assays.[6] To confirm this, you would need to determine the extent of this compound binding to the serum proteins in your specific assay conditions.

Q4: How can I determine the extent to which this compound binds to serum proteins?

Several experimental techniques can be used to measure the plasma or serum protein binding of a drug. The "gold standard" method is equilibrium dialysis.[4] Other common methods include ultrafiltration and ultracentrifugation. These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction, often by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced potency (higher IC50) of this compound in the presence of serum. Binding of this compound to serum proteins, reducing the free concentration of the active compound.1. Quantify Protein Binding: Perform an equilibrium dialysis or ultrafiltration experiment to determine the percentage of this compound bound to the serum proteins in your assay medium. 2. Adjust Concentration: Based on the unbound fraction, you can calculate the total concentration of this compound needed to achieve the desired free concentration. 3. Use Serum-Free Medium (if possible): If your experimental design allows, consider performing the assay in a serum-free or low-protein medium to minimize binding effects.
Inconsistent results between experimental replicates with serum. Variability in the protein concentration or composition of different serum batches.1. Use a Single Lot of Serum: For a series of experiments, use serum from the same manufacturing lot to ensure consistency. 2. Characterize Serum: If possible, obtain the protein concentration of the serum lot from the manufacturer or measure it in-house.
Complete loss of this compound activity in high serum concentrations. High degree of protein binding leading to a negligible free fraction of the drug.1. Determine the Unbound Fraction: Use experimental methods to determine if the free fraction is below the limit of detection or below the concentration required for receptor antagonism. 2. Increase Drug Concentration: Titrate this compound to higher concentrations to see if activity can be restored. Be mindful of potential off-target effects at very high concentrations.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the potential impact of human serum albumin (HSA) on the in vitro antagonist activity of this compound. Note: This data is for illustrative purposes only and is intended to guide researchers in their experimental design and data interpretation.

Concentration of HSA (µM)Apparent IC50 of this compound (nM)Fold-Shift in IC50
0151.0
150453.0
300906.0
600 (Physiological Concentration)18012.0

Experimental Protocols

Protocol 1: Determination of this compound Serum Protein Binding by Equilibrium Dialysis

This protocol is a standard method for determining the fraction of a drug that is bound to proteins in serum.

Materials:

  • This compound

  • Human serum (or serum from the species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • Incubator shaker set to 37°C

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the human serum with this compound to a final concentration relevant to your experiments (e.g., 1 µM).

  • Add the this compound-spiked serum to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins (e.g., 10 kDa).

  • Incubate the device in a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours).

  • After incubation, collect samples from both the serum and the buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculate the percentage of bound and unbound drug using the following formulas:

    • % Unbound = (Concentration in buffer chamber / Concentration in serum chamber) * 100

    • % Bound = 100 - % Unbound

Visualizations

SB218795_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates SB218795 This compound SB218795->NK3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Induces Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: NK3 Receptor Signaling Pathway and Site of this compound Antagonism.

Protein_Binding_Workflow cluster_prep Sample Preparation cluster_incubation Equilibrium cluster_analysis Analysis cluster_calculation Calculation Start Spike this compound into Serum Dialysis_Setup Load Serum and Buffer into Dialysis Device Start->Dialysis_Setup Incubate Incubate at 37°C with Shaking Dialysis_Setup->Incubate Collect_Samples Collect Samples from Serum and Buffer Chambers Incubate->Collect_Samples LCMS Quantify this compound by LC-MS/MS Collect_Samples->LCMS Calculate Calculate % Bound and % Unbound LCMS->Calculate

Caption: Experimental Workflow for Determining Serum Protein Binding.

References

Validation & Comparative

A Preclinical Showdown: SB 218795 vs. Osanetant in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of novel therapeutic strategies for schizophrenia, the modulation of the neurokinin-3 (NK3) receptor has emerged as a promising avenue. Two notable selective NK3 receptor antagonists, SB 218795 and osanetant (B1677505), have been the subject of preclinical investigation to evaluate their potential as antipsychotic agents. This guide provides a comparative analysis of their performance in established animal models of schizophrenia, offering researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data.

The underlying hypothesis for the use of NK3 receptor antagonists in schizophrenia stems from their ability to modulate central monoaminergic neurotransmission, a key pathway implicated in the pathophysiology of the disorder. Both this compound and osanetant have been evaluated for their efficacy in reversing behavioral deficits and neurochemical alterations relevant to the positive, negative, and cognitive symptoms of schizophrenia. While direct head-to-head preclinical studies are limited, this guide synthesizes data from independent investigations to facilitate a comparative assessment.

At a Glance: Key Preclinical Distinctions

FeatureThis compoundOsanetant
Primary Target Selective Neurokinin-3 (NK3) Receptor AntagonistSelective Neurokinin-3 (NK3) Receptor Antagonist
Reported Efficacy in Positive Symptom Models Data not readily available in public domainShowed activity against core positive symptoms in a "Metatrial," with an efficacy profile similar to haloperidol.[1]
Reported Efficacy in Negative/Anxiolytic Models Blocks fear-potentiated startle, suggesting anxiolytic-like effects.Reduces fear expression after a traumatic event in female mice.[2]
Clinical Development for Schizophrenia Primarily a research tool; no extensive clinical trial data for schizophrenia.Advanced to Phase II clinical trials, but development for schizophrenia was discontinued.[1]

Delving into the Data: Performance in Key Preclinical Models

A critical aspect of preclinical evaluation involves assessing a compound's ability to reverse deficits in established animal models that mimic aspects of schizophrenia. Two such widely used paradigms are the prepulse inhibition (PPI) of the startle reflex, which models sensorimotor gating deficits, and in vivo microdialysis, which measures neurotransmitter levels in specific brain regions.

Sensorimotor Gating: Prepulse Inhibition (PPI)

Deficits in PPI, a measure of the ability to filter out irrelevant sensory information, are a hallmark of schizophrenia. An effective antipsychotic is expected to reverse these deficits in animal models.

For osanetant, its progression to clinical trials suggests that it likely demonstrated some efficacy in preclinical models of psychosis, which often include PPI assessments. However, specific data from these studies are not widely published.

Neurotransmitter Modulation: Dopamine (B1211576) Release

The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways contributes to the positive symptoms of the disease. Therefore, a potential antipsychotic's ability to modulate dopamine release is a key area of investigation.

Data on the direct effects of this compound and osanetant on dopamine release in animal models of schizophrenia are not extensively detailed in publicly accessible literature. The proposed mechanism of action for NK3 receptor antagonists suggests an indirect modulation of dopamine pathways. Further microdialysis studies would be necessary to fully elucidate and quantify the comparative effects of these two compounds on dopamine dynamics in relevant brain regions like the nucleus accumbens and prefrontal cortex.

Experimental Methodologies: A Closer Look

To ensure the reproducibility and validity of preclinical findings, a clear understanding of the experimental protocols is essential. Below are detailed methodologies for key experiments relevant to the evaluation of compounds like this compound and osanetant.

Fear-Potentiated Startle (FPS) Test

The FPS test is a behavioral paradigm used to assess fear and anxiety, which can be relevant to the negative symptoms and co-morbid anxiety in schizophrenia.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response of the animal.

  • Procedure:

    • Habituation: The animal is placed in the startle chamber and allowed to acclimate for a defined period.

    • Conditioning: The animal is presented with a neutral stimulus (e.g., a light or tone) paired with an aversive stimulus (e.g., a mild foot shock). This conditioning phase establishes the neutral stimulus as a predictor of the aversive event.

    • Testing: After a consolidation period, the animal is placed back in the chamber and presented with acoustic startle stimuli alone or preceded by the conditioned fear stimulus (the light or tone).

  • Data Analysis: The magnitude of the startle response is measured. Fear potentiation is calculated as the increase in the startle response in the presence of the conditioned stimulus compared to the startle response alone. The effect of a drug is assessed by its ability to reduce this potentiation.

Social Interaction Test

Social withdrawal is a core negative symptom of schizophrenia. The social interaction test in rodents is used to model this deficit.

  • Apparatus: A dimly lit, open-field arena.

  • Procedure:

    • Two unfamiliar animals (typically of the same sex and weight) are placed in the arena for a fixed duration.

    • The behavior of the animals is recorded and scored by a trained observer or using an automated video-tracking system.

  • Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following) is measured. A compound with potential efficacy against negative symptoms would be expected to increase the duration of social interaction in a model of social withdrawal.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental flows discussed, the following diagrams have been generated using the DOT language.

G cluster_0 NK3 Receptor Antagonism and Dopamine Modulation NK3R NK3 Receptor DopamineNeuron Dopamine Neuron NK3R->DopamineNeuron Modulates Activity NKB Neurokinin B (NKB) (Endogenous Ligand) NKB->NK3R Activates Antagonist This compound / Osanetant (NK3R Antagonist) Antagonist->NK3R Blocks DopamineRelease Dopamine Release DopamineNeuron->DopamineRelease PositiveSymptoms Positive Symptoms of Schizophrenia DopamineRelease->PositiveSymptoms Contributes to

Caption: Proposed mechanism of NK3 receptor antagonists in modulating dopamine pathways relevant to schizophrenia.

G cluster_1 Prepulse Inhibition (PPI) Experimental Workflow Start Start Habituation Habituation Phase Start->Habituation DrugAdmin Drug Administration (this compound / Osanetant or Vehicle) Habituation->DrugAdmin Testing Testing Phase (Pulse-alone & Prepulse-Pulse Trials) DataAcquisition Measure Startle Response Testing->DataAcquisition DrugAdmin->Testing Analysis Calculate %PPI DataAcquisition->Analysis End End Analysis->End

Caption: A simplified workflow of a typical prepulse inhibition experiment to assess sensorimotor gating.

Conclusion and Future Directions

Both this compound and osanetant, as selective NK3 receptor antagonists, represent a rational therapeutic approach for schizophrenia by targeting the modulation of key neurotransmitter systems. While osanetant progressed to clinical trials and showed some early promise, its development for this indication was ultimately halted. This compound remains a valuable research tool for elucidating the role of the NK3 receptor in psychiatric disorders.

The available preclinical data, while not offering a direct head-to-head comparison, suggests that both compounds have the potential to impact behaviors relevant to schizophrenia. However, a significant gap remains in the publicly available, quantitative data from core preclinical models. To provide a more definitive comparison and to fully understand the therapeutic potential of this class of compounds, further studies are warranted. Specifically, direct comparative studies of this compound and osanetant in models of positive, negative, and cognitive symptoms of schizophrenia, with detailed dose-response analyses and neurochemical correlates, would be highly valuable to the research community.

References

A Comparative Guide to NK3 Receptor Antagonists for Vasomotor Symptoms: Fezolinetant vs. SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fezolinetant (B607441), an FDA-approved treatment for moderate to severe vasomotor symptoms (VMS) associated with menopause, and SB 218795, a preclinical neurokinin-3 (NK3) receptor antagonist. While both compounds target the NK3 receptor, a key player in thermoregulation, the available data for each are at vastly different stages of development. Fezolinetant has undergone extensive clinical evaluation, leading to its approval and commercialization, whereas this compound remains a tool for preclinical research.

Mechanism of Action: Targeting the KNDy Neuron Pathway

Hot flashes, the hallmark of menopausal VMS, are understood to originate from the hypertrophy and hyperactivation of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus following the decline in estrogen levels.[1][2][3][4] This dysregulation disrupts thermoregulation. Both fezolinetant and this compound are neurokinin-3 (NK3) receptor antagonists.[1][5][6] They work by blocking the action of neurokinin B (NKB) on the NK3 receptor, thereby modulating the activity of KNDy neurons and restoring normal thermoregulatory function.[7][8][9] This non-hormonal approach offers a targeted therapy for the root cause of hot flashes.[9][10]

NK3_Receptor_Antagonist_Mechanism_of_Action cluster_hypothalamus Hypothalamus KNDy_Neuron KNDy Neuron NKB Neurokinin B (NKB) KNDy_Neuron->NKB Releases Thermoregulatory_Center Thermoregulatory Center Hot_Flash Hot Flash (Vasomotor Symptom) Thermoregulatory_Center->Hot_Flash Initiates NK3R NK3 Receptor NKB->NK3R Binds to NK3R->Thermoregulatory_Center Activates Fezolinetant_SB218795 Fezolinetant / this compound (NK3R Antagonist) Fezolinetant_SB218795->NK3R Blocks

Figure 1: Signaling pathway of NK3 receptor antagonists in mitigating hot flashes.

Comparative Data: Preclinical vs. Clinical Findings

A direct head-to-head comparison of this compound and fezolinetant in a clinical setting for the treatment of hot flashes is not possible due to the preclinical nature of this compound. The following tables summarize the available quantitative data for both compounds.

Table 1: Pharmacological Profile
ParameterThis compoundFezolinetant
Target Neurokinin-3 (NK3) ReceptorNeurokinin-3 (NK3) Receptor
Mechanism of Action Potent and selective non-peptide antagonistSelective non-peptide antagonist
Binding Affinity (Ki) 13 nM for human NK3 receptor[5]Information not readily available in public domain
Selectivity ~90-fold over hNK2, ~7000-fold over hNK1[5]Characterized as a selective NK3R antagonist[7]
Development Stage PreclinicalFDA Approved (May 2023)[7][11]
Table 2: Efficacy in Reducing Hot Flashes (Clinical Data for Fezolinetant)

Data for this compound is not available as it has not been tested in human clinical trials for hot flashes. The efficacy of fezolinetant has been established in the comprehensive BRIGHT SKY™ program, which included the pivotal SKYLIGHT 1™ and SKYLIGHT 2™ phase 3 trials.[9]

Efficacy EndpointFezolinetant (45 mg once daily)Placebo
Mean Change in Frequency of Moderate to Severe VMS from Baseline to Week 12 (SKYLIGHT 2) Reduction from ~12 to 4 hot flashes per day[2]Reduction from ~12 to ~7 hot flashes per day[4]
Responder Rate (≥75% reduction in VMS frequency at Week 12) Significantly greater than placebo[12]-
Onset of Action Statistically significant reduction in frequency and severity of VMS as early as week 1, with sustained improvement through 12 weeks[1]-
Table 3: Safety and Tolerability Profile (Clinical Data for Fezolinetant)

No human safety data is available for this compound.

Adverse Event ProfileFezolinetant (Veozah®)
Common Side Effects Abdominal pain, diarrhea, insomnia, back pain, hot flush, and elevated hepatic transaminases.[11]
Boxed Warning Risk of hepatotoxicity (liver injury).[7]
Monitoring Requirements Baseline blood work to test for liver damage is required before starting treatment. Routine bloodwork should be performed every three months for the first nine months of use.[11]
Contraindications Use with CYP1A2 inhibitors, patients with known cirrhosis, severe renal damage, or end-stage renal disease.[11]

Experimental Protocols

Detailed experimental protocols for the clinical trials of fezolinetant can be found in the respective clinical trial registrations. A general outline of the pivotal Phase 3 trials is provided below. For this compound, a representative in vivo experimental protocol is described based on available preclinical literature.

Fezolinetant: Phase 3 Clinical Trial (SKYLIGHT Program) - Generalized Protocol

Fezolinetant_Phase3_Workflow cluster_treatment 12-Week Treatment Period Screening Screening & Baseline (Postmenopausal women, 40-65 years, ≥7 moderate/severe hot flashes/day) Randomization Randomization (Double-blind) Screening->Randomization Fezolinetant_30mg Fezolinetant 30mg QD Randomization->Fezolinetant_30mg Fezolinetant_45mg Fezolinetant 45mg QD Randomization->Fezolinetant_45mg Placebo Placebo QD Randomization->Placebo Primary_Endpoint Primary Endpoint Assessment (Week 12) - Change in frequency and severity of VMS Fezolinetant_30mg->Primary_Endpoint Fezolinetant_45mg->Primary_Endpoint Placebo->Primary_Endpoint Extension_Phase 40-Week Extension Study (Placebo subjects re-randomized to fezolinetant) Primary_Endpoint->Extension_Phase Final_Analysis Final Safety & Efficacy Analysis (52 Weeks) Extension_Phase->Final_Analysis

Figure 2: Generalized workflow for the Phase 3 SKYLIGHT clinical trials of fezolinetant.

Objective: To evaluate the efficacy and safety of fezolinetant for the treatment of moderate to severe VMS due to menopause.[9]

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial with a 12-week treatment period followed by a 40-week extension for safety assessment.[11]

Participants: Postmenopausal women aged 40-65 years experiencing a minimum average of seven moderate to severe hot flashes per day.[2][13]

Intervention: Oral administration of fezolinetant (30 mg or 45 mg) or placebo once daily.[13]

Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at week 12.[14]

Data Collection: Participants recorded the frequency and severity of their hot flashes using an electronic diary.[15][16]

This compound: In Vivo Inhibition of NK3 Receptor-Mediated Miosis in Rabbits - Representative Protocol

SB218795_InVivo_Workflow Animal_Prep Animal Preparation (e.g., New Zealand White rabbits) Baseline_Measurement Baseline Pupillary Diameter Measurement Animal_Prep->Baseline_Measurement Drug_Administration Intravenous Administration of this compound or Vehicle Baseline_Measurement->Drug_Administration Agonist_Challenge Topical Administration of NK3 Agonist (e.g., Senktide) to the eye Drug_Administration->Agonist_Challenge Pupil_Measurement Measurement of Pupillary Constriction (Miosis) over time Agonist_Challenge->Pupil_Measurement Data_Analysis Data Analysis (Comparison of miotic response between This compound and vehicle groups) Pupil_Measurement->Data_Analysis

Figure 3: Representative workflow for a preclinical in vivo experiment with this compound.

Objective: To determine the in vivo antagonist activity of this compound at the NK3 receptor.

Model: Rabbit pupillary constriction (miosis) model, where the iris sphincter muscle contracts in response to NK3 receptor activation.

Procedure:

  • Baseline Measurement: The baseline pupil diameter of the rabbits is measured.

  • Antagonist Administration: this compound is administered intravenously at varying doses (e.g., 0.25-1 mg/kg).[5]

  • Agonist Challenge: A selective NK3 receptor agonist, such as senktide, is applied topically to the eye to induce pupillary constriction.[5]

  • Measurement of Response: The degree of pupillary constriction is measured and compared between animals treated with this compound and a vehicle control.[5]

Outcome: this compound has been shown to inhibit senktide-induced miosis in a dose-dependent manner, demonstrating its in vivo antagonistic activity at the NK3 receptor.[5]

Conclusion

Fezolinetant is a clinically validated, FDA-approved NK3 receptor antagonist that has demonstrated significant efficacy and a manageable safety profile for the treatment of moderate to severe hot flashes associated with menopause. In contrast, this compound is a potent and selective NK3 receptor antagonist that has been characterized in preclinical studies. While it shares the same mechanism of action as fezolinetant, there is no clinical data to support its use for treating hot flashes in humans. An in silico analysis of pharmacokinetic properties suggests that fezolinetant may have more favorable outcomes compared to this compound.[17][18] Therefore, for the indication of menopausal hot flashes, fezolinetant represents a viable therapeutic option, while this compound remains a valuable research compound for investigating the role of the NK3 receptor in various physiological and pathological processes. Further clinical development would be required to ascertain the therapeutic potential of this compound for any indication.

References

A Comparative Guide to the Efficacy of SB 218795 and Other NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurokinin-3 (NK3) receptor antagonist SB 218795 with other prominent antagonists, including fezolinetant (B607441), elinzanetant (B1671173), osanetant (B1677505), and talnetant (B1681221). The information is curated to assist researchers and drug development professionals in evaluating the performance of these compounds based on available experimental data.

Introduction to NK3 Receptor Antagonists

Neurokinin-3 (NK3) receptor antagonists are a class of compounds that block the activity of the NK3 receptor, which is predominantly expressed in the central nervous system. The endogenous ligand for this receptor is neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in the pathophysiology of various conditions, including schizophrenia, and menopausal vasomotor symptoms (hot flashes). By antagonizing the NK3 receptor, these compounds offer a therapeutic mechanism for managing such disorders.

In Vitro Efficacy Comparison

The in vitro efficacy of NK3 receptor antagonists is primarily determined by their binding affinity (Ki) and functional antagonist potency (pA2 or pKB). The binding affinity indicates how strongly an antagonist binds to the receptor, while the functional potency measures its ability to inhibit the receptor's response to an agonist.

Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound and its comparators for the human NK3 receptor (hNK3R). Lower Ki values indicate higher binding affinity.

CompoundKi (nM) for hNK3RSelectivityReference(s)
This compound 13~90-fold over hNK2R, ~7000-fold over hNK1R[1][2]
Fezolinetant21.8Selective for NK3R[3]
Elinzanetant3.0Dual antagonist for NK1R (Ki = 0.37 nM) and NK3R[4]
Osanetant1.9Selective for NK3R[3]
Talnetant1.4~100-fold over hNK2R, no affinity for hNK1R[5][6]
Functional Antagonist Potency

The functional antagonist potency is often expressed as the pA2 or pKB value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2/pKB values indicate greater potency.

CompoundFunctional AssayAgonistpA2 / pKB ValueReference(s)
This compound Calcium mobilization in CHO-K1 cells expressing rabbit NK3RSenktide (B1681736)8.0 ± 0.04 (pKB)[1]
This compound Calcium mobilization in CHO-K1 cells expressing rabbit NK3R[MePhe7]-NKB7.6 ± 0.08 (pKB)[1]
TalnetantNeuronal firing in guinea pig SNpc sliceSenktide8.22 (apparent pA2)[5]
OsanetantCalcium mobilization[MePhe7]NKBKb = 12 nM (aberrant Schild)[7]

Note: Direct comparison of pA2/pKB values should be made with caution as experimental conditions (cell line, agonist, etc.) can vary between studies.

In Vivo Efficacy

The in vivo efficacy of NK3 receptor antagonists is often evaluated in animal models that mimic specific disease states. For instance, the senktide-induced "wet dog shake" behavior in guinea pigs is a common model to assess central NK3 receptor antagonism.

While direct comparative in vivo studies for all the listed compounds are limited, preclinical trials have shown promising results for this compound in animal models. Similarly, fezolinetant and elinzanetant have demonstrated efficacy in reducing the frequency and severity of vasomotor symptoms in clinical trials. A meta-analysis of seven randomized controlled trials including 4,087 patients showed that both fezolinetant and elinzanetant were effective in diminishing the frequency and severity of vasomotor symptoms, with elinzanetant showing a larger effect size.[8]

Signaling Pathway and Experimental Workflows

NK3 Receptor Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway. Upon activation by an agonist like Neurokinin B (NKB), the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

NK3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKB Neurokinin B (NKB) (Agonist) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Antagonist This compound (Antagonist) Antagonist->NK3R Blocks ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

NK3 Receptor Gq-Coupled Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

This workflow outlines the steps to determine the binding affinity (Ki) of a test compound for the NK3 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep Prepare cell membranes expressing NK3 receptor Incubate Incubate membranes, radioligand, and test compound to reach equilibrium MembranePrep->Incubate Radioligand Prepare radiolabeled NK3 ligand (e.g., [3H]-SB222200) Radioligand->Incubate TestCompound Prepare serial dilutions of test compound (e.g., this compound) TestCompound->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify bound radioactivity using scintillation counting Filter->Count IC50 Determine IC50 value (concentration of test compound that inhibits 50% of radioligand binding) Count->IC50 Ki Calculate Ki value using the Cheng-Prusoff equation IC50->Ki

Radioligand Binding Assay Workflow
Experimental Workflow: Calcium Mobilization Assay

This workflow details the procedure for assessing the functional antagonist activity of a compound by measuring changes in intracellular calcium.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_treatment Compound Addition cluster_measurement Measurement cluster_analysis Data Analysis SeedCells Seed cells expressing NK3 receptor into a microplate LoadDye Load cells with a calcium-sensitive fluorescent dye SeedCells->LoadDye AddAntagonist Add varying concentrations of the antagonist (e.g., this compound) LoadDye->AddAntagonist AddAgonist Add a fixed concentration of an NK3 agonist (e.g., senktide) AddAntagonist->AddAgonist MeasureFluorescence Measure the change in fluorescence in real-time AddAgonist->MeasureFluorescence DoseResponse Generate agonist dose-response curves in the presence of the antagonist MeasureFluorescence->DoseResponse pA2 Calculate the pA2 value from the Schild plot analysis DoseResponse->pA2

Calcium Mobilization Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay Protocol
  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-SB222200), and varying concentrations of the unlabeled antagonist (e.g., this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled NK3 ligand.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay Protocol
  • Cell Preparation:

    • Seed CHO cells stably expressing the human NK3 receptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Procedure:

    • Using a fluorescence plate reader with an integrated liquid handling system, add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of an NK3 receptor agonist (e.g., senktide) to stimulate the cells.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Generate dose-response curves for the agonist in the absence and presence of different concentrations of the antagonist.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.[9]

Conclusion

This compound is a potent and selective NK3 receptor antagonist. When compared to other antagonists, it demonstrates high binding affinity, though talnetant and osanetant show slightly higher affinities. Elinzanetant is unique in this group due to its dual antagonism of both NK1 and NK3 receptors. The functional potency of these antagonists can be influenced by the specific agonist and assay system used. The provided experimental protocols offer a standardized framework for the in vitro characterization of these and other novel NK3 receptor antagonists. For in vivo efficacy, while preclinical data for this compound is promising, fezolinetant and elinzanetant have advanced further into clinical development and have shown significant efficacy in treating menopausal vasomotor symptoms. The choice of antagonist for further research or development will depend on the specific therapeutic indication and desired pharmacological profile.

References

A Comparative Guide to the Binding Affinities of SB 218795 and Novel NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of the established neurokinin-3 (NK3) receptor antagonist, SB 218795, with a selection of novel antagonists targeting the same receptor. The information presented is supported by experimental data to facilitate informed decision-making in drug discovery and neuroscience research.

Comparative Binding Affinity of NK3 Receptor Antagonists

The binding affinities of this compound and several novel NK3 receptor antagonists are summarized in the table below. The data, presented as inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), are derived from in vitro radioligand binding assays. A lower value indicates a higher binding affinity for the human NK3 receptor.

CompoundTypeBinding Affinity (Ki/IC50 in nM)
This compoundSelective NK3 Antagonist13 (Ki)
TalnetantSelective NK3 Antagonist1.4 (Ki)
OsanetantSelective NK3 Antagonist0.8 (IC50)
Fezolinetant (ESN364)Selective NK3 Antagonist7.7 (pIC50) / 7.6 (pKi)
RO5328673Dual NK2/NK3 AntagonistHigh Affinity (Specific Ki not detailed)
Pavinetant (MLE4901)Selective NK3 AntagonistPotent and Selective (Specific Ki/IC50 not detailed)
NT-814 (Elinzanetant)Dual NK1/NK3 AntagonistSelective Antagonist (Specific Ki/IC50 for NK3 not detailed)

Experimental Protocols

The determination of binding affinities for NK3 receptor antagonists is predominantly carried out using competitive radioligand binding assays. This technique measures the ability of an unlabeled antagonist to displace a radiolabeled ligand from the NK3 receptor.

Radioligand Binding Assay for NK3 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human NK3 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing the recombinant human NK3 receptor.

  • Radioligand: A specific NK3 receptor radioligand, such as [³H]-SB222200 or [¹²⁵I]-[MePhe⁷]-NKB.

  • Test Compounds: this compound and novel NK3 receptor antagonists.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells stably expressing the human NK3 receptor.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound to wells containing the cell membrane preparation.

    • To determine non-specific binding, a high concentration of an unlabeled known NK3 receptor ligand is added to a set of wells.

    • Total binding is determined in the absence of any competing ligand.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NK3 Receptor Signaling Pathway

The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligand, neurokinin B (NKB), the receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein (αβγ) NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream Activates Ca²⁺-dependent Pathways PKC->Downstream Phosphorylates Targets

Caption: NK3 Receptor Gq-coupled signaling pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a novel antagonist.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare Membranes (CHO-hNK3R) Incubation Incubate Membranes, Radioligand, and Test Antagonist Membranes->Incubation Radioligand Prepare Radioligand ([³H]-SB222200) Radioligand->Incubation Antagonist Prepare Serial Dilutions of Test Antagonist Antagonist->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Equilibrium Reached Counting Scintillation Counting Filtration->Counting Bound Radioligand Quantified Analysis Data Analysis (IC50 → Ki) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

SB 218795: A Comparative Analysis of its Cross-Reactivity with Neurokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the non-peptide antagonist, SB 218795, across the three main neurokinin (NK) receptors: NK1, NK2, and NK3. The data presented is supported by established experimental methodologies to assist researchers in evaluating the selectivity profile of this compound.

Quantitative Comparison of Binding Affinities

This compound is a potent and highly selective antagonist for the neurokinin-3 (NK3) receptor. Its binding affinity for the human NK3 receptor, as determined by radioligand binding assays, is in the low nanomolar range. The compound exhibits significantly lower affinity for the NK1 and NK2 receptors, demonstrating a clear selectivity profile.

ReceptorLigandKᵢ (nM)Selectivity vs. NK3
Human NK1 This compound~91,000~7000-fold lower affinity
Human NK2 This compound~1,170~90-fold lower affinity
Human NK3 This compound13[1]-

Note: The Kᵢ values for NK1 and NK2 receptors are calculated based on the reported selectivity ratios against the hNK3 receptor.[1]

Experimental Protocols

The binding affinity of this compound for neurokinin receptors is typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies employed in the field.

Radioligand Binding Assay for Neurokinin Receptors

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the NK1, NK2, and NK3 receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Radioligands:

    • For NK1: [³H]-Substance P

    • For NK2: [¹²⁵I]-Neurokinin A

    • For NK3: [¹²⁵I]-[MePhe⁷]-Neurokinin B or [³H]-Senktide

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for each receptor (e.g., unlabeled Substance P for NK1).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture the transfected cells to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (typically at or near its Kₔ value), and a range of concentrations of the test compound (this compound).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the corresponding non-labeled ligand.

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing Methodologies and Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay CellCulture Cell Culture (CHO/HEK293 with NK Receptor) Homogenization Homogenization CellCulture->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Washing & Resuspension Centrifugation2->Washing MembranePrep Membrane Preparation Washing->MembranePrep AssaySetup Assay Setup in 96-well Plate MembranePrep->AssaySetup Incubation Incubation (Equilibrium Binding) AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Experimental workflow for the radioligand binding assay.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NK_Receptor Neurokinin Receptor (NK1, NK2, or NK3) Gq_protein Gq Protein NK_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Tachykinin Tachykinin (e.g., Substance P, NKA, NKB) Tachykinin->NK_Receptor binds SB218795 This compound SB218795->NK_Receptor antagonizes

Neurokinin receptor signaling pathway.

References

Validating the Selectivity of SB 218795 for the NK3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SB 218795's binding affinity and functional antagonism at the human tachykinin NK3 receptor versus the NK1 and NK2 receptors. Detailed experimental protocols and supporting data are presented to validate the selectivity of this compound.

Data Presentation: Receptor Selectivity Profile of this compound

The following table summarizes the binding affinities of this compound for the human NK1, NK2, and NK3 receptors. The data clearly demonstrates the compound's high selectivity for the NK3 receptor.

ReceptorBinding Affinity (Ki) [nM]Selectivity vs. NK3
hNK3 13 [1]-
hNK2~1170~90-fold[1]
hNK1~91000~7000-fold[1]

Note: Ki values for hNK2 and hNK1 are estimated based on the reported selectivity ratios.

Experimental Protocols

Detailed methodologies for key experiments used to determine the selectivity of this compound are provided below.

Radioligand Binding Assay (Competition Assay)

This assay measures the ability of this compound to displace a radiolabeled ligand from the NK1, NK2, and NK3 receptors, thereby determining its binding affinity (Ki).

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptors are cultured in appropriate media (e.g., Ham's F-12 with 10% FBS).

  • Cell membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.

2. Assay Conditions:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.[2]

  • Radioligands:

    • NK3 Receptor: [¹²⁵I]His³, MePhe⁷)-NKB[2] or [³H]SR 142801.

    • NK2 Receptor: [¹²⁵I]-NKA.[2]

    • NK1 Receptor: [¹²⁵I]-BH-SP.[2]

  • Incubation: Membranes are incubated with a fixed concentration of the respective radioligand and a range of concentrations of this compound in a 96-well plate. The incubation is carried out at room temperature for 60-120 minutes to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.3% polyethylenimine.[2]

  • The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Intracellular Calcium Mobilization)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an NK3 receptor agonist, thus determining its functional antagonist potency.

1. Cell Culture:

  • CHO cells stably expressing the human NK3 receptor are seeded into 96-well black, clear-bottom plates and cultured overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a photoprotein system (e.g., Aequorin with coelenterazine) in the dark at 37°C for approximately 1 hour.

3. Antagonist and Agonist Addition:

  • The cells are pre-incubated with varying concentrations of this compound.

  • A fixed concentration of an NK3 receptor agonist (e.g., senktide) is then added to stimulate the receptor.

4. Measurement of Calcium Response:

  • The change in fluorescence (for dyes like Fluo-4) or luminescence (for aequorin) is measured in real-time using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

5. Data Analysis:

  • The antagonist effect of this compound is quantified by its ability to reduce the agonist-induced signal.

  • The concentration of this compound that causes 50% inhibition of the agonist response (IC₅₀) is determined. This value is indicative of the functional potency of the antagonist.

Mandatory Visualizations

NK3 Receptor Signaling Pathway

NK3_Signaling_Pathway cluster_cytosol Cytosol NKB Neurokinin B (NKB) (Agonist) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Release Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Response Cellular Response Ca2_cyto->Response Triggers PKC->Response Phosphorylates Targets

Caption: NK3 receptor Gq-coupled signaling cascade.

Experimental Workflow: Competition Binding Assay

Competition_Binding_Workflow start Start prep Prepare Membranes (CHO cells expressing hNK3R) start->prep incubate Incubate: - Membranes - Radioligand ([¹²⁵I]-ligand) - this compound (variable conc.) prep->incubate filter Rapid Filtration (Separate bound from free) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash count Scintillation Counting (Measure bound radioactivity) wash->count analyze Data Analysis (Determine IC₅₀ and Ki) count->analyze end End analyze->end

Caption: Workflow for determining binding affinity.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO cells expressing hNK3R start->plate_cells load_dye Load cells with Ca²⁺-sensitive dye plate_cells->load_dye pre_incubate Pre-incubate with This compound (variable conc.) load_dye->pre_incubate add_agonist Add NK3 Agonist (e.g., senktide) pre_incubate->add_agonist measure Measure Fluorescence/ Luminescence (Real-time) add_agonist->measure analyze Data Analysis (Determine IC₅₀) measure->analyze end End analyze->end

Caption: Workflow for assessing functional antagonism.

References

A Head-to-Head Comparison of SB 218795 and Other Neurokinin-3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Leading NK3 Receptor Research Compounds

The neurokinin-3 (NK3) receptor, a G-protein coupled receptor preferentially activated by the tachykinin peptide neurokinin B (NKB), has emerged as a significant target for therapeutic intervention in a range of central nervous system disorders and hormonal-related conditions. The development of potent and selective antagonists for the NK3 receptor has been a key focus of pharmaceutical research. This guide provides a head-to-head comparison of the seminal research compound SB 218795 with other notable NK3 receptor antagonists: SB 222200, Talnetant (SB 223412), Osanetant (SR 142801), and the recently FDA-approved Fezolinetant. This guide is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Quantitative Comparison of NK3 Receptor Antagonists

The following tables summarize the binding affinities and functional potencies of this compound and its comparators at the human neurokinin receptors.

Table 1: Binding Affinity (Ki) at Human Neurokinin Receptors

CompoundNK3 (h) Ki (nM)NK2 (h) Ki (nM)NK1 (h) Ki (nM)Selectivity (NK3 vs. NK2)Selectivity (NK3 vs. NK1)
This compound 13[1]1170>91000~90-fold~7000-fold
SB 222200 4.4[2][3]250[2][3]>100,000[2][3]~57-fold>22,727-fold
Talnetant (SB 223412) 1.4[4][5]140No affinity~100-fold[4][5]-
Osanetant (SR 142801) ~0.4-1.0>1000>1000>1000-fold>1000-fold
Fezolinetant 19.9 - 22.1>10,000>10,000>450-fold>450-fold

Table 2: Functional Antagonist Potency

CompoundAssay TypeCell LineAgonistPotency (IC50 / pA2 / Kb)
This compound Not uniformly reported---
SB 222200 Calcium MobilizationHEK293-hNK3RNeurokinin BIC50 = 18.4 nM[2]
Talnetant (SB 223412) Calcium Mobilization / IP AccumulationHEK293-hNK3R / U-2OS-hNK3RNeurokinin BpA2 = 8.1 / 7.7
Osanetant (SR 142801) Calcium MobilizationCHO-hNK3RSenktideKb = 12 nM
Fezolinetant Calcium MobilizationCHO-hNK3RNeurokinin BIC50 = 20 nM[6]

Chemical Structures

The chemical structures of the compared NK3 receptor antagonists are presented below.

CompoundStructure
This compound
SB 222200
Talnetant (SB 223412)
Osanetant (SR 142801)
Fezolinetant

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq/11 NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: NK3 Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing hNK3R) radioligand 2. Incubation with Radioligand (e.g., [¹²⁵I]NKB) prep->radioligand competitor 3. Addition of Competitor (e.g., this compound) at various concentrations radioligand->competitor incubation 4. Incubation to reach equilibrium competitor->incubation filtration 5. Rapid Filtration to separate bound and free radioligand incubation->filtration counting 6. Radioactivity Counting of bound radioligand filtration->counting analysis 7. Data Analysis (IC₅₀ and Ki determination) counting->analysis

Caption: Radioligand Binding Assay Workflow.

Functional_Assay cluster_workflow Functional Assay Workflow (e.g., Calcium Mobilization) cell_prep 1. Cell Culture (e.g., HEK293 cells expressing hNK3R) dye_loading 2. Loading with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) cell_prep->dye_loading antagonist_add 3. Addition of Antagonist (e.g., this compound) at various concentrations dye_loading->antagonist_add agonist_add 4. Addition of Agonist (e.g., Neurokinin B) antagonist_add->agonist_add measurement 5. Measurement of Fluorescence (e.g., using a FLIPR instrument) agonist_add->measurement analysis 6. Data Analysis (IC₅₀ or pA₂ determination) measurement->analysis

Caption: Functional Assay Workflow.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the human NK3 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.

  • Radioligand: [¹²⁵I]-Neurokinin B ([¹²⁵I]NKB) or a similar suitable radiolabeled NK3 receptor agonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

  • Test Compound: this compound or other research compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled NK3 receptor agonist (e.g., 1 µM Neurokinin B).

  • Filtration Plate: 96-well glass fiber filter plates (e.g., Whatman GF/C) pre-treated with polyethylenimine (PEI).

  • Scintillation Fluid.

  • Microplate Scintillation Counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of radioligand at a final concentration close to its Kd.

    • 50 µL of cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-treated filter plate using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding counts from all other counts to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization (FLIPR Assay)

This protocol describes a common functional assay to measure the antagonist activity of a compound by monitoring changes in intracellular calcium levels.

1. Materials:

  • Cells: Human Embryonic Kidney (HEK293) cells stably expressing the human NK3 receptor.

  • Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and a selection agent (if applicable).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound or other antagonists.

  • Agonist: Neurokinin B or another NK3 receptor agonist.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

2. Procedure:

  • Seed the HEK293-hNK3R cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Prepare the dye loading solution by dissolving the calcium indicator dye in assay buffer containing an anionic transporter inhibitor (e.g., probenecid) to prevent dye leakage.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

  • During the incubation, prepare serial dilutions of the test compound and the agonist in assay buffer.

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • Place the cell plate into the FLIPR instrument.

  • Add the test compound to the wells and incubate for a predetermined time to allow for antagonist binding.

  • Initiate the fluorescence reading and add the agonist to the wells.

  • Continue to monitor the fluorescence signal over time to measure the calcium response.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Generate concentration-response curves for the agonist in the presence and absence of different concentrations of the antagonist.

  • For competitive antagonists, a rightward shift in the agonist concentration-response curve will be observed.

  • The potency of the antagonist can be quantified by calculating the pA₂ value from a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

Conclusion

This guide provides a comparative overview of this compound and other key NK3 receptor antagonists. The data presented highlights the high potency and selectivity of these compounds for the NK3 receptor. While this compound remains a valuable tool for in vitro and in vivo research, newer compounds like Fezolinetant have progressed to clinical use, demonstrating the therapeutic potential of targeting the NK3 receptor. The choice of compound for a particular study will depend on the specific experimental goals, including the desired potency, selectivity profile, and intended application. The provided protocols and diagrams serve as a foundational resource for researchers working in this dynamic field.

References

Neurokinin-3 Receptor Antagonists: A Comparative Review of Clinical Trials for Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical development of a new class of non-hormonal treatments for menopause-related vasomotor symptoms, comparing the efficacy, safety, and methodologies of leading NK3 receptor antagonists.

The landscape of treatment for moderate to severe vasomotor symptoms (VMS) associated with menopause is evolving with the emergence of neurokinin-3 (NK3) receptor antagonists as a promising non-hormonal therapeutic class.[1][2][3][4] These agents target the KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, which become hypertrophied and overactive with the decline of estrogen, leading to the characteristic hot flashes and night sweats of menopause.[3][5][6] By blocking the action of neurokinin B (NKB) at the NK3 receptor, these drugs help to restore normal thermoregulation.[1][2] This review provides a comparative analysis of the pivotal clinical trials that have evaluated the efficacy and safety of two leading NK3 receptor antagonists: fezolinetant (B607441) and elinzanetant (B1671173).

Mechanism of Action: The KNDy Neuron Signaling Pathway

The thermoregulatory center in the hypothalamus is influenced by KNDy neurons. In menopausal women, decreased estrogen levels lead to an upregulation of neurokinin B (NKB) signaling. This hyperactivity disrupts the normal functioning of the thermoregulatory center, resulting in vasomotor symptoms. NK3 receptor antagonists competitively bind to and block the NK3 receptor, thereby inhibiting the downstream signaling cascade initiated by NKB. This helps to restore the thermoregulatory balance and alleviate hot flashes and night sweats.[1][3][5]

NK3 Receptor Signaling Pathway in Vasomotor Symptoms cluster_hypothalamus Hypothalamus KNDy Neurons KNDy Neurons Increased NKB Signaling Increased NKB Signaling KNDy Neurons->Increased NKB Signaling Thermoregulatory Center Thermoregulatory Center Vasomotor Symptoms Vasomotor Symptoms Thermoregulatory Center->Vasomotor Symptoms Decreased Estrogen Decreased Estrogen Decreased Estrogen->KNDy Neurons Upregulates Increased NKB Signaling->Thermoregulatory Center Disrupts NK3 Receptor Antagonist NK3 Receptor Antagonist NK3 Receptor Antagonist->Increased NKB Signaling Blocks

NK3 Receptor Signaling Pathway in Vasomotor Symptoms

Comparative Efficacy of Fezolinetant and Elinzanetant

Clinical trials have demonstrated the efficacy of both fezolinetant and elinzanetant in reducing the frequency and severity of VMS. The following tables summarize the key efficacy data from the pivotal Phase 3 trials.

Fezolinetant: SKYLIGHT 1 & 2 Trials

The SKYLIGHT 1 and 2 trials were parallel, double-blind, placebo-controlled Phase 3 studies that evaluated the efficacy and safety of fezolinetant over 12 weeks, followed by a 40-week extension period.[7][8][9][10][11]

Table 1: Efficacy of Fezolinetant in Reducing Moderate to Severe VMS Frequency (SKYLIGHT 1 & 2 Pooled Data) [10]

TimepointFezolinetant 30 mg (Mean Change from Baseline)Fezolinetant 45 mg (Mean Change from Baseline)Placebo (Mean Change from Baseline)
Week 4-1.87 (p<0.001)-2.07 (p<0.001)-
Week 12-2.39 (p<0.001)-2.55 (p<0.001)-

Table 2: Efficacy of Fezolinetant in Reducing Moderate to Severe VMS Severity (SKYLIGHT 1 & 2 Pooled Data) [12]

TimepointFezolinetant 30 mg (Mean Change from Baseline)Fezolinetant 45 mg (Mean Change from Baseline)Placebo (Mean Change from Baseline)
Week 4-0.15 (p=0.012)-0.19 (p=0.002)-
Week 12-0.24 (p=0.002)-0.20 (p=0.007)-
Elinzanetant: OASIS 1 & 2 Trials

The OASIS 1 and 2 were double-blind, randomized, placebo-controlled Phase 3 trials investigating the efficacy and safety of elinzanetant over 26 weeks.[13][14][15]

Table 3: Efficacy of Elinzanetant in Reducing Moderate to Severe VMS Frequency (OASIS 1 & 2) [13][15]

TrialTimepointElinzanetant 120 mg (Mean Reduction vs. Placebo)p-value
OASIS 1Week 4-3.29<0.0001
Week 12-3.22<0.0001
OASIS 2Week 4-3.0<0.001
Week 12-3.2<0.001

Table 4: Efficacy of Elinzanetant in Reducing Moderate to Severe VMS Severity (OASIS 1 & 2) [13][15]

TrialTimepointElinzanetant 120 mg (Mean Reduction vs. Placebo)p-value
OASIS 1Week 4-0.33<0.0001
Week 12-0.40<0.0001
OASIS 2Week 4-0.2<0.001
Week 12-0.3<0.001

Experimental Protocols

The clinical trials for both fezolinetant and elinzanetant followed rigorous, multicenter, randomized, double-blind, placebo-controlled designs.

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for the Phase 3 clinical trials of NK3 receptor antagonists.

Clinical Trial Workflow for NK3 Receptor Antagonists cluster_treatment Double-Blind Treatment Screening Screening Randomization Randomization Screening->Randomization Drug Arm (e.g., Fezolinetant, Elinzanetant) Drug Arm (e.g., Fezolinetant, Elinzanetant) Randomization->Drug Arm (e.g., Fezolinetant, Elinzanetant) Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Period Treatment Period Follow-up Follow-up Treatment Period->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis Drug Arm (e.g., Fezolinetant, Elinzanetant)->Treatment Period Placebo Arm->Treatment Period

Typical Phase 3 Clinical Trial Workflow
Key Methodological Components:

  • Study Population: Postmenopausal women aged 40-65 years experiencing a minimum number of moderate to severe hot flashes per day (typically ≥7).[6][9][16]

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[7][9][15][16]

  • Intervention: Oral administration of the NK3 receptor antagonist at varying doses or a matching placebo, typically once daily.[7][9][15][16]

  • Primary Endpoints: The primary efficacy endpoints were typically the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[7][9][12][13]

  • Secondary Endpoints: Key secondary endpoints often included improvements in sleep disturbances (measured by scales like the PROMIS Sleep Disturbance – Short Form) and menopause-related quality of life (assessed using questionnaires such as the Menopause-Specific Quality of Life [MENQOL]).[7][8][13]

  • Data Collection: Participants typically recorded the frequency and severity of their VMS in electronic diaries. Quality of life and sleep disturbance data were collected through validated questionnaires at specified study visits.

  • Safety Assessments: Safety was monitored throughout the studies by recording treatment-emergent adverse events (TEAEs), clinical laboratory assessments, and vital signs.

Safety and Tolerability

Both fezolinetant and elinzanetant have demonstrated a favorable safety profile in clinical trials.

  • Fezolinetant: The most commonly reported TEAEs in the SKYLIGHT trials were headache and COVID-19.[7] The incidence of TEAEs was generally similar between the fezolinetant and placebo groups.[7][12]

  • Elinzanetant: In the OASIS trials, the most frequent TEAEs were headache, fatigue, and somnolence.[17][18] The majority of adverse events were mild to moderate in intensity.[16][18]

Conclusion

Clinical trial data strongly support the efficacy and safety of NK3 receptor antagonists, specifically fezolinetant and elinzanetant, for the treatment of moderate to severe vasomotor symptoms associated with menopause. These agents offer a significant advancement in non-hormonal treatment options for women. Both drugs have demonstrated statistically significant and clinically meaningful reductions in the frequency and severity of hot flashes, along with improvements in sleep quality and overall quality of life. The consistent findings across multiple large-scale, well-controlled Phase 3 trials underscore the potential of this therapeutic class to address a significant unmet need in women's health. Further long-term safety data will continue to be important as these drugs become more widely used in clinical practice.

References

SB 218795 as a reference compound in NK3 receptor research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SB 218795 with other key neurokinin-3 (NK3) receptor antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to assist in the selection of appropriate reference compounds for NK3 receptor research.

The neurokinin-3 (NK3) receptor, a member of the tachykinin receptor subfamily, is a G protein-coupled receptor primarily activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R system is predominantly expressed in the central nervous system and plays a crucial role in the regulation of reproductive function, and has been implicated in the pathophysiology of schizophrenia, anxiety, and menopausal vasomotor symptoms. This compound is a potent and selective non-peptide NK3 receptor antagonist that has been widely used as a reference compound in preclinical research to investigate the physiological and pathological roles of the NK3 receptor.

Comparative Analysis of NK3 Receptor Antagonists

To provide a clear comparison of this compound with other notable NK3 receptor antagonists, the following tables summarize their binding affinities, selectivity profiles, and reported in vivo efficacy.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

This table presents the binding affinities (Ki or IC50 in nM) of this compound and alternative compounds for the human NK1, NK2, and NK3 receptors. The selectivity ratio for the NK3 receptor over the NK1 and NK2 receptors is also provided.

CompoundNK3 Ki/IC50 (nM)NK1 Ki/IC50 (nM)NK2 Ki/IC50 (nM)NK3/NK1 SelectivityNK3/NK2 Selectivity
This compound 13[1]>91,0001,170~7000-fold[1]~90-fold[1]
Osanetant (SR 142801) 1.9[2]330[2]85[2]~174-fold~45-fold
Talnetant (SB 223412) 1.4[3][4]No affinity>140N/A~100-fold[3][4]
Fezolinetant (B607441) 21.8[2]>30,000>30,000>1376-fold>1376-fold
Table 2: In Vivo Efficacy of NK3 Receptor Antagonists

This table summarizes the reported in vivo effects of the compared NK3 receptor antagonists in various preclinical and clinical models.

CompoundSpeciesModelKey Findings
This compound RabbitSenktide-induced miosisIntravenous administration of 0.25-1 mg/kg inhibited miosis with a maximum inhibition of 78%[1].
Osanetant (SR 142801) Guinea-pigSubstance P-induced bronchial hyperreactivity1 mg/kg i.p. prevented hyperresponsiveness to acetylcholine (B1216132) and potentiation of histamine-induced microvascular permeability increase[5].
HumanPanic disorderNot significantly different from placebo in improving panic symptomatology[6].
Talnetant (SB 223412) RabbitSenktide-induced miosisIntravenous administration of 0.5-2 mg/kg dose-dependently inhibited miosis with an ED50 of 0.44 mg/kg[3][4].
Guinea-pigSenktide-induced "wet dog wagging"Intraperitoneal administration of 1-100 mg/kg significantly attenuated the behavior in a dose-dependent manner[3][4].
Fezolinetant HumanMenopausal vasomotor symptomsDaily oral doses of 30 mg and 45 mg significantly reduced the frequency and severity of vasomotor symptoms compared to placebo[7][8][9][10].
Rat (ovariectomized)Hot flash-like symptomsRepeated oral administration of 1-10 mg/kg twice daily attenuated hot flash-like symptoms[11].

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for the key assays used to characterize NK3 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK3 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand specific for the NK3 receptor (e.g., [³H]-SR142801 or [¹²⁵I]-[MePhe⁷]-NKB).

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known NK3 antagonist).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to either stimulate or inhibit the intracellular calcium signaling pathway following receptor activation.

Objective: To determine the functional antagonist activity of a test compound at the NK3 receptor.

Materials:

  • A cell line stably expressing the human NK3 receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • NK3 receptor agonist (e.g., senktide (B1681736) or neurokinin B).

  • Test compounds (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A plate reader capable of measuring luminescence or fluorescence.

Procedure:

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a period to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the plate reader and initiate the measurement. Inject a fixed concentration of the NK3 agonist into each well and continuously measure the luminescence or fluorescence signal over time.

  • Data Analysis: The increase in signal corresponds to the increase in intracellular calcium. To determine the antagonist activity, plot the agonist-induced signal against the log concentration of the test compound to calculate the IC50 value.

Visualizing Key Pathways and Workflows

Graphical representations can aid in understanding the complex biological and experimental processes involved in NK3 receptor research.

NK3_Signaling_Pathway cluster_cell Cell Membrane NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets SB218795 This compound (Antagonist) SB218795->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Screen Binding to NK1/NK2 Receptors Binding_Assay->Selectivity_Screen Functional_Assay Calcium Mobilization Assay (Determine IC50) PK_Studies Pharmacokinetic Studies (ADME) Functional_Assay->PK_Studies Selectivity_Screen->PK_Studies Efficacy_Model Disease-Relevant Animal Model (e.g., Menopausal Hot Flashes) PK_Studies->Efficacy_Model Compound_Selection Select NK3R Antagonist (e.g., this compound) Compound_Selection->Binding_Assay Compound_Selection->Functional_Assay

Caption: General Experimental Workflow

References

assessing the antagonistic potency of SB 218795 against different agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the potency and selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the antagonistic potency of SB 218795, a selective non-peptide antagonist, against various agonists targeting the neurokinin-3 (NK3) receptor. The data presented herein is curated from preclinical studies to facilitate an objective assessment of its pharmacological profile.

Quantitative Assessment of Antagonistic Potency

The antagonistic activity of this compound has been quantified using various in vitro assays, primarily radioligand binding studies and functional assays measuring physiological responses. The key parameters used to define its potency are the inhibition constant (Ki) and the pKB value, which is the negative logarithm of the equilibrium dissociation constant of an antagonist.

A summary of the antagonistic potency of this compound against different agonists is presented in the table below.

AgonistAssay TypeTissue/Cell LineSpeciesParameterValueReference
[MePhe7]-NKB (radioligand)Radioligand BindingCHO cells expressing hNK3RHumanKi13 nM[1][2]
Senktide (B1681736)Functional (Contraction)Rabbit Iris SphincterRabbitpKB8.0[3]
[MePhe7]-NKBFunctional (Contraction)Rabbit Iris SphincterRabbitpKB<6.5[3]
SenktideFunctional (Ca2+ Mobilization)CHO-K1 cells expressing rabbit iris NK3RRabbitpKB8.8[3]
[MePhe7]-NKBFunctional (Ca2+ Mobilization)CHO-K1 cells expressing rabbit iris NK3RRabbitpKB7.9[3]
SenktideFunctional (Ca2+ Mobilization)CHO-K1 cells expressing rabbit brain NK3RRabbitpKB8.7[3]
[MePhe7]-NKBFunctional (Ca2+ Mobilization)CHO-K1 cells expressing rabbit brain NK3RRabbitpKB7.8[3]

Note: A higher pKB value indicates a greater antagonistic potency. The data clearly demonstrates that this compound is a potent antagonist at the NK3 receptor, with its potency being influenced by the agonist used in the functional assay. Notably, this compound displays a significantly higher antagonistic effect against the selective NK3 receptor agonist senktide compared to [MePhe7]-NKB.[3]

Selectivity Profile

This compound exhibits high selectivity for the human NK3 receptor over other neurokinin receptor subtypes. It is approximately 90-fold more selective for the hNK3 receptor than for the hNK2 receptor and about 7000-fold more selective than for the hNK1 receptor.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to determine the antagonistic potency of this compound.

Radioligand Binding Assay for Ki Determination

This assay measures the affinity of an unlabeled antagonist (this compound) to the NK3 receptor by assessing its ability to displace a radiolabeled ligand.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor (hNK3R).

  • Radioligand: [¹²⁵I]-[MePhe⁷]-Neurokinin B.

  • Assay Buffer: Composition not specified in the provided search results. A typical binding buffer would be Tris-HCl based with additives like MgCl₂ and protease inhibitors.

  • Procedure:

    • Cell membranes from CHO-hNK3R cells are prepared.

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated via filtration.

    • The radioactivity of the filter-bound complex is measured.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4]

Functional Antagonism in Rabbit Iris Sphincter Muscle

This ex vivo assay measures the ability of this compound to inhibit the contraction of the iris sphincter muscle induced by NK3 receptor agonists.

  • Tissue: Isolated rabbit iris sphincter muscle.

  • Agonists: Senktide and [MePhe⁷]-NKB.

  • Procedure:

    • The iris sphincter muscle is mounted in an organ bath containing a physiological salt solution.

    • Cumulative concentration-response curves for the agonist are generated in the absence and presence of increasing concentrations of this compound.

    • The contractile response is measured isometrically.

  • Data Analysis: The antagonistic potency is expressed as a pKB value, determined by Schild analysis. This involves plotting the log of (concentration ratio - 1) against the negative log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value, which is equivalent to the pKB for a competitive antagonist.[5][6]

Calcium Mobilization Assay in CHO-K1 Cells

This in vitro functional assay assesses the ability of this compound to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by NK3 receptor agonists.[3]

  • Cell Line: CHO-K1 cells stably expressing either the rabbit iris or brain NK3 receptor.

  • Agonists: Senktide and [MePhe⁷]-NKB.

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of this compound.

    • The agonist is added to stimulate the cells.

    • The change in fluorescence intensity, corresponding to the increase in [Ca²⁺]i, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that produces a rightward shift in the agonist concentration-response curve is used to calculate the pKB value via Schild analysis.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.

NK3_Receptor_Signaling_Pathway Agonist NK3 Agonist (e.g., Senktide, NKB) NK3R NK3 Receptor Agonist->NK3R Binds SB218795 This compound (Antagonist) SB218795->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Releases Ca²⁺ Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Response Leads to

Caption: NK3 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes CHO-hNK3R Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [¹²⁵I]-[MePhe⁷]-NKB Radioligand->Incubate Antagonist This compound (Varying Concentrations) Antagonist->Incubate Filter Vacuum Filtration Incubate->Filter Measure Measure Radioactivity Filter->Measure IC50 Determine IC50 Measure->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Radioligand Binding Assay Workflow.

Functional_Antagonism_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Tissue Isolated Tissue (e.g., Rabbit Iris Sphincter) CRC_control Generate Agonist Concentration-Response Curve (Control) Tissue->CRC_control CRC_antagonist Generate Agonist Concentration-Response Curve (+ this compound) Tissue->CRC_antagonist Agonist Agonist (e.g., Senktide) Agonist->CRC_control Agonist->CRC_antagonist Antagonist This compound Antagonist->CRC_antagonist Schild Schild Analysis CRC_control->Schild CRC_antagonist->Schild pKB Determine pKB Schild->pKB

References

Unraveling the Mode of Action: A Comparative Guide to SB 218795 and Other Neurokinin-3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of a compound's mode of action is paramount. This guide provides a detailed comparison of the neurokinin-3 (NK3) receptor antagonist SB 218795 with other notable antagonists, focusing on their distinct mechanisms of action, supported by experimental data.

Initial clarification: It is important to note that this compound is a potent and selective antagonist of the neurokinin-3 (NK3) receptor. There is no scientific evidence to support its activity as a 5-HT4 antagonist. Therefore, this guide will focus on comparing this compound with other antagonists of the NK3 receptor.

The tachykinin NK3 receptor, predominantly activated by the neuropeptide neurokinin B (NKB), is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including the regulation of reproductive hormone secretion and neuronal excitability.[1] Antagonists of this receptor are of significant interest for their therapeutic potential in treating conditions such as menopausal vasomotor symptoms, polycystic ovary syndrome (PCOS), and neuropsychiatric disorders.[1][2]

Mechanism of Action: A Competitive Profile

This compound is a non-peptide small molecule that acts as a potent and selective competitive antagonist at the human NK3 receptor.[3] Experimental evidence demonstrates that this compound antagonizes the contractile responses induced by the NK3 receptor agonist senktide (B1681736) in a surmountable and concentration-dependent manner.[3] This "surmountable" antagonism is a hallmark of a competitive mechanism, where increasing concentrations of the antagonist can be overcome by increasing concentrations of the agonist. This suggests that this compound and the endogenous ligand NKB (or its synthetic analogue senktide) compete for the same binding site on the NK3 receptor.

Comparative Analysis with Other NK3 Receptor Antagonists

To better understand the pharmacological profile of this compound, it is instructive to compare it with other well-characterized NK3 receptor antagonists, such as SB 222200 and SR 142801.

AntagonistTarget Receptor(s)Binding Affinity (Ki) for hNK3SelectivityMode of Action
This compound NK313 nM[3]~90-fold over hNK2, ~7000-fold over hNK1[3]Competitive[3]
SB 222200 NK34.4 nM[4]>57-fold over hNK2, >100,000-fold over hNK1[5][6]Competitive[4]
SR 142801 NK30.11 - 0.21 nM[7][8]High selectivity for NK3 over NK1 and NK2[9]Uncompetitive/Irreversible[7][9]

SB 222200 , structurally related to this compound, also functions as a potent and selective competitive antagonist of the NK3 receptor.[4][5] It produces a concentration-dependent, surmountable inhibition of NKB-induced calcium mobilization.[4]

In contrast, SR 142801 exhibits a different and more complex mode of action. While it is a potent and selective NK3 receptor antagonist, studies have characterized its antagonism as uncompetitive or irreversible.[7][9] This means that once SR 142801 binds to the receptor, its effect cannot be overcome by increasing the concentration of the agonist. This distinct mechanism of action may have different implications for its therapeutic application and duration of effect in vivo.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are outlines of key experimental protocols used to characterize the mode of action of NK3 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound and other antagonists to displace a radiolabeled ligand from the NK3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK3 receptor (e.g., CHO or HEK 293 cells).[4][10] The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.[11]

  • Incubation: A fixed concentration of a radiolabeled NK3 receptor ligand (e.g., ¹²⁵I-[MePhe⁷]neurokinin B) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).[4][10]

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[11]

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.[11]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of NK3 receptor activation.[13][14]

Objective: To determine the potency of this compound and other antagonists in inhibiting NK3 receptor-mediated signaling.

Methodology:

  • Cell Culture and Dye Loading: Cells stably expressing the human NK3 receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.[15]

  • Agonist Stimulation: A fixed concentration of an NK3 receptor agonist (e.g., neurokinin B or senktide) is added to the wells to stimulate the receptor.[4][16]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[13][14]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀) is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value, which is a measure of antagonist potency.

Visualizing the Mode of Action

The following diagrams illustrate the key concepts discussed in this guide.

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) or Senktide NK3R NK3 Receptor NKB->NK3R Binds and Activates SB218795 This compound (Competitive Antagonist) SB218795->NK3R Competitively Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_Response Cellular Response DAG->Cellular_Response Ca_release->Cellular_Response

Caption: NK3 Receptor Signaling Pathway and Competitive Antagonism by this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay Membranes NK3 Receptor Membranes Incubate Incubate Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., ¹²⁵I-[MePhe⁷]NKB) Radioligand->Incubate Antagonist Unlabeled Antagonist (e.g., this compound) Antagonist->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Ki Determine Ki Count->Ki Cells NK3 Receptor Expressing Cells Dye Load with Ca²⁺ Dye Cells->Dye Preincubate Pre-incubate with Antagonist Dye->Preincubate Stimulate Stimulate with Agonist Preincubate->Stimulate Measure Measure Fluorescence Stimulate->Measure IC50 Determine IC₅₀ Measure->IC50

Caption: Workflow for Characterizing NK3 Receptor Antagonists.

References

A Comparative Guide to Non-Peptide NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review and objective comparison of the performance of non-peptide neurokinin-3 (NK3) receptor antagonists, a promising class of non-hormonal therapeutics. The information presented herein is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers and professionals in the field of drug development.

Introduction

The neurokinin-3 receptor (NK3R) and its endogenous ligand, neurokinin B (NKB), are key players in the hypothalamic-pituitary-gonadal axis and thermoregulation. Dysregulation of the NKB/NK3R signaling pathway is implicated in the pathophysiology of menopausal vasomotor symptoms (VMS), commonly known as hot flashes.[1][2] Non-peptide NK3R antagonists have emerged as a novel therapeutic strategy to mitigate these symptoms by blocking the action of NKB.[1][2] This guide focuses on a comparative analysis of prominent non-peptide NK3R antagonists that have been evaluated in clinical trials.

Comparative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinity and selectivity of key non-peptide NK3 receptor antagonists.

CompoundTarget(s)Binding Affinity (Kᵢ/pKᵢ)SelectivityNotes
Fezolinetant NK3RKᵢ: 19.9 - 22.1 nmol/L[3]>450-fold higher affinity for NK3R over NK1R or NK2R[3]Approved by the FDA for the treatment of moderate to severe VMS due to menopause.[1]
Elinzanetant (B1671173) (NT-814) NK1R, NK3RpKᵢ: 9.3 (NK1R), 8.7 (NK3R)[4]Potent dual antagonist.[4][5]Currently in Phase III clinical trials.[4]
Pavinetant (MLE4901) NK3RNot explicitly foundSelective NK3R antagonistDevelopment was discontinued (B1498344) due to concerns about elevated liver transaminases.[6]

Clinical Efficacy in Vasomotor Symptom Reduction

Clinical trials have demonstrated the efficacy of non-peptide NK3R antagonists in reducing the frequency and severity of menopausal hot flashes. The table below provides a comparative overview of the clinical trial data.

CompoundStudyDosageTreatment DurationKey Efficacy Outcome
Fezolinetant Phase 2a90 mg BID12 weeksSignificantly reduced the frequency and severity of VMS by more than 50%.[3]
Elinzanetant (NT-814) Phase 2 (SWITCH-1)120 mg & 160 mg once daily12 weeksShowed rapid and marked reductions in the frequency and severity of VMS.[5][7] At 150mg, reduced moderate/severe hot flash frequency by 84% (vs 37% for placebo) after 14 days.[8]
Pavinetant (MLE4901) Phase 240 mg twice daily4 weeksSignificantly reduced the total weekly number of hot flashes by 45% compared to placebo.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of non-peptide NK3 receptor antagonists are provided below.

Radioligand Binding Assay Protocol

This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the NK3 receptor.

1. Materials:

  • Cell membranes prepared from cells stably expressing the human NK3 receptor (e.g., CHO-K1 cells).
  • Radioligand: [¹²⁵I-MePhe⁷]-NKB.
  • Test compounds (non-peptide NK3R antagonists).
  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation fluid.
  • Scintillation counter.

2. Procedure:

  • Plate Preparation: Add binding buffer, test compound at various concentrations, and a fixed concentration of radioligand to the wells of a 96-well plate.
  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Flux Assay Protocol

This protocol describes a cell-based functional assay to measure the antagonist activity of a test compound on NK3 receptor-mediated calcium mobilization.

1. Materials:

  • Cells stably expressing the human NK3 receptor and a G-protein that couples to phospholipase C (e.g., HEK293 cells).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • NK3 receptor agonist (e.g., senktide).
  • Test compounds (non-peptide NK3R antagonists).
  • 96-well black-walled, clear-bottom microplates.
  • Fluorescent plate reader with an integrated fluid dispenser.

2. Procedure:

  • Cell Plating: Seed the cells into the 96-well plates and allow them to adhere overnight.
  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.
  • Compound Incubation: Wash the cells and incubate them with various concentrations of the test compound or vehicle control.
  • Agonist Stimulation: Place the plate in the fluorescent plate reader and measure the baseline fluorescence. Inject the NK3 receptor agonist into the wells and immediately begin recording the fluorescence intensity over time.
  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC₅₀).

Visualizations

NK3 Receptor Signaling Pathway

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Neuronal Firing) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to Antagonist Non-peptide NK3R Antagonist Antagonist->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway.

Experimental Workflow for NK3R Antagonist Evaluation

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development AssayDev In Vitro Assay Development (Binding & Functional) Screening High-Throughput Screening AssayDev->Screening LeadOpt Lead Optimization (SAR Studies) Screening->LeadOpt InVivo In Vivo Efficacy Models (e.g., Ovariectomized Rodents) LeadOpt->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Phase1 Phase I (Safety & PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety Trials) Phase2->Phase3 Approval Regulatory Submission & Approval Phase3->Approval

Caption: Preclinical to Clinical Workflow.

References

A Comparative Performance Analysis of SB 218795 Against Leading NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of SB 218795, a potent and selective non-peptide NK3 receptor antagonist, against other widely used alternatives in the field. The data presented herein is curated from publicly available scientific literature to assist researchers in making informed decisions for their drug discovery and development programs.

Performance Benchmarks: A Quantitative Comparison

The following tables summarize the key performance indicators of this compound and its main competitors, focusing on their binding affinity for the human neurokinin-3 (NK3) receptor and their selectivity over other neurokinin receptors.

CompoundKi (nM) for human NK3 ReceptorReference
This compound 13 [1][2]
SR 142801 (Osanetant)0.8 - 3.2[1][3]
SB 2222004.4[2][4]

Table 1: Comparative Binding Affinity (Ki) of NK3 Receptor Antagonists. A lower Ki value indicates a higher binding affinity.

CompoundSelectivity (Fold difference in Ki/IC50)Reference
NK3 vs NK1 NK3 vs NK2
This compound ~7000-fold ~90-fold
SR 142801 (Osanetant)High (Specific values not consistently reported)High (Specific values not consistently reported)
SB 222200>22,700-fold~57-fold

Table 2: Selectivity Profile of NK3 Receptor Antagonists. Higher fold differences indicate greater selectivity for the NK3 receptor.

In Vitro Functional Activity

The potency of these antagonists is further evaluated through functional assays that measure the inhibition of agonist-induced cellular responses. The half-maximal inhibitory concentration (IC50) in a calcium mobilization assay is a key metric.

CompoundIC50 (nM) for human NK3 ReceptorReference
This compound Not explicitly found in searches
SB 22220018.4[2][4]

Table 3: Comparative Functional Antagonism (IC50) in Calcium Mobilization Assays. A lower IC50 value indicates greater potency in inhibiting receptor function.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays cited are provided below.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human NK3 receptor (e.g., CHO or HEK 293 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [¹²⁵I][MePhe⁷]neurokinin B) and a range of concentrations of the unlabeled antagonist (e.g., this compound or a comparator).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the antagonist. The Ki value is then calculated using the Cheng-Prusoff equation.[5]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signaling event of NK3 receptor activation.

  • Cell Culture and Loading: Cells stably expressing the human NK3 receptor (e.g., HEK 293 cells) are seeded in a 96-well black-walled plate. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.

  • Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The antagonist (e.g., this compound) is added at various concentrations and incubated with the cells.

  • Agonist Stimulation: After the incubation period, a fixed concentration of an NK3 receptor agonist (e.g., neurokinin B or senktide) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium increase is quantified, and the IC50 value is determined by plotting the response against the antagonist concentration.[6][7][8]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

NK3_Signaling_Pathway cluster_membrane Cell Membrane NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NKB Neurokinin B (Agonist) NKB->NK3R Binds to SB218795 This compound (Antagonist) SB218795->NK3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes Ca_cyto Cytosolic Ca²⁺ (Increase) Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response Leads to

Caption: Simplified signaling pathway of the NK3 receptor.

Radioligand_Binding_Workflow A Prepare Cell Membranes (Expressing NK3R) B Incubate Membranes with: - Radiolabeled Ligand - Unlabeled Antagonist A->B C Separate Bound from Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Calcium_Mobilization_Workflow A Seed & Culture Cells (Expressing NK3R) B Load Cells with Calcium-Sensitive Dye A->B C Add Antagonist (e.g., this compound) B->C D Stimulate with NK3 Agonist C->D E Measure Fluorescence Change (FLIPR) D->E F Data Analysis (Determine IC50) E->F

Caption: Workflow for a calcium mobilization assay.

References

A Comparative Guide to the Pharmacokinetic Profiles of Non-Peptide NK3 Receptor Antagonists: SB 218795 and Newer Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the selective non-peptide neurokinin-3 (NK3) receptor antagonist, SB 218795, with a selection of newer generation antagonists. The NK3 receptor, a key component of the tachykinin system, has emerged as a significant target for therapeutic intervention in a range of disorders, including menopausal vasomotor symptoms, schizophrenia, and sex-hormone-dependent diseases.[1][2] Understanding the pharmacokinetic properties of different antagonists is crucial for the development of effective and safe therapeutics.

This document summarizes key pharmacokinetic parameters, details the experimental protocols used to obtain this data, and provides visual representations of the relevant signaling pathway and experimental workflows.

Data Presentation: Comparative Pharmacokinetic Profiles

The following table summarizes the available pharmacokinetic data for this compound and a selection of other non-peptide NK3 receptor antagonists. It is important to note that direct comparison should be made with caution due to the different species and experimental conditions under which the data were obtained.

CompoundSpeciesDose and RouteCmaxTmaxBioavailabilityHalf-life (t1/2)Key Findings & Citations
This compound In silicoN/AN/AN/AN/A1.41 - 2.18 hours (predicted)High affinity for hypothalamic NK3R in animal models.[1]
SB 222200 Rat8 mg/kg, oral~400 ng/mL~30 min46%~2 hoursEffectively crosses the blood-brain barrier.[3][4][5]
Fezolinetant Human (healthy women)30 mg, oral (single dose)439 ng/mL1.5 - 1.75 hoursN/A6.12 - 7.69 hoursRapidly absorbed; steady state reached on day 2 of daily dosing.[6][7]
Osanetant (B1677505) (SR-142801) N/AN/AN/AN/AN/AN/AOrally bioavailable and brain-penetrating; clinical trials suspended due to poor pharmacokinetic profile.[1][2]
SB 223412 Rat and Dog4-8 mg/kg, oralN/AN/ALowN/ALow plasma clearance and sustained plasma concentrations.[8][9]
SJX-653 Human (healthy men)0.5 - 90 mg, oral (single ascending dose)Dose-proportional increaseN/AN/A9.8 - 12.5 hoursWell-tolerated with a dose-dependent reduction in LH and testosterone.[10]
GSK1144814 (Dual NK1/NK3 Antagonist) Human (healthy volunteers)N/AN/AWithin 1 hourN/A~15 hoursRapid peak concentrations.[11]

Experimental Protocols

The data presented in this guide are derived from a range of in vitro and in vivo experiments. The following sections detail the general methodologies for these key assays.

Radioligand Binding Assays for Receptor Affinity (Ki)

These assays are fundamental in determining the binding affinity of a compound for its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist for the NK3 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK 293) stably expressing the human NK3 receptor.[3][4]

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled NK3 receptor ligand (e.g., ¹²⁵I-[MePhe⁷]neurokinin B).[3]

  • Competition: Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete for binding with the radioligand.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[12]

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

Calcium Mobilization Assays for Functional Antagonism (IC50/Kb)

This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to the NK3 receptor.

Objective: To determine the concentration of the antagonist required to inhibit the agonist-induced increase in intracellular calcium.

General Protocol:

  • Cell Culture: Cells (e.g., HEK 293) stably expressing the NK3 receptor are cultured in microplates.[3][4]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14][15]

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the NK3 receptor antagonist.

  • Agonist Stimulation: An NK3 receptor agonist (e.g., neurokinin B or senktide) is added to the wells to stimulate the receptor.[3]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR®).[15]

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response (IC50) is calculated. The equilibrium dissociation constant for the antagonist (Kb) can be derived from these data.[16]

In Vivo Pharmacokinetic Studies

These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a living organism.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, bioavailability, and half-life.

General Protocol:

  • Animal Models: Studies are typically conducted in rodents (e.g., rats, mice) or larger animals (e.g., dogs).[3][9]

  • Drug Administration: The antagonist is administered via the intended clinical route, most commonly oral gavage.[3][4]

  • Blood Sampling: Blood samples are collected at various time points after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the antagonist is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters. For oral administration, bioavailability is determined by comparing the area under the curve (AUC) to that obtained after intravenous administration.[5]

Mandatory Visualizations

NK3 Receptor Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

NK3_Signaling_Pathway NKB Neurokinin B (NKB) (Agonist) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds to Gq11 Gq/11 Protein NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Intracellular Ca2+ Increase ER->Ca2_cyto Releases Ca2_ER Ca2+ Downstream Downstream Cellular Responses Ca2_cyto->Downstream Mediates PKC->Downstream Antagonist This compound / Newer Antagonists Antagonist->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway.

Experimental Workflow for NK3 Receptor Antagonist Evaluation

This diagram illustrates a typical workflow for the preclinical evaluation of novel NK3 receptor antagonists.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization & Candidate Selection Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine IC50/Kb) Binding_Assay->Functional_Assay Promising compounds PK_Studies Pharmacokinetic Studies (Determine Cmax, Tmax, Bioavailability, t1/2) Functional_Assay->PK_Studies Active compounds PD_Studies Pharmacodynamic Studies (e.g., LH suppression in animal models) PK_Studies->PD_Studies Lead_Opt Structure-Activity Relationship (SAR) & ADME Optimization PD_Studies->Lead_Opt Lead_Opt->Binding_Assay Iterative design Candidate_Selection Preclinical Candidate Selection Lead_Opt->Candidate_Selection

Caption: Preclinical Evaluation Workflow.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents like SB 218795 are paramount to ensuring a secure working environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a potent and selective non-peptide NK3 receptor antagonist.

I. Physicochemical and Hazard Profile of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name (R)-[[2-Phenyl-4-quinolinyl)carbonyl]amino]-methyl ester benzeneacetic acid[1][2]
Molecular Formula C25H20N2O3[1][2]
Molecular Weight 396.44 g/mol [1][2]
Purity ≥99% (HPLC)[1][2]
Appearance Solid[3]
Storage Store at room temperature.[1]

II. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Protective Clothing: A full-length laboratory coat should be worn to prevent skin contact.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, absorbent paper).

  • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound waste and contaminated consumables in a dedicated, leak-proof, and chemically compatible container.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable container. The container material must be compatible with the solvent used.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

Step 3: Storage of Waste

  • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5]

  • This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.[2]

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.

  • Provide the disposal contractor with all available safety information regarding the waste to ensure proper handling and treatment.

IV. Experimental Protocols

As this compound is a research chemical, specific experimental protocols will vary. However, any procedure generating waste containing this compound must incorporate the disposal steps outlined above. For instance, in a typical in-vitro experiment, all solutions containing this compound and any contaminated labware (e.g., microplates, pipette tips) must be collected as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B Ensure Safe Environment C Characterize Waste as Hazardous: - Pure this compound - Contaminated Solutions - Contaminated Labware B->C Begin Waste Handling D Segregate Solid & Liquid Waste C->D Categorize E Use Labeled, Leak-Proof, Chemically Compatible Containers D->E Contain F Store in Designated Satellite Accumulation Area E->F Store Safely G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G Schedule Pickup H Provide Waste Information to Contractor G->H Ensure Proper Handling

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for SB 218795

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Potent NK3 Receptor Antagonist, SB 218795.

This compound is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, utilized in research to investigate the role of this receptor in various physiological processes.[1] Due to its potency and the fact that comprehensive toxicological data may not be publicly available, it is imperative that researchers handle this compound with a high degree of caution. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent inhalation, dermal, and ocular exposure. The required level of PPE varies depending on the specific laboratory operation being performed.

Activity Required Personal Protective Equipment (PPE) Rationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 (or higher) respirator - Double nitrile gloves (chemotherapy-grade) - Disposable solid-front, back-closing gown - Safety goggles and a full-face shieldHigh risk of aerosolization of potent powder. Respiratory, eye, and skin protection are critical to prevent exposure.
Solution Preparation - Chemical fume hood - Double nitrile gloves - Disposable lab coat or gown - Safety goggles with side shieldsReduced risk of aerosolization compared to handling the solid form, but protection against splashes is necessary.
In Vitro / In Vivo Dosing - Lab coat - Nitrile gloves - Safety glassesFocus on preventing direct skin and eye contact with the diluted compound.

Operational Procedures: A Step-by-Step Guide

1. Preparation and Weighing:

  • All handling of solid this compound must be conducted in a designated area, preferably within a containment device such as a chemical fume hood or a glove box.

  • Before weighing, gently tap the vial to dislodge any powder that may have accumulated in the cap.

  • Use dedicated, disposable weighing tools.

  • Clean the weighing area and all equipment with an appropriate solvent (e.g., 70% ethanol) after each use to decontaminate surfaces.

2. Solution Preparation:

  • Prepare solutions within a certified chemical fume hood to minimize inhalation exposure to solvent vapors and any residual powder.

  • Add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing.

  • Ensure the vial is securely capped and vortex or sonicate as needed to fully dissolve the compound.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months for maximum stability.[1]

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste (e.g., contaminated gloves, gowns, weigh boats, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., unused or expired stock solutions, contaminated solvents) Collect in a labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.
Sharps Waste (e.g., needles and syringes used for in vivo studies) Dispose of in a puncture-proof, labeled sharps container designated for hazardous waste.

Experimental Workflow for Safe Handling

SB218795_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Enter_Containment Enter Designated Containment Area Don_PPE->Enter_Containment Weigh_Solid Weigh Solid this compound Enter_Containment->Weigh_Solid Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment (In Vitro / In Vivo) Prepare_Solution->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces and Equipment Perform_Experiment->Decontaminate_Surfaces Dispose_Waste Dispose of Hazardous Waste Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.